molecular formula C6H6Na3O9P B13390358 L-Ascorbic acid 2-phosphate trisodium

L-Ascorbic acid 2-phosphate trisodium

Cat. No.: B13390358
M. Wt: 322.05 g/mol
InChI Key: YRWWOAFMPXPHEJ-UHFFFAOYSA-K
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Description

L-Ascorbic acid 2-phosphate trisodium is a useful research compound. Its molecular formula is C6H6Na3O9P and its molecular weight is 322.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

trisodium;[2-(1,2-dihydroxyethyl)-3-oxido-5-oxo-2H-furan-4-yl] phosphate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9O9P.3Na/c7-1-2(8)4-3(9)5(6(10)14-4)15-16(11,12)13;;;/h2,4,7-9H,1H2,(H2,11,12,13);;;/q;3*+1/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRWWOAFMPXPHEJ-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C1C(=C(C(=O)O1)OP(=O)([O-])[O-])[O-])O)O.[Na+].[Na+].[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6Na3O9P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium Salt for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An Introduction to a Stabilized Form of Vitamin C for Enhanced Cellular Applications

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stabilized, long-acting derivative of L-ascorbic acid (Vitamin C). Its enhanced stability in aqueous solutions and cell culture media makes it an invaluable tool for a wide range of research and drug development applications where a sustained presence of ascorbic acid is crucial. This technical guide provides a comprehensive overview of its properties, mechanism of action, and key experimental applications, complete with detailed protocols and data presented for the scientific community.

Core Properties and Mechanism of Action

L-Ascorbic acid 2-phosphate trisodium salt is chemically modified at the 2-position of the ascorbate (B8700270) molecule with a phosphate (B84403) group, which protects the unstable enediol group from oxidation. This modification significantly increases its stability in solution compared to its parent compound, L-ascorbic acid.

Mechanism of Action: Cellular Conversion to Bioactive Ascorbic Acid

The biological activity of this compound salt is dependent on its enzymatic conversion to L-ascorbic acid within the cellular environment. This process is primarily mediated by endogenous phosphatases, such as alkaline phosphatase, that are present on the cell surface or within the cell. Once dephosphorylated, the released L-ascorbic acid can be readily transported into the cell to exert its biological effects.

dot graph "Cellular_Uptake_and_Conversion" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

AA2P_ext [label="L-Ascorbic Acid 2-Phosphate\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; AP [label="Alkaline\nPhosphatase", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA_ext [label="L-Ascorbic Acid\n(Extracellular)", fillcolor="#F1F3F4", fontcolor="#202124"]; SVCT [label="SVCT Transporter", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; AA_int [label="L-Ascorbic Acid\n(Intracellular)", fillcolor="#FFFFFF", fontcolor="#202124"]; Bio_effects [label="Biological Effects\n(Collagen Synthesis, etc.)", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];

AA2P_ext -> AP [label="Hydrolysis"]; AP -> AA_ext; AA_ext -> SVCT [label="Transport"]; SVCT -> AA_int; AA_int -> Bio_effects; }

Caption: Cellular uptake and conversion of L-Ascorbic acid 2-phosphate.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound salt, providing a quick reference for researchers.

Table 1: Physicochemical Properties
PropertyValueReference
Molecular Formula C₆H₆Na₃O₉P[1]
Molecular Weight 322.05 g/mol [1]
Purity ≥95% (HPLC)[2]
Solubility in Water Soluble up to 100 mM
Appearance White to off-white solid[1]
Storage (Short-term) Room Temperature (desiccated)[1]
Storage (Long-term) -20°C[1]
Table 2: Stability in Aqueous Solution
ConditionStabilityReference
Aqueous Solution (General) Significantly more stable than L-ascorbic acid[3]
Neutral pH More stable than L-ascorbic acid[4]
Cell Culture Media (Serum-free, 4°C or 37°C) Stable for up to two weeks[5]
Cell Culture Media (with Serum) Stability is reduced[5]

Key Experimental Applications and Protocols

This compound salt is widely utilized in cell culture for applications requiring sustained ascorbic acid activity, most notably in promoting collagen synthesis and inducing osteogenic differentiation.

Stimulation of Collagen Synthesis

Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of collagen.[6] The sustained release of ascorbic acid from L-Ascorbic acid 2-phosphate ensures continuous support for collagen production in long-term cell cultures.

dot graph "Collagen_Synthesis_Pathway" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

AA2P [label="L-Ascorbic Acid 2-Phosphate", fillcolor="#F1F3F4", fontcolor="#202124"]; AA [label="L-Ascorbic Acid", fillcolor="#FFFFFF", fontcolor="#202124"]; Prolyl_Hydroxylase [label="Prolyl Hydroxylase\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prolyl_Hydroxylase_Active [label="Prolyl Hydroxylase\n(Active)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Procollagen [label="Procollagen", fillcolor="#F1F3F4", fontcolor="#202124"]; Hydroxylated_Procollagen [label="Hydroxylated Procollagen", fillcolor="#FFFFFF", fontcolor="#202124"]; Collagen [label="Mature Collagen", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

AA2P -> AA [label="Dephosphorylation"]; AA -> Prolyl_Hydroxylase_Active [label="Cofactor"]; Prolyl_Hydroxylase -> Prolyl_Hydroxylase_Active [style=invis]; Procollagen -> Hydroxylated_Procollagen [label="Hydroxylation", arrowhead="normal", color="#5F6368"]; Hydroxylated_Procollagen -> Collagen [label="Secretion & Assembly"]; Prolyl_Hydroxylase_Active -> Procollagen [style=invis]; }

Caption: Role of L-Ascorbic Acid in Collagen Synthesis.

This protocol provides a method to quantify total collagen content in fibroblast cultures treated with this compound salt.

Materials:

  • Fibroblast cell culture

  • This compound salt

  • Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • Acidified water (0.5% glacial acetic acid)

  • Destaining solution (0.1 M NaOH)

  • Microplate reader

Procedure:

  • Cell Culture: Plate fibroblasts in a 24-well plate and culture until confluent. Treat cells with the desired concentration of L-Ascorbic acid 2-phosphate (e.g., 0.1-1.0 mM) for the desired duration (e.g., 3-7 days), changing the medium every 2-3 days.[7]

  • Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.

  • Staining: Wash the fixed cells with distilled water. Add 500 µL of Picro-Sirius red solution to each well and incubate for 1 hour at room temperature.[8][9]

  • Washing: Aspirate the staining solution and wash the wells twice with acidified water to remove unbound dye.[8][9]

  • Image Acquisition (Optional): Visualize and capture images of the stained collagen under a light microscope.

  • Destaining: Add 200 µL of 0.1 M NaOH to each well and incubate for 30 minutes with gentle shaking to elute the bound dye.

  • Quantification: Transfer the destaining solution to a 96-well plate and measure the absorbance at 550 nm using a microplate reader. The absorbance is directly proportional to the amount of collagen.

Induction of Osteogenic Differentiation

L-Ascorbic acid 2-phosphate is a standard component of osteogenic differentiation media. It promotes the differentiation of mesenchymal stem cells (MSCs) and pre-osteoblastic cells into mature osteoblasts, characterized by the expression of osteogenic markers and the deposition of a mineralized extracellular matrix.[10][11] This effect is largely attributed to its role in stimulating the synthesis of a collagenous matrix, which is a prerequisite for osteoblast maturation and mineralization.[10]

dot graph "Osteogenic_Differentiation_Workflow" { graph [fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=10];

MSCs [label="Mesenchymal Stem Cells", fillcolor="#F1F3F4", fontcolor="#202124"]; Osteogenic_Medium [label="Osteogenic Medium\n(+ L-Ascorbic Acid 2-Phosphate)", fillcolor="#FBBC05", fontcolor="#202124"]; Proliferation [label="Proliferation &\nCollagen Matrix Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; Differentiation [label="Osteoblast Differentiation\n(↑ Runx2, Osterix)", fillcolor="#FFFFFF", fontcolor="#202124"]; Mineralization [label="Matrix Mineralization\n(↑ Alkaline Phosphatase)", shape=box, style=rounded, fillcolor="#4285F4", fontcolor="#FFFFFF"];

MSCs -> Proliferation [label="Culture"]; Osteogenic_Medium -> Proliferation [style=invis]; Proliferation -> Differentiation; Differentiation -> Mineralization; }

Caption: Experimental workflow for osteogenic differentiation.

This protocol outlines a typical procedure for inducing osteogenic differentiation of MSCs using a medium supplemented with this compound salt.

Materials:

  • Human or mouse MSCs

  • MSC Growth Medium

  • Osteogenic Differentiation Medium:

    • Basal medium (e.g., DMEM-low glucose)

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µg/mL (approximately 155 µM) this compound salt

  • Alizarin Red S staining solution

Procedure:

  • Cell Seeding: Seed MSCs in a 6-well plate at a density of approximately 4.2 x 10³ cells/cm² in MSC Growth Medium and culture until they reach 80-90% confluency.

  • Induction of Differentiation: Aspirate the growth medium and replace it with Osteogenic Differentiation Medium.

  • Culture and Media Changes: Culture the cells for 21-28 days, changing the Osteogenic Differentiation Medium every 3 days.[12]

  • Assessment of Differentiation:

    • Alkaline Phosphatase (ALP) Activity: At an early time point (e.g., day 7-14), assess ALP activity using a commercially available kit or a p-nitrophenyl phosphate (pNPP) assay. An increase in ALP activity is an early marker of osteogenic differentiation.[13]

    • Mineralization (Alizarin Red S Staining): At a later time point (e.g., day 21-28), assess matrix mineralization by Alizarin Red S staining, which detects calcium deposits.

This protocol is for the visualization and quantification of calcium deposition in differentiated osteoblasts.

Materials:

  • Differentiated osteoblast culture

  • Phosphate-Buffered Saline (PBS)

  • 10% Formalin (or 4% Paraformaldehyde)

  • Alizarin Red S (ARS) solution (2% w/v, pH 4.1-4.3)[5]

  • Destaining solution (10% acetic acid followed by 10% ammonium (B1175870) hydroxide)[2]

Procedure:

  • Fixation: Wash the cell layer with PBS and fix with 10% formalin for 15-30 minutes at room temperature.[2][5]

  • Washing: Wash the fixed cells twice with distilled water.

  • Staining: Add 1 mL of Alizarin Red S solution to each well and incubate for 20-45 minutes at room temperature in the dark.[5]

  • Washing: Aspirate the ARS solution and wash the wells 2-4 times with distilled water until the wash is clear.[5]

  • Visualization: Visualize the orange-red mineralized nodules under a light microscope.

  • Quantification (Optional): a. To each well, add 1 mL of 10% acetic acid and incubate for 30 minutes with shaking to dissolve the stain.[2] b. Transfer the slurry to a microcentrifuge tube, heat at 85°C for 10 minutes, and then cool on ice.[2] c. Centrifuge at 20,000 x g for 15 minutes.[2] d. Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide (B78521) to a pH of 4.1-4.5.[2] e. Read the absorbance at 405 nm.

Regulation of Gene Expression

The intracellular increase in ascorbic acid due to the hydrolysis of L-Ascorbic acid 2-phosphate influences the expression of several key genes involved in cell differentiation and function.

  • Osteogenic Transcription Factors: In the context of osteogenesis, it promotes the expression of critical transcription factors such as Runx2 and Osterix (Sp7) , which are master regulators of osteoblast differentiation.[4][14]

  • Hypoxia-Inducible Factor-1α (HIF-1α): Ascorbic acid is a cofactor for prolyl hydroxylases that regulate the stability of HIF-1α. By promoting the degradation of HIF-1α, L-Ascorbic acid 2-phosphate can modulate cellular responses to hypoxia.[7][15][16]

This protocol provides a general framework for analyzing the expression of target genes like Runx2 and Osterix in cells treated with L-Ascorbic acid 2-phosphate.

Materials:

  • Treated and control cell samples

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., RUNX2, SP7/OSX) and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • RNA Extraction: Isolate total RNA from cell lysates using a commercial RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using a suitable master mix, the synthesized cDNA, and specific primers for the target and housekeeping genes. A typical qPCR protocol involves an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[17]

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression between treated and control samples, normalized to the housekeeping gene.[17]

Conclusion

This compound salt serves as a superior alternative to L-ascorbic acid in many research and development settings due to its enhanced stability. Its reliable and sustained delivery of ascorbic acid to cells makes it an indispensable reagent for studies on collagen synthesis, osteogenic differentiation, and the regulation of gene expression. The detailed protocols and data provided in this guide are intended to facilitate its effective use in the laboratory.

References

The Core Mechanism of L-Ascorbic Acid 2-Phosphate Trisodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stabilized prodrug of ascorbic acid (Vitamin C), engineered for enhanced stability in aqueous solutions and sustained release of the active molecule. This technical guide elucidates the fundamental mechanism of action of AA2P, detailing its cellular uptake, enzymatic conversion, and its subsequent multifaceted roles in critical biological processes. This document provides an in-depth analysis of its impact on collagen synthesis, cellular differentiation and proliferation, and its function as a potent antioxidant. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate the replication and further investigation of its biological effects. Signaling pathways and experimental workflows are visualized through diagrams to offer a clear and comprehensive understanding of its molecular interactions.

Introduction

L-Ascorbic acid (Vitamin C) is an essential water-soluble vitamin that plays a pivotal role in a myriad of physiological processes. However, its inherent instability in solution, particularly under standard cell culture conditions, limits its experimental and therapeutic applications. L-Ascorbic acid 2-phosphate trisodium salt is a stable derivative where the reactive 2-hydroxyl group of ascorbic acid is phosphorylated, rendering the molecule resistant to oxidation.[1][2] Once introduced into a biological system, it serves as a long-acting source of ascorbic acid, which is gradually released through enzymatic hydrolysis.[3][4][5][6] This sustained delivery system ensures a consistent and prolonged cellular exposure to bioactive Vitamin C, making it an invaluable tool in cell culture, tissue engineering, and dermatological formulations.[4][7]

Mechanism of Action

The primary mechanism of action of this compound salt is its function as a stable precursor to L-ascorbic acid. The biological effects of AA2P are therefore intrinsically linked to the functions of ascorbic acid. The process can be dissected into two key stages: enzymatic conversion and the subsequent biological activities of the liberated ascorbic acid.

Enzymatic Conversion to L-Ascorbic Acid

Upon administration, L-Ascorbic acid 2-phosphate is hydrolyzed by endogenous phosphatases, particularly alkaline phosphatase (ALP), which is ubiquitously present on the cell surface and in the extracellular matrix of various tissues.[3][8][9] This enzymatic cleavage of the phosphate (B84403) group releases free L-ascorbic acid, which can then be transported into the cell.[10]

The enzymatic hydrolysis of L-Ascorbic acid 2-phosphate is a critical step for its bioactivity. Studies have shown that the effects of AA2P on cellular functions are often correlated with the activity of alkaline phosphatase.[3][8]

G cluster_1 Intracellular Space AA2P L-Ascorbic acid 2-phosphate AsA L-Ascorbic acid (Bioactive Vitamin C) AA2P->AsA Hydrolysis ALP Alkaline Phosphatase (Cell Surface/Extracellular) Pi Inorganic Phosphate AsA_in Intracellular L-Ascorbic acid AsA->AsA_in Transport Cell Cell Membrane G AA2P L-Ascorbic acid 2-phosphate AsA L-Ascorbic acid AA2P->AsA Dephosphorylation ProlylLysyl Prolyl & Lysyl Hydroxylases AsA->ProlylLysyl Cofactor Procollagen Procollagen HydroxylatedProcollagen Hydroxylated Procollagen Procollagen->HydroxylatedProcollagen Hydroxylation Collagen Mature Collagen (Triple Helix) HydroxylatedProcollagen->Collagen Folding ECM Extracellular Matrix Assembly Collagen->ECM G Start Cell Culture with [³H]-proline and AA2P Harvest Harvest Cell Layer and Medium Start->Harvest Precipitate Precipitate Proteins (TCA) Harvest->Precipitate Digest Digest with Bacterial Collagenase Precipitate->Digest Separate Separate Digestible and Non-digestible Fractions Digest->Separate Count_C Scintillation Counting (Collagen) Separate->Count_C Collagen Count_NC Scintillation Counting (Non-collagenous) Separate->Count_NC Non-collagenous Calculate Calculate Relative Collagen Synthesis Count_C->Calculate Count_NC->Calculate

References

L-Ascorbic acid 2-phosphate trisodium salt chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to L-Ascorbic Acid 2-Phosphate Trisodium (B8492382) Salt

Abstract

L-Ascorbic acid 2-phosphate trisodium salt (AA2P) is a highly stable, long-acting derivative of Vitamin C, developed to overcome the inherent instability of L-ascorbic acid in aqueous solutions.[1][2][3] This stability makes it an invaluable supplement in various research and development applications, particularly in cell culture, tissue engineering, and cosmetics.[1][4][5] In biological systems, AA2P functions as a pro-drug, being enzymatically hydrolyzed by cellular phosphatases to release biologically active L-ascorbic acid. This process provides a sustained intracellular supply of Vitamin C, which is essential for numerous physiological functions. As a potent antioxidant and a critical cofactor for enzymes involved in collagen synthesis, AA2P significantly promotes cell proliferation, differentiation, and the formation of extracellular matrix.[2][3][6][7] This guide provides a comprehensive overview of the chemical properties, mechanism of action, biological activities, and key experimental protocols for this compound salt.

Chemical and Physical Properties

This compound salt is an organic sodium salt and a phosphate (B84403) ester of L-ascorbic acid.[2] Its key identifiers and physicochemical properties are summarized below for easy reference.

Table 1: Chemical Identifiers
IdentifierValueReference
Chemical Name L-Ascorbic acid 2-(dihydrogen phosphate), trisodium salt[5]
Synonyms Sodium L-ascorbyl-2-phosphate, AA2P, VCP-NA, Stay-C 50[2][4][8]
CAS Number 66170-10-3[4][8]
Molecular Formula C₆H₆Na₃O₉P[4]
Molecular Weight 322.05 g/mol (anhydrous basis)[4][8]
PubChem CID 54731234[2]
Table 2: Physicochemical Properties
PropertyValueReference
Appearance White to off-white solid powder[4]
Purity ≥95% (HPLC)[4][8]
Melting Point >197°C (decomposes) or 260°C[4]
Solubility Soluble in water (up to 100 mM or 789 g/L at 20°C); Slightly soluble in acidic DMSO[4][5]
pH 9.0 - 9.5 (in a 30 g/L aqueous solution at 25°C)[5]
Stability Hygroscopic; Stable at room temperature for short-term storage. More stable than L-ascorbic acid in solution.[4][5][9]
Table 3: Storage and Handling
ConditionRecommendationReference
Short-Term Storage Room Temperature, desiccated[5][10]
Long-Term Storage -20°C, under inert atmosphere[4]
Stock Solution Storage -80°C for up to 6 months; -20°C for up to 1 month[1]
Handling Handle in accordance with standard laboratory safety procedures. Avoid generating dust and contact with strong oxidizing agents.[4][11]

Mechanism of Action

The primary mechanism of action for this compound salt is its role as a stable precursor to L-ascorbic acid.[1] Due to the phosphate group at the C2 position of the ascorbate (B8700270) molecule, it is resistant to oxidation.[9] Upon introduction into a biological system, such as a cell culture environment, it is readily taken up by cells. Intracellularly, endogenous phosphatases cleave the phosphate group, releasing active L-ascorbic acid. This enzymatic conversion ensures a continuous and sustained release of Vitamin C, which can then participate in various cellular processes.

Mechanism_of_Action AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Cell Cell Membrane AA2P->Cell Uptake Phosphatase Intracellular Phosphatases Cell->Phosphatase Internalization AA L-Ascorbic Acid (Active Vitamin C) Phosphatase->AA Hydrolysis (Dephosphorylation) Bioactivity Biological Functions: - Antioxidant - Enzyme Cofactor AA->Bioactivity Participation

Diagram 1: Conversion of AA2P to active L-Ascorbic Acid.

Biological Activities and Signaling Pathways

The biological effects of AA2P are attributable to the properties of L-ascorbic acid released post-hydrolysis.

Role in Collagen Synthesis

L-ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for the post-translational modification and stabilization of pro-collagen molecules.[3][12] By ensuring a steady supply of ascorbic acid, AA2P promotes the hydroxylation of proline and lysine (B10760008) residues, which is a prerequisite for the formation of stable, triple-helix collagen.[3] Studies have shown that supplementing cell culture media with AA2P enhances collagen synthesis, accelerates procollagen (B1174764) processing, and increases the deposition of collagen into the extracellular matrix.[6][7]

Collagen_Synthesis_Pathway cluster_ER Endoplasmic Reticulum Procollagen Pro-collagen α-chains Hydroxylation Hydroxylation of Proline & Lysine Residues Procollagen->Hydroxylation TripleHelix Triple Helix Formation Hydroxylation->TripleHelix Procollagen_Molecule Pro-collagen Molecule TripleHelix->Procollagen_Molecule ECM Extracellular Matrix Procollagen_Molecule->ECM Secretion AA2P L-Ascorbic Acid 2-Phosphate AA L-Ascorbic Acid AA2P->AA Hydrolysis Enzymes Prolyl & Lysyl Hydroxylases AA->Enzymes Cofactor for Enzymes->Hydroxylation Catalyzes Collagen Collagen Fibrils ECM->Collagen Assembly

Diagram 2: Role of AA2P in the collagen synthesis pathway.
Stem Cell Proliferation and Differentiation

AA2P is widely used as a culture medium supplement for the differentiation of various stem cells, particularly towards the osteogenic lineage.[1][5][13] It has been shown to significantly stimulate the growth and proliferation of human adipose-derived stem cells (hASCs) and bone marrow-derived mesenchymal stem cells (MSCs).[1] In osteogenic differentiation protocols, AA2P increases the activity of alkaline phosphatase (ALP) and enhances the expression of key transcription factors like Runx2, which are crucial markers of bone formation.[1] It often works synergistically with other agents like FGF-2 and dexamethasone (B1670325) to maintain the differentiation potential of MSCs.[1][14]

Antioxidant Activity

As a precursor to Vitamin C, AA2P provides potent antioxidant protection.[2] L-ascorbic acid is a primary water-soluble antioxidant that readily donates electrons to neutralize reactive oxygen species (ROS), thereby protecting cells from oxidative stress.[15][16] AA2P has demonstrated synergistic protective effects on human mesenchymal stem cells against oxidative stress when used in combination with N-acetylcysteine.[14]

Experimental Protocols

Preparation of a Sterile Stock Solution

This protocol describes the preparation of a 200X (10 mg/mL) stock solution for use in cell culture.

Materials:

  • This compound salt powder

  • Dulbecco's Modified Eagle's Medium (DMEM) or sterile water[1][3][17]

  • Sterile conical tubes (e.g., 15 mL or 50 mL)

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Sterile microcentrifuge tubes for aliquoting

Methodology:

  • In a sterile environment (e.g., a biological safety cabinet), weigh the desired amount of this compound salt powder. To prepare 10 mL of a 10 mg/mL stock, weigh 100 mg of powder.

  • Transfer the powder to a sterile conical tube.

  • Add 10 mL of sterile DMEM or water to the tube.[3] The compound is readily soluble in water.

  • Vortex gently until the powder is completely dissolved.

  • Draw the solution into a sterile syringe.

  • Attach a 0.22 µm sterile filter to the syringe.

  • Filter the solution into a new sterile conical tube to ensure sterility.[1]

  • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 500 µL) in sterile microcentrifuge tubes.

  • Label the aliquots clearly with the name, concentration, and date of preparation.

  • Store the aliquots at -20°C for up to one month or at -80°C for up to six months.[1][3]

Stock_Solution_Workflow Start Start Weigh 1. Weigh AA2P Powder Start->Weigh Dissolve 2. Dissolve in Sterile Solvent (e.g., DMEM) Weigh->Dissolve Filter 3. Sterile Filter (0.22 µm) Dissolve->Filter Aliquot 4. Aliquot into Sterile Tubes Filter->Aliquot Store 5. Store at -20°C or -80°C Aliquot->Store End End Store->End

Diagram 3: Workflow for preparing a sterile AA2P stock solution.
Protocol for Osteogenic Differentiation of hASCs

This protocol is a representative example of using AA2P to induce osteogenic differentiation in human adipose-derived stem cells (hASCs).

Materials:

  • Cultured hASCs at ~80% confluency

  • Basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Osteogenic induction medium: Basal medium supplemented with:

    • 10 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 150 µM this compound salt (diluted from a sterile stock)[1]

  • Cell culture plates (e.g., 6-well plates)

  • ALP activity assay kit

  • Reagents for RNA extraction and RT-qPCR (for Runx2 expression analysis)

Methodology:

  • Seed hASCs in 6-well plates at a density of 2 x 10⁴ cells/cm² and culture in basal medium until they reach approximately 80% confluency.

  • Aspirate the basal medium and replace it with the prepared osteogenic induction medium.

  • Culture the cells for a period of 2 to 3 weeks, performing a full medium exchange every 2 to 3 days.[1]

  • Analysis of Differentiation:

    • At Day 7 and 14: Assess Alkaline Phosphatase (ALP) activity. Lyse the cells according to the assay kit manufacturer's instructions and measure the colorimetric change, normalizing the activity to the total protein content of the lysate. Higher ALP activity indicates osteogenic differentiation.[1]

    • At Day 7 and 14: Analyze the expression of the osteogenic marker gene Runx2. Extract total RNA from the cells, synthesize cDNA, and perform quantitative real-time PCR (RT-qPCR) using primers specific for Runx2. An increase in Runx2 expression relative to a housekeeping gene confirms differentiation.[1]

  • Control Group: Culture a parallel set of cells in the basal medium without the osteogenic supplements to serve as a negative control.

Conclusion

This compound salt is a superior alternative to L-ascorbic acid for applications requiring sustained Vitamin C activity. Its enhanced stability in solution prevents oxidative degradation, ensuring consistent and reproducible results in long-term experiments like cell differentiation and tissue engineering.[3] By reliably delivering L-ascorbic acid intracellularly, it effectively functions as an antioxidant and a vital enzyme cofactor, promoting critical biological processes such as collagen synthesis and stem cell differentiation.[1][6] The well-defined chemical properties and clear mechanism of action make it an indispensable tool for researchers, scientists, and drug development professionals.

References

A Technical Guide to the Discovery and Development of Stable Vitamin C Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

L-ascorbic acid, a potent antioxidant and essential cofactor in collagen synthesis, is a cornerstone of dermatological and cosmetic formulations. However, its inherent instability in the presence of light, heat, and oxygen presents a significant challenge for product development, leading to decreased efficacy and a shortened shelf life. This has spurred the development of stabilized vitamin C derivatives, which aim to deliver the benefits of ascorbic acid while overcoming its formulation hurdles. This technical guide provides an in-depth overview of the discovery, development, and evaluation of these stable derivatives, complete with quantitative data, detailed experimental protocols, and visualizations of key biological and developmental pathways.

The Need for Stability: Overcoming the Limitations of L-Ascorbic Acid

L-ascorbic acid's instability in aqueous solutions leads to rapid oxidation and degradation, rendering it inactive.[1] This degradation is a critical issue in the formulation of cosmetic and pharmaceutical products.[1][2] To address this, researchers have developed various derivatives by modifying the structure of ascorbic acid, primarily at the hydroxyl groups of the enediol system, which is the site of its antioxidant activity and also the source of its instability. These modifications protect the molecule from oxidation while aiming to retain its biological activity upon penetration into the skin, where enzymes can cleave the modifying group to release active L-ascorbic acid.

Key Stable Vitamin C Derivatives: A Comparative Overview

A variety of vitamin C derivatives have been synthesized, each with unique properties regarding stability, solubility, and skin penetration. The most prominent among these include Ascorbyl Glucoside, Magnesium Ascorbyl Phosphate (B84403) (MAP), Sodium Ascorbyl Phosphate (SAP), Ascorbyl Palmitate, Tetrahexyldecyl Ascorbate, and 3-O-Ethyl Ascorbic Acid.

Chemical Structures and Stabilization Mechanisms

The stability of these derivatives is achieved by substituting one of the hydroxyl groups on the ascorbic acid molecule. For instance, in Ascorbyl Glucoside, a glucose molecule is attached, while in MAP and SAP, a phosphate group is added. These modifications prevent the direct oxidation of the ascorbic acid core. 3-O-Ethyl Ascorbic Acid is unique in that an ethyl group is attached at the 3-position, which not only enhances stability but also allows the molecule to be both water- and oil-soluble.

Quantitative Efficacy and Physicochemical Properties

The effectiveness of a vitamin C derivative is determined by its stability, its ability to penetrate the skin, and its biological activity upon reaching the target cells. The following tables summarize the available quantitative data for key derivatives.

Table 1: Comparative Stability of Vitamin C Derivatives
DerivativeConditionStability MetricReference
Sodium Ascorbyl Phosphate (SAP) pH > 6.5High stability[3]
Temperature > 25°CDecreased stability[3]
Magnesium Ascorbyl Phosphate (MAP) In topical formulationsMore stable than Ascorbyl Palmitate[4]
Ascorbyl Palmitate In topical formulationsLess stable than SAP and MAP[4]
3-O-Ethyl Ascorbic Acid pH 5.46, 36.3°COptimal stability[5]
Table 2: Skin Permeation of Vitamin C and Derivatives
CompoundVehicleSkin ModelPermeation MetricReference
L-Ascorbic Acid (20%) LotionPig Skin84.7% diffusion after 24h
Magnesium Ascorbyl Phosphate (MAP) Vesicular carriersHuman skin (in vivo)Significant melanin (B1238610) decrease after 1 month[6][7]
Magnesium Ascorbyl Phosphate (MAP) CreamDermatomed human skin1.6% remained after 48 hours[8]
Table 3: Efficacy of Vitamin C Derivatives
DerivativeAssayResultReference
L-Ascorbic Acid Collagen Synthesis (Human Fibroblasts)~8-fold increase[9]
Vitamin C-phosphate (VitC-P) Collagen Synthesis (Human Fibroblasts)Similar potency to Ascorbic Acid[10]
Vitamin C-glucoside (VitC-Glu) Collagen Synthesis (Human Fibroblasts)Similar potency to Ascorbic Acid[10]
3-O-Ethyl Ascorbic Acid Tyrosinase InhibitionIC50 = 7.5 g/L[5]
L-Ascorbic Acid Tyrosinase InhibitionIC50 = 13.40 µM[11]
Scaffold 5a (furan-oxadiazole derivative) Tyrosinase InhibitionIC50 = 11 µM[12]

Key Signaling and Developmental Pathways

Vitamin C's Role in Collagen Synthesis

Vitamin C is an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the stabilization of the collagen triple helix. The signaling pathway involves the uptake of a vitamin C derivative, its conversion to ascorbic acid within the cell, and its subsequent role in the hydroxylation of proline and lysine (B10760008) residues on procollagen (B1174764) chains in the endoplasmic reticulum. This post-translational modification is vital for the formation of stable collagen fibers.

CollagenSynthesis cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_er Endoplasmic Reticulum Derivative Vitamin C Derivative AA_uptake Ascorbic Acid Derivative->AA_uptake Penetration Enzymes Cellular Enzymes AA_uptake->Enzymes Conversion AA_active Active Ascorbic Acid Enzymes->AA_active ProlylLysyl Prolyl & Lysyl Hydroxylases AA_active->ProlylLysyl Cofactor HydroxylatedProcollagen Hydroxylated Procollagen ProlylLysyl->HydroxylatedProcollagen Hydroxylation Procollagen Procollagen Procollagen->ProlylLysyl Substrate Collagen Stable Collagen HydroxylatedProcollagen->Collagen Secretion & Assembly

Caption: Signaling pathway of Vitamin C in collagen synthesis.
Inhibition of Melanogenesis

Vitamin C and its derivatives can reduce hyperpigmentation by inhibiting the enzyme tyrosinase, a key regulator of melanin production. By interacting with the copper ions at the active site of tyrosinase, ascorbic acid reduces dopaquinone (B1195961) back to DOPA, thus interrupting the melanin synthesis pathway.

MelanogenesisInhibition Tyrosine Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase DOPA L-DOPA DOPA->Tyrosinase Tyrosinase->DOPA Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Dopaquinone->DOPA Reduction Melanin Melanin Dopaquinone->Melanin Further Reactions VitC Vitamin C (Ascorbic Acid)

Caption: Mechanism of tyrosinase inhibition by Vitamin C.
Workflow for Stable Vitamin C Derivative Development

The development of a new stable vitamin C derivative follows a structured workflow, from initial synthesis to final product formulation and clinical evaluation.

DevelopmentWorkflow Synthesis Derivative Synthesis & Characterization Stability Stability Testing (HPLC, pH, Temp, UV) Synthesis->Stability Penetration In Vitro Skin Penetration (Franz Diffusion Cell) Stability->Penetration Efficacy In Vitro Efficacy Assays (Collagen, Tyrosinase) Penetration->Efficacy Formulation Formulation Development & Optimization Efficacy->Formulation Safety Safety & Toxicity Assessment Formulation->Safety Clinical Clinical Trials (Efficacy & Safety) Safety->Clinical Product Final Product Clinical->Product

Caption: General workflow for vitamin C derivative development.

Detailed Experimental Protocols

Protocol 1: In Vitro Collagen Synthesis Assay using Human Dermal Fibroblasts and Sirius Red Staining

This protocol details a method to quantify collagen production by human dermal fibroblasts treated with vitamin C derivatives.

1. Cell Culture:

  • Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

  • Incubate cells at 37°C in a humidified atmosphere with 5% CO2.

  • Seed cells in 24-well plates at a density of 5 x 10^4 cells/well and allow them to adhere and grow to confluence.

2. Treatment with Vitamin C Derivatives:

  • Once confluent, replace the growth medium with a serum-free medium for 24 hours to synchronize the cells.

  • Prepare solutions of the test vitamin C derivatives and L-ascorbic acid (as a positive control) in the serum-free medium at various concentrations.

  • Replace the synchronization medium with the treatment media and incubate for 48-72 hours.

3. Sirius Red Staining:

  • After incubation, remove the medium and wash the cell layers twice with phosphate-buffered saline (PBS).

  • Fix the cells with 4% paraformaldehyde in PBS for 30 minutes at room temperature.

  • Wash the fixed cells twice with PBS.

  • Stain the cells with 0.1% Sirius Red solution in saturated picric acid for 1 hour at room temperature.

  • Aspirate the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.

4. Quantification:

  • Elute the bound dye by adding 0.1 N NaOH to each well and incubating for 30 minutes with gentle shaking.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • Create a standard curve using known concentrations of collagen to determine the amount of collagen produced in each sample.

  • Normalize the collagen amount to the total protein content in each well, which can be determined using a BCA or Bradford protein assay.

Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the ability of a vitamin C derivative to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

1. Reagent Preparation:

  • Prepare a 0.1 mM solution of DPPH in methanol.

  • Prepare stock solutions of the test vitamin C derivatives and a positive control (e.g., L-ascorbic acid) in a suitable solvent (e.g., water or methanol). Create a series of dilutions from these stock solutions.

2. Assay Procedure:

  • In a 96-well plate, add a specific volume of each derivative dilution to the wells.

  • Add the DPPH solution to each well and mix thoroughly.

  • For the control, mix the solvent with the DPPH solution. For the blank, use only the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

3. Measurement and Calculation:

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100

  • Determine the IC50 value, which is the concentration of the derivative that causes 50% inhibition of the DPPH radical.

Protocol 3: Mushroom Tyrosinase Inhibition Assay

This assay evaluates the ability of vitamin C derivatives to inhibit the activity of mushroom tyrosinase, a commonly used model enzyme for studying melanogenesis.

1. Reagent Preparation:

  • Prepare a solution of mushroom tyrosinase in phosphate buffer (pH 6.8).

  • Prepare a solution of L-DOPA (substrate) in the same buffer.

  • Prepare solutions of the test vitamin C derivatives and a positive control (e.g., kojic acid) in the buffer.

2. Assay Procedure:

  • In a 96-well plate, add the tyrosinase solution and the test derivative solution to the wells.

  • Pre-incubate the plate at a specific temperature (e.g., 25°C) for 10 minutes.

  • Initiate the reaction by adding the L-DOPA solution to each well.

3. Measurement and Calculation:

  • Measure the formation of dopachrome (B613829) by reading the absorbance at 475 nm at regular intervals for a set period.

  • Calculate the rate of reaction for each concentration of the inhibitor.

  • Determine the percentage of inhibition and the IC50 value of the derivative.

Conclusion

The development of stable vitamin C derivatives has been a significant advancement in the fields of dermatology and cosmetics, allowing for the creation of effective and reliable products that harness the multifaceted benefits of ascorbic acid. The choice of a particular derivative for a formulation depends on a careful consideration of its stability, skin penetration profile, and specific desired biological effects. The experimental protocols and pathways detailed in this guide provide a framework for the continued research and development of novel and even more efficacious vitamin C derivatives for skin health.

References

The Indispensable Role of Ascorbate in Extracellular Matrix Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The extracellular matrix (ECM) is a complex and dynamic network of macromolecules that provides structural and biochemical support to surrounding cells. Its intricate composition, primarily consisting of collagens, elastin, proteoglycans, and various glycoproteins, is crucial for tissue morphogenesis, maintenance, and repair. The synthesis and deposition of a functional ECM are tightly regulated processes, with numerous factors influencing the quantity and quality of its components. Among these, L-ascorbic acid (vitamin C) has been unequivocally established as a critical modulator of ECM biosynthesis. This technical guide provides an in-depth exploration of the multifaceted role of ascorbate (B8700270) in ECM synthesis, with a focus on its molecular mechanisms, quantitative effects, and the experimental methodologies used to elucidate its functions.

Core Mechanism: Ascorbate as an Essential Cofactor in Collagen Synthesis

The most well-characterized function of ascorbate in ECM synthesis is its role as an essential cofactor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases, which includes prolyl and lysyl hydroxylases.[1] These enzymes are pivotal for the post-translational modification of procollagen (B1174764) chains, the precursor to mature collagen.

Specifically, prolyl 4-hydroxylase and lysyl hydroxylase catalyze the hydroxylation of proline and lysine (B10760008) residues within the procollagen polypeptide.[2] This hydroxylation is a prerequisite for the formation of a stable, triple-helical collagen molecule.[2] Hydroxyproline residues are crucial for the conformational stability of the collagen triple helix, while hydroxylysine residues serve as attachment sites for carbohydrates and are involved in the formation of covalent cross-links that provide tensile strength to collagen fibrils.

In the catalytic cycle of these hydroxylases, an iron atom at the active site (Fe²⁺) is oxidized to its ferric state (Fe³⁺). Ascorbate acts as a reducing agent, reducing the iron back to its ferrous state (Fe²⁺), thereby regenerating the active enzyme for subsequent catalytic cycles. In the absence of adequate ascorbate, prolyl and lysyl hydroxylase activity is impaired, leading to the synthesis of under-hydroxylated procollagen that is unstable at physiological temperatures and is largely degraded intracellularly. This results in a failure to secrete and deposit functional collagen, leading to the clinical manifestations of scurvy.

Collagen Hydroxylation Ascorbate's Role in Collagen Hydroxylation cluster_enzyme Prolyl/Lysyl Hydroxylase Cycle Enzyme (Fe2+) Enzyme (Fe2+) Enzyme (Fe3+) Enzyme (Fe3+) Enzyme (Fe2+)->Enzyme (Fe3+) Hydroxylation (Proline -> Hydroxyproline) Hydroxylated Procollagen Hydroxylated Procollagen Enzyme (Fe2+)->Hydroxylated Procollagen Product Enzyme (Fe3+)->Enzyme (Fe2+) Reduction Dehydroascorbate Dehydroascorbate Enzyme (Fe3+)->Dehydroascorbate Ascorbate Ascorbate Ascorbate->Enzyme (Fe3+) Procollagen Procollagen Procollagen->Enzyme (Fe2+) Substrate Fibroblast Culture Workflow Workflow for Culturing Human Dermal Fibroblasts Thaw HDFs Thaw HDFs Seed in T-75 Flask Seed in T-75 Flask Thaw HDFs->Seed in T-75 Flask Incubate (37°C, 5% CO2) Incubate (37°C, 5% CO2) Seed in T-75 Flask->Incubate (37°C, 5% CO2) Media Change (every 2-3 days) Media Change (every 2-3 days) Incubate (37°C, 5% CO2)->Media Change (every 2-3 days) Reach 80-90% Confluency Reach 80-90% Confluency Media Change (every 2-3 days)->Reach 80-90% Confluency Subculture Subculture Reach 80-90% Confluency->Subculture Seed new flasks Seed new flasks Subculture->Seed new flasks Ascorbate Treatment Ascorbate Treatment Seed new flasks->Ascorbate Treatment ECM Synthesis Experiments ECM Synthesis Experiments Ascorbate Treatment->ECM Synthesis Experiments SA_Elastogenesis_Pathway Proposed Signaling Pathway for Sodium L-Ascorbate (SA) Stimulated Elastogenesis SA SA Intracellular Ascorbate Intracellular Ascorbate SA->Intracellular Ascorbate Transport ROS ROS Intracellular Ascorbate->ROS Reduces c-Src Kinase c-Src Kinase Intracellular Ascorbate->c-Src Kinase Activates ROS->c-Src Kinase Inhibits IGF-1 Receptor IGF-1 Receptor c-Src Kinase->IGF-1 Receptor Phosphorylates Elastogenic Signaling Elastogenic Signaling IGF-1 Receptor->Elastogenic Signaling Activates Elastin Gene Transcription Elastin Gene Transcription Elastogenic Signaling->Elastin Gene Transcription Upregulates Elastic Fiber Production Elastic Fiber Production Elastin Gene Transcription->Elastic Fiber Production

References

L-Ascorbic Acid 2-Phosphate Trisodium: An In-depth Technical Guide to its Application as an Antioxidant in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, poses a significant challenge in in vitro cell culture. It can lead to cellular damage, apoptosis, and senescence, thereby compromising experimental outcomes and the reliability of cell-based assays. L-Ascorbic acid (Vitamin C) is a well-known antioxidant; however, its inherent instability in aqueous solutions limits its efficacy in long-term cell culture. L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P), a stable derivative of ascorbic acid, has emerged as a superior alternative, providing a sustained release of bioactive ascorbic acid and offering robust protection against oxidative stress. This technical guide provides a comprehensive overview of the core principles and practical applications of AA2P as an antioxidant in cell culture.

Mechanism of Action: A Stable Source of Ascorbic Acid

AA2P serves as a pro-drug that is enzymatically hydrolyzed by cellular phosphatases, primarily alkaline phosphatase present on the cell surface, to release L-ascorbic acid. This active form is then transported into the cell via sodium-dependent vitamin C transporters (SVCTs).[1][2] This controlled conversion ensures a continuous and stable supply of ascorbic acid to the intracellular environment, effectively mitigating the fluctuations and rapid degradation associated with supplementing cultures directly with L-ascorbic acid.

Once inside the cell, ascorbic acid exerts its antioxidant effects through multiple mechanisms:

  • Direct ROS Scavenging: Ascorbic acid is a potent reducing agent that directly neutralizes a wide range of ROS, including superoxide (B77818) radicals (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂).[3][4]

  • Enzymatic Cofactor: It acts as a crucial cofactor for various enzymes involved in collagen synthesis and the regulation of gene expression, contributing to overall cellular health and integrity.[5]

  • Modulation of Signaling Pathways: Ascorbic acid influences key signaling pathways involved in the cellular response to oxidative stress, including the Nrf2 and apoptosis pathways.

Quantitative Data on the Efficacy of L-Ascorbic Acid 2-Phosphate

The cytoprotective and antioxidant effects of AA2P have been quantified in various cell lines. The following tables summarize key findings on its impact on cell viability, proliferation, and ROS reduction.

Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Cell Viability and Proliferation

Cell LineTreatmentConcentrationIncubation TimeResultReference
SH-SY5Y (Human Neuroblastoma)AA2P300 µM24 hours155.15% increase in cell viability[3]
SH-SY5Y (Human Neuroblastoma)AA2P500 µM24 hours237.15% increase in cell viability[3]
Human Mesenchymal Stem Cells (MSCs)AA2P250 µM2 weeksHighest cell proliferation activity[6]
Human Mesenchymal Stem Cells (MSCs)AA2P500 µM2 weeksDecreased rate of cell proliferation[6][7]
MG-63 (Human Osteoblast-like)AA2P0.25 - 1 mM3 daysSignificant stimulation of cell growth[8][9]
Human Adipose-Derived Stem Cells (ADSCs)AA2P50 µg/mL-Increased cell yield
Human Adipose-Derived Stem Cells (ADSCs)AA2P100 µg/mL-Decreased cell yield
Human Skin FibroblastsAA2P0.1 - 1.0 mM3 weeks4-fold increase in cell growth[10]

Table 2: Effect of L-Ascorbic Acid 2-Phosphate on ROS Reduction under Oxidative Stress

Cell LineOxidative StressorAA2P ConcentrationResultReference
SH-SY5Y (Human Neuroblastoma)1 µM Methylmercury (MeHg)300 µMSignificantly reduced ROS accumulation[3]
Neuronal CellsIschemia-reperfusion injurySupplementationDecreased infarct size and protected from oxidative damage[11]

Experimental Protocols

Preparation of L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution
  • Reagent: this compound salt.

  • Solvent: Sterile, nuclease-free water or phosphate-buffered saline (PBS).

  • Procedure:

    • To prepare a 100 mM stock solution, dissolve 322.05 mg of AA2P in 10 mL of sterile water or PBS.

    • Gently vortex until the powder is completely dissolved.

    • Sterile-filter the solution through a 0.22 µm syringe filter into a sterile, light-protected container.

  • Storage: The stock solution can be stored at 2-8°C for short-term use (up to one week) or aliquoted and stored at -20°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

MTT Assay for Cell Viability

This protocol is a widely used colorimetric assay to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)

  • 96-well plate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of AA2P and/or an oxidative stressor for the desired duration. Include untreated control wells.

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C in a humidified incubator, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Cell viability is typically expressed as a percentage relative to the untreated control.

DCFDA Assay for Intracellular ROS Measurement

The 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA) assay is a common method for detecting intracellular ROS.

Materials:

  • DCFDA or H2DCFDA solution

  • Cell culture medium without phenol (B47542) red

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFDA Loading: Remove the culture medium and wash the cells with warm PBS. Add 100 µL of DCFDA working solution (typically 10-25 µM in serum-free medium) to each well.

  • Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.

  • Treatment: Remove the DCFDA solution and wash the cells with PBS. Add the experimental treatment (e.g., oxidative stressor with or without AA2P) in a phenol red-free medium.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm using a fluorescence microplate reader. For kinetic studies, measurements can be taken at multiple time points.

  • Data Analysis: Subtract the background fluorescence. The change in fluorescence intensity is proportional to the amount of intracellular ROS.

Signaling Pathways and Visualizations

AA2P exerts its antioxidant effects by modulating key cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), illustrate these mechanisms.

Cellular Uptake and Antioxidant Action of AA2P

AA2P_Uptake_and_Action cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space AA2P L-Ascorbic Acid 2-Phosphate (AA2P) ALP Alkaline Phosphatase AA2P->ALP SVCT Sodium-Dependent Vitamin C Transporter (SVCT) Ascorbic_Acid L-Ascorbic Acid SVCT->Ascorbic_Acid ROS Reactive Oxygen Species (ROS) Ascorbic_Acid->ROS Scavenging Neutralized_ROS Neutralized Products Ascorbic_Acid_EC->SVCT ROS_source->ROS Nrf2_Pathway_Regulation cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Ascorbic_Acid L-Ascorbic Acid AA2P->Ascorbic_Acid Dephosphorylation ROS ROS Ascorbic_Acid->ROS Scavenges Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Inhibits Keap1 Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Proteasome Proteasomal Degradation Keap1_Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes Activates Transcription Apoptosis_Regulation AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Ascorbic_Acid L-Ascorbic Acid AA2P->Ascorbic_Acid Dephosphorylation Oxidative_Stress Oxidative Stress (High ROS) Ascorbic_Acid->Oxidative_Stress Reduces Bcl2 Bcl-2 (Anti-apoptotic) Ascorbic_Acid->Bcl2 Promotes Bax Bax (Pro-apoptotic) Oxidative_Stress->Bax Activates Oxidative_Stress->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Promotes pore formation Bcl2->Mitochondria Inhibits pore formation Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase3 Caspase-3 Activation Cytochrome_c->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Experimental_Workflow start Start cell_culture Cell Culture (Select appropriate cell line) start->cell_culture treatment Treatment Groups: - Control - Oxidative Stressor - AA2P + Oxidative Stressor - AA2P alone cell_culture->treatment incubation Incubation (Defined time period) treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay ros_assay ROS Measurement (e.g., DCFDA) incubation->ros_assay western_blot Western Blot Analysis (Nrf2, Caspase-3, Bax, Bcl-2) incubation->western_blot data_analysis Data Analysis and Interpretation viability_assay->data_analysis ros_assay->data_analysis western_blot->data_analysis end End data_analysis->end

References

An In-depth Technical Guide to the Enzymatic Conversion of L-Ascorbic Acid 2-Phosphate in Cellular Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a vital water-soluble vitamin that functions as a potent antioxidant and a cofactor for numerous enzymatic reactions crucial for cellular health, including collagen synthesis and the regulation of gene expression.[1][2] However, its inherent instability and rapid oxidation in aqueous solutions pose significant challenges for its application in cell culture and therapeutic development. To overcome this limitation, stable derivatives have been synthesized, with L-Ascorbic acid 2-phosphate (AA2P) being one of the most widely used.[3] AA2P is a salt, such as L-Ascorbic acid 2-phosphate trisodium, which remains stable in solution and is enzymatically converted into biologically active L-ascorbic acid by cells.[4] This guide provides a detailed technical overview of this conversion process, quantitative data, experimental protocols, and the downstream cellular effects.

The Core Conversion Mechanism: Hydrolysis by Alkaline Phosphatase

The conversion of AA2P to active L-ascorbic acid is a straightforward enzymatic hydrolysis reaction. The phosphate (B84403) group at the 2-position of the ascorbic acid molecule is cleaved, yielding free ascorbic acid and an inorganic phosphate.

This dephosphorylation is primarily catalyzed by alkaline phosphatases (ALPs) , a group of ectoenzymes that are often anchored to the outer leaflet of the plasma membrane.[4][5][6] Specifically, Tissue-Nonspecific Alkaline Phosphatase (TNAP) , which is abundantly expressed in tissues like bone, liver, and kidney, plays a critical role in this process.[7][8][9] Once dephosphorylated, the resulting free ascorbic acid is transported into the cell through sodium-dependent Vitamin C transporters (SVCTs).[10]

G cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space AA2P L-Ascorbic Acid 2-Phosphate (AA2P) TNAP TNAP (Alkaline Phosphatase) AA2P->TNAP Substrate AsA_ext L-Ascorbic Acid (AsA) SVCT SVCT Transporter AsA_ext->SVCT Transport Pi Inorganic Phosphate (Pi) TNAP->AsA_ext Product 1 TNAP->Pi Product 2 AsA_int Intracellular L-Ascorbic Acid SVCT->AsA_int

Caption: Enzymatic conversion of AA2P at the cell surface.

Quantitative Data on AA2P Conversion and Cellular Effects

The efficiency of AA2P conversion and its subsequent biological effects have been quantified in various studies. The data highlight the kinetic properties of the involved enzymes and the dose-dependent impact on cell physiology.

Table 1: Enzyme Kinetic Parameters for Phosphate Ester Hydrolysis
EnzymeSubstrateKm (Apparent)VmaxSource
Alkaline Phosphatase (Human Serum)Ascorbic Acid 2-Phosphate2.77 mmol/L0.33 µmol/min[11]
Recombinant P. aeruginosa Acid PhosphataseL-Ascorbic Acid93 mM4.2 s⁻¹ (kcat)[12]
Table 2: Cellular Effects of AA2P Treatment in Culture
Cell TypeAA2P ConcentrationDurationObserved EffectReference
Human Skin Fibroblasts0.1 - 1.0 mM3 weeks~4-fold increase in cell growth; ~2-fold increase in relative collagen synthesis.[13]
Human Osteoblast-like cells (HuO-3N1)0.2 - 2.0 mM≥ 48 hours~3-fold increase in Alkaline Phosphatase activity.[14]
Human Osteoblast-like cells (MG-63)0.25 - 1.0 mM-Significant stimulation of cell growth and increased collagen synthesis.[15]
Rabbit Renal Proximal Tubular CellsNot specified-1.3-fold increase in monolayer DNA/protein; 38% increase in lactate (B86563) consumption; 43% increase in Na⁺-dependent glucose uptake.[16]

Downstream Signaling and Cellular Functions

The intracellular ascorbic acid generated from AA2P is a critical regulator of numerous cellular processes. It acts as a cofactor for hydroxylase enzymes involved in collagen synthesis and carnitine production. Furthermore, it modulates various signaling pathways, influencing cell fate and function.

Vitamin C influences cell proliferation, differentiation, and death by regulating the expression of key genes (e.g., Sox-2, Oct-4, Bcl-2) and by controlling the activation of kinases such as MAPK and p38, as well as the NF-κB pathway.[1][17]

G cluster_effects Downstream Cellular Effects AA2P L-Ascorbic Acid 2-Phosphate ALP Alkaline Phosphatase AA2P->ALP AsA Intracellular L-Ascorbic Acid ALP->AsA Cofactor Enzymatic Cofactor AsA->Cofactor Signaling Signal Transduction (MAPK, p38, NF-κB) AsA->Signaling GeneExp Gene Expression (Proliferation, Differentiation) AsA->GeneExp Antioxidant Antioxidant Activity (ROS Scavenging) AsA->Antioxidant Collagen Collagen Synthesis Cofactor->Collagen

Caption: Downstream cellular pathways influenced by Ascorbic Acid.

Experimental Protocols

Accurate quantification of AA2P conversion and its effects is essential for research. Below are detailed methodologies for key experiments.

Alkaline Phosphatase (ALP) Activity Assay

This protocol measures the activity of ALP in cell lysates using p-nitrophenyl phosphate (pNPP) as a chromogenic substrate. The methodology is adapted from standard biochemical assays.[18][19][20][21]

A. Materials:

  • Cell Culture Plates (96-well, clear, flat-bottom)

  • Cell Lysis Buffer: 0.2% Triton X-100 in PBS

  • ALP Assay Buffer: 1.0 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8

  • Substrate: p-Nitrophenyl phosphate (pNPP) tablets or powder

  • Stop Solution: 3 M NaOH

  • p-Nitrophenol (pNP) for standard curve

  • Microplate reader capable of measuring absorbance at 405 nm

B. Procedure:

  • Cell Culture: Plate cells in a 96-well plate and culture until they reach the desired confluency. Treat with AA2P as required by the experimental design.

  • Cell Lysis:

    • Remove culture medium and wash the cell monolayer twice with cold PBS.

    • Add 100 µL of Cell Lysis Buffer to each well.

    • Incubate on a shaker for 20-30 minutes at room temperature to ensure complete lysis.

  • Standard Curve Preparation:

    • Prepare a series of pNP standards (e.g., 0, 12.5, 25, 50, 100, 200 µM) in ALP Assay Buffer.

    • Add 100 µL of each standard to separate wells of the 96-well plate.

  • Enzymatic Reaction:

    • Prepare the pNPP working solution (e.g., 10 mM in ALP Assay Buffer).

    • Add 50 µL of cell lysate from each sample well to new, corresponding wells on the plate.

    • Start the reaction by adding 50 µL of pNPP working solution to each well containing cell lysate.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Measurement:

    • Stop the reaction by adding 50 µL of Stop Solution to each well.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Calculation: Determine the concentration of pNP produced in each sample by comparing its absorbance to the standard curve. ALP activity is typically expressed as µmol of pNP produced per minute per mg of total protein.

Quantification of Intracellular Ascorbic Acid by HPLC-MS/MS

This protocol provides a highly sensitive method for measuring the concentration of ascorbic acid within cells after treatment with AA2P. The methodology is based on established analytical techniques.[22][23][24][25]

A. Materials:

  • Cell Scraper

  • Extraction Solution: 5% Metaphosphoric acid (MPA) in ultrapure water (ice-cold)

  • HPLC system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • HILIC analytical column (e.g., 2.0 mm x 100 mm, 5 µm)

  • Mobile Phase A: 0.5% Formic Acid in Water

  • Mobile Phase B: 0.5% Formic Acid in Acetonitrile

  • L-Ascorbic acid standard for calibration curve

B. Procedure:

  • Cell Culture and Treatment: Grow cells in appropriate culture dishes (e.g., 6-well plates) to near confluency. Treat with AA2P for the desired time points.

  • Cell Harvesting and Extraction:

    • Remove the culture medium and immediately wash cells twice with ice-cold PBS.

    • Add 300-500 µL of ice-cold 5% MPA Extraction Solution directly to the dish.

    • Scrape the cells and collect the cell suspension into a microcentrifuge tube.

    • Homogenize the sample and then centrifuge at high speed (e.g., 16,000 x g) for 5 minutes at 4°C.

    • Collect the supernatant, which contains the intracellular ascorbic acid, for analysis.

  • HPLC-MS/MS Analysis:

    • Calibration: Prepare a standard curve of L-ascorbic acid in 5% MPA.

    • Injection: Inject 5-10 µL of the extracted sample supernatant and standards onto the HILIC column.

    • Separation: Use a gradient elution program. For example: start at 100% Mobile Phase B, decrease to 70% over 4 minutes, then to 0% over 3 minutes, hold, and then return to 100% B to re-equilibrate.

    • Detection: Operate the mass spectrometer in negative ESI mode. Monitor the specific mass transition for ascorbic acid (e.g., m/z 175 -> 115) using Multiple Reaction Monitoring (MRM).

  • Quantification: Calculate the concentration of ascorbic acid in the samples by comparing the peak areas to the standard curve. Normalize the results to the total protein content or cell number of the original sample.

Experimental Workflow Diagram

The following diagram outlines a comprehensive workflow for studying the effects of AA2P on a cellular model.

G cluster_assays Cellular & Molecular Assays start Start: Cell Seeding & Culture treatment Treatment with L-Ascorbic Acid 2-Phosphate start->treatment harvest_protein Harvest Cells for Protein Analysis treatment->harvest_protein harvest_rna Harvest Cells for RNA Analysis treatment->harvest_rna harvest_meta Harvest Cells for Metabolite Analysis treatment->harvest_meta alp_assay Alkaline Phosphatase Activity Assay harvest_protein->alp_assay western Western Blot (Signaling Proteins) harvest_protein->western qpcr qRT-PCR (Gene Expression) harvest_rna->qpcr hplc HPLC-MS/MS (Intracellular AsA) harvest_meta->hplc analysis Data Analysis & Interpretation alp_assay->analysis western->analysis qpcr->analysis hplc->analysis

Caption: General experimental workflow for investigating AA2P effects.

References

Methodological & Application

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P) is a stable derivative of Vitamin C, increasingly utilized in cell culture applications due to its prolonged activity and resistance to oxidation compared to L-ascorbic acid.[1][2] This stability ensures a consistent and continuous supply of ascorbic acid to cells in culture.[1] Ascorbic acid is an essential cofactor for prolyl and lysyl hydroxylases, enzymes critical for collagen biosynthesis and maturation.[1] Consequently, AA2P is widely employed to promote cell proliferation, enhance extracellular matrix (ECM) deposition, and induce cellular differentiation, particularly in stem cell and tissue engineering research.[1][3][4]

Mechanism of Action

L-Ascorbic acid 2-phosphate is dephosphorylated at the cell surface by endogenous phosphatases, such as alkaline phosphatase, releasing active L-ascorbic acid.[5] This active form is then transported into the cell where it acts as a cofactor in various enzymatic reactions, most notably the hydroxylation of proline and lysine (B10760008) residues in procollagen (B1174764) chains. This post-translational modification is essential for the proper folding, stability, and secretion of collagen, a major component of the extracellular matrix.[1][5]

cluster_0 cluster_1 cluster_2 cluster_3 AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Phosphatase Alkaline Phosphatase AA2P->Phosphatase Dephosphorylation Cell_Membrane Cell Membrane AA L-Ascorbic Acid (Active Vitamin C) Phosphatase->AA Hydroxylation Hydroxylation of Proline and Lysine AA->Hydroxylation Cofactor Procollagen Procollagen Procollagen->Hydroxylation Collagen Mature Collagen Hydroxylation->Collagen ECM Extracellular Matrix (ECM) Collagen->ECM Secretion & Assembly Start Start Seed_Cells Seed Fibroblasts Start->Seed_Cells Add_AA2P Add AA2P-supplemented Medium Seed_Cells->Add_AA2P Incubate Incubate (3 weeks) Change medium every 2-3 days Add_AA2P->Incubate Assess Assess Outcomes Incubate->Assess Proliferation Cell Proliferation Assay Assess->Proliferation Collagen Collagen Quantification Assess->Collagen End End Proliferation->End Collagen->End MSCs Mesenchymal Stem Cells (MSCs) Osteogenic_Medium Osteogenic Induction Medium (Dexamethasone, β-glycerophosphate, AA2P) MSCs->Osteogenic_Medium Treatment Osteoblast_Lineage Commitment to Osteoblast Lineage Osteogenic_Medium->Osteoblast_Lineage Early_Markers Increased Expression of Early Markers (e.g., Runx2, ALP) Osteoblast_Lineage->Early_Markers Late_Markers Increased Expression of Late Markers (e.g., Osteocalcin) Early_Markers->Late_Markers Mineralization Extracellular Matrix Mineralization Late_Markers->Mineralization Osteocyte Mature Osteocyte Mineralization->Osteocyte

References

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium Salt Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate trisodium (B8492382) salt is a stable derivative of Vitamin C, widely utilized in biological research, particularly in cell culture applications. Unlike L-ascorbic acid, which is prone to oxidation in solution, this phosphorylated form offers enhanced stability, ensuring consistent and prolonged activity in experimental settings.[1] It serves as a crucial supplement in various cell culture media, promoting cell proliferation, differentiation, and collagen synthesis.[2] Notably, it is used to maintain the differentiation potential of mesenchymal stem cells and in the osteogenic differentiation of human adipose stem cells. This document provides detailed protocols for the preparation of a stock solution of L-Ascorbic acid 2-phosphate trisodium salt for research use.

Chemical Properties and Storage

A comprehensive understanding of the chemical properties of this compound salt is essential for its effective use. The table below summarizes its key characteristics.

PropertyValueReference
Molecular Formula C₆H₆Na₃O₉P[3]
Molecular Weight 322.05 g/mol [3][4]
Appearance White to off-white solid[3][5]
Purity ≥95%[3][4]
Solubility Soluble in water (up to 100 mM)
Storage (Dry Powder) Desiccate at room temperature for short-term storage. Long-term storage is recommended at -20°C. The compound is hygroscopic and should be stored under an inert atmosphere.[3]
Stock Solution Storage Store at 4°C for up to 6-7 days or at -20°C for up to one month and -80°C for up to six months.[1][2]

Experimental Protocol: Stock Solution Preparation

This protocol outlines the steps for preparing a sterile 100 mM stock solution of this compound salt.

Materials:

  • This compound salt powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile serological pipettes

  • 0.22 µm sterile syringe filter

  • Sterile syringes

  • Vortex mixer

  • Analytical balance

  • Weighing paper

  • Laminar flow hood

Procedure:

  • Aseptic Technique: Perform all steps in a laminar flow hood to maintain sterility.

  • Calculate Required Mass: To prepare a 100 mM stock solution, use the following formula: Mass (g) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) For 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L x 322.05 g/mol x 0.01 L = 0.32205 g

  • Weighing: Carefully weigh out the calculated amount of this compound salt powder on an analytical balance using sterile weighing paper.

  • Dissolution: Transfer the powder to a sterile conical tube. Add a portion of the sterile water (e.g., 8 mL for a final volume of 10 mL) to the tube.

  • Mixing: Vortex the solution until the powder is completely dissolved. The solution should be clear and colorless.

  • Volume Adjustment: Add sterile water to bring the final volume to the desired level (e.g., 10 mL).

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm sterile syringe filter into a new sterile conical tube. This step is crucial for removing any potential microbial contamination.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination. Store the aliquots at -20°C or -80°C for long-term use. For short-term use (up to one week), the solution can be stored at 4°C.[1]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of L-Ascorbic acid 2-phosphate in cellular processes and the workflow for preparing the stock solution.

cluster_0 Cellular Uptake and Conversion cluster_1 Biological Functions L-Ascorbic Acid 2-Phosphate L-Ascorbic Acid 2-Phosphate Cell Membrane Cell Membrane L-Ascorbic Acid 2-Phosphate->Cell Membrane Transport Intracellular Space Intracellular Space Phosphatases Phosphatases Intracellular Space->Phosphatases Hydrolysis by L-Ascorbic Acid L-Ascorbic Acid Phosphatases->L-Ascorbic Acid Collagen Synthesis Collagen Synthesis L-Ascorbic Acid->Collagen Synthesis Antioxidant Activity Antioxidant Activity L-Ascorbic Acid->Antioxidant Activity Cell Differentiation Cell Differentiation L-Ascorbic Acid->Cell Differentiation

Caption: Cellular uptake and function of L-Ascorbic Acid 2-Phosphate.

Start Start Calculate Mass Calculate Mass Start->Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Dissolve in Sterile Water Dissolve in Sterile Water Weigh Powder->Dissolve in Sterile Water Vortex to Mix Vortex to Mix Dissolve in Sterile Water->Vortex to Mix Adjust Final Volume Adjust Final Volume Vortex to Mix->Adjust Final Volume Sterile Filter Sterile Filter Adjust Final Volume->Sterile Filter Aliquot Aliquot Sterile Filter->Aliquot Store Store Aliquot->Store

Caption: Workflow for preparing L-Ascorbic Acid 2-Phosphate stock solution.

References

Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Trisodium in Osteogenic Differentiation Media

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Osteogenic differentiation, the process by which stem cells differentiate into bone-forming osteoblasts, is a cornerstone of bone tissue engineering and regenerative medicine. A critical component of in vitro osteogenic induction media is a stable and effective source of Vitamin C. L-Ascorbic acid (Vitamin C) is essential for collagen synthesis, a primary component of the bone extracellular matrix, and for the expression of osteoblastic markers.[1] However, L-ascorbic acid is unstable in typical cell culture conditions.

L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P) is a stable derivative of L-ascorbic acid that overcomes this limitation, providing a consistent and long-lasting supply of ascorbate (B8700270) to the cell culture medium.[2] This stability ensures reproducible and robust induction of osteogenic differentiation. AA2P is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid, which then acts as a cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the post-translational modification and stabilization of pro-collagen fibers.[3] The resulting mature collagen matrix is not only a structural component of bone but also actively participates in signaling pathways that promote osteoblast maturation and mineralization.[2][4]

These application notes provide a comprehensive guide to using AA2P in osteogenic differentiation media, including detailed protocols for media preparation, and qualitative and quantitative assessment of osteogenesis.

Data Presentation

The following tables summarize the concentrations of L-Ascorbic acid 2-phosphate and other common osteogenic supplements used in various studies, along with their observed effects on osteogenic markers.

Table 1: Concentrations of Osteogenic Supplements and their Effects

Cell TypeL-Ascorbic acid 2-phosphate (AA2P) ConcentrationDexamethasone (B1670325) Concentrationβ-Glycerophosphate ConcentrationObserved Effects
Human Mesenchymal Stem Cells (hMSCs)50 µM10 nM - 100 nM2 mM - 10 mMEffective for osteogenic differentiation.[5]
Murine Mesenchymal Stem Cells (mMSCs)50 µg/mL10 nM10 mMStandard concentration for inducing osteogenesis.
MC3T3-E1 (murine pre-osteoblastic cell line)0.2 mM (approx. 50 µg/mL)100 nM10 mMStimulation of alkaline phosphatase and osteocalcin (B1147995) synthesis.[2][4]
Human Osteoblast-like cells (MG-63)0.25 mM - 1 mMNot specifiedNot specifiedIncreased collagen synthesis and ALP activity.[6]
Human Osteoblast cell line (HuO-3N1)0.2 mM - 2mMNot specifiedNot specifiedApproximately 3-fold increase in ALP activity.

Table 2: Quantitative Effects of L-Ascorbic Acid 2-Phosphate on Osteogenic Markers

Cell TypeAA2P ConcentrationMarkerFold Change/Observation
Human Osteoblast cell line (HuO-3N1)0.2 mM - 2 mMAlkaline Phosphatase (ALP) Activity~3-fold increase
Human Adipose-derived Stem CellsNot SpecifiedRUNX2 Expression20.83 ± 2.83-fold increase
Human Adipose-derived Stem CellsNot SpecifiedOsteopontin (OPN) Expression14.24 ± 1.71-fold increase
Human Adipose-derived Stem CellsNot SpecifiedOsteocalcin (OCN) Expression4.36 ± 0.41-fold increase

Experimental Protocols

Protocol 1: Preparation of Osteogenic Differentiation Medium (ODM)

This protocol describes the preparation of a standard osteogenic differentiation medium using AA2P.

Materials:

  • Basal medium (e.g., Dulbecco's Modified Eagle Medium (DMEM) or Alpha-MEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (100X)

  • L-Ascorbic acid 2-phosphate trisodium salt (AA2P)

  • Dexamethasone

  • β-Glycerophosphate

  • Sterile, deionized water

  • Sterile filtration unit (0.22 µm)

Stock Solutions Preparation:

  • 100 mM L-Ascorbic acid 2-phosphate (AA2P): Dissolve the appropriate amount of AA2P powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.

  • 10 mM Dexamethasone: Dissolve dexamethasone in ethanol (B145695) to create a stock solution. Further dilute in basal medium to achieve a 10 mM concentration. Store in aliquots at -20°C.

  • 1 M β-Glycerophosphate: Dissolve β-glycerophosphate powder in sterile deionized water. Filter sterilize and store in aliquots at -20°C.

Working Osteogenic Differentiation Medium (ODM) Preparation (for 100 mL):

  • To 89 mL of basal medium, add 10 mL of FBS (final concentration 10%).

  • Add 1 mL of 100X Penicillin-Streptomycin solution (final concentration 1X).

  • Add 50 µL of 100 mM AA2P stock solution (final concentration 50 µM).

  • Add 1 µL of 10 mM Dexamethasone stock solution (final concentration 100 nM).

  • Add 1 mL of 1 M β-Glycerophosphate stock solution (final concentration 10 mM).

  • Mix the medium gently by swirling.

  • The prepared ODM can be stored at 4°C for up to 2 weeks.

Protocol 2: Alkaline Phosphatase (ALP) Staining

This protocol is for the qualitative assessment of early-stage osteogenic differentiation.

Materials:

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Alkaline Phosphatase (ALP) staining kit (containing NBT/BCIP substrate)

  • Distilled water

Procedure:

  • Culture cells in ODM for 7-14 days.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Prepare the ALP staining solution according to the manufacturer's instructions.

  • Add the staining solution to the cells and incubate in the dark at room temperature for 15-60 minutes, or until a blue/purple color develops.

  • Stop the reaction by aspirating the staining solution and washing the cells twice with distilled water.

  • Visualize the stained cells under a light microscope. Osteogenically differentiated cells will stain blue/purple.

Protocol 3: Quantitative Alkaline Phosphatase (ALP) Activity Assay

This protocol allows for the quantification of ALP activity.

Materials:

  • PBS

  • Cell lysis buffer (e.g., 0.1% Triton X-100 in PBS)

  • p-Nitrophenyl phosphate (B84403) (pNPP) substrate

  • Alkaline phosphatase buffer (e.g., 1 M Diethanolamine, 0.5 mM MgCl₂, pH 9.8)

  • Stop solution (e.g., 3 M NaOH)

  • 96-well plate

  • Microplate reader

Procedure:

  • Culture cells in ODM for 7-14 days.

  • Wash cells with PBS and then lyse the cells with lysis buffer.

  • Centrifuge the cell lysate to pellet debris and collect the supernatant.

  • Add a known volume of cell lysate to a 96-well plate.

  • Prepare a pNPP solution in alkaline phosphatase buffer.

  • Add the pNPP solution to each well containing cell lysate and incubate at 37°C.

  • After a set time (e.g., 30-60 minutes), stop the reaction by adding the stop solution.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the ALP activity based on a standard curve generated with known concentrations of p-nitrophenol. Normalize the ALP activity to the total protein concentration of the cell lysate.

Protocol 4: Alizarin Red S Staining for Mineralization

This protocol is for the qualitative assessment of late-stage osteogenic differentiation (calcium deposition).

Materials:

  • PBS

  • 4% Paraformaldehyde (PFA) in PBS

  • Alizarin Red S staining solution (2% w/v, pH 4.1-4.3)

  • Distilled water

Procedure:

  • Culture cells in ODM for 14-28 days.

  • Aspirate the culture medium and wash the cells twice with PBS.

  • Fix the cells with 4% PFA for 15-30 minutes at room temperature.

  • Wash the cells three times with distilled water.

  • Add the Alizarin Red S staining solution to the cells and incubate at room temperature for 20-30 minutes.

  • Aspirate the staining solution and wash the cells four to five times with distilled water to remove excess stain.

  • Visualize the stained mineralized nodules (which will appear red/orange) under a light microscope.

Protocol 5: Quantification of Mineralization with Alizarin Red S Staining

This protocol allows for the quantification of calcium deposition.

Materials:

Procedure:

  • After performing Alizarin Red S staining and the final wash, add 10% acetic acid to each well to destain the cells (incubate for 30 minutes with shaking).

  • Scrape the cell layer and transfer the cell suspension/acetic acid mixture to a microcentrifuge tube.

  • Heat the tubes at 85°C for 10 minutes and then transfer to ice for 5 minutes.

  • Centrifuge the tubes at 20,000 x g for 15 minutes.

  • Transfer the supernatant to a new tube and neutralize with 10% ammonium hydroxide to bring the pH to 4.1-4.5.

  • Transfer the neutralized supernatant to a 96-well plate.

  • Read the absorbance at 405 nm using a microplate reader.

  • Quantify the Alizarin Red S concentration using a standard curve.

Protocol 6: Quantitative Real-Time PCR (qPCR) for Osteogenic Gene Expression

This protocol is for measuring the expression of key osteogenic marker genes.

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green)

  • Forward and reverse primers for target genes (e.g., RUNX2, OPN, OCN) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • RNA Extraction: Culture cells in ODM for desired time points (e.g., 7, 14, 21 days). Extract total RNA from the cells using a commercial RNA extraction kit according to the manufacturer's protocol.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit following the manufacturer's instructions.

  • qPCR Reaction Setup: Prepare the qPCR reaction mixture by combining the qPCR master mix, forward and reverse primers for your gene of interest, and the synthesized cDNA.

  • qPCR Run: Perform the qPCR reaction in a qPCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

  • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative fold change in gene expression, normalized to the housekeeping gene and compared to a control group (e.g., cells cultured in growth medium without osteogenic supplements).

Visualization of Pathways and Workflows

G Experimental Workflow for Osteogenic Differentiation cluster_0 Cell Culture cluster_1 Differentiation cluster_2 Analysis cluster_3 Outcome start Seed Mesenchymal Stem Cells culture Culture to 80% Confluency start->culture induce Induce with Osteogenic Media (containing AA2P) culture->induce alp ALP Staining/Activity Assay (Day 7-14) induce->alp alizarin Alizarin Red S Staining (Day 14-28) induce->alizarin qpcr qPCR for Gene Expression (Day 7, 14, 21) induce->qpcr end Osteoblast Formation & Mineralization alp->end alizarin->end qpcr->end G L-Ascorbic Acid 2-Phosphate Signaling in Osteogenesis AA2P L-Ascorbic Acid 2-Phosphate (AA2P) (extracellular) Phosphatase Cellular Phosphatases AA2P->Phosphatase uptake AscorbicAcid L-Ascorbic Acid (intracellular) Phosphatase->AscorbicAcid hydrolysis ProlylHydroxylase Prolyl & Lysyl Hydroxylases AscorbicAcid->ProlylHydroxylase cofactor Procollagen Pro-collagen ProlylHydroxylase->Procollagen hydroxylation Collagen Mature Type I Collagen Procollagen->Collagen maturation & secretion ECM Extracellular Matrix (ECM) Formation Collagen->ECM Integrin Integrin Signaling (e.g., α2β1) ECM->Integrin binding MAPK MAPK Pathway (ERK1/2 Phosphorylation) Integrin->MAPK RUNX2 RUNX2 Activation MAPK->RUNX2 GeneExpression Osteogenic Gene Expression (e.g., OPN, OCN) RUNX2->GeneExpression Differentiation Osteoblast Differentiation & Mineralization GeneExpression->Differentiation

References

Application Notes and Protocols for Chondrogenic Differentiation with L-Ascorbic Acid 2-Phosphate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chondrogenesis, the process of cartilage formation, is a critical area of research in regenerative medicine and drug development for cartilage-related disorders such as osteoarthritis. Mesenchymal stem cells (MSCs) are a promising cell source for cartilage regeneration due to their ability to differentiate into chondrocytes. This differentiation process is typically induced in a three-dimensional culture system, such as a micromass or pellet culture, which mimics the embryonic condensation of mesenchymal cells.

A key component of the chondrogenic differentiation medium is L-Ascorbic acid 2-phosphate (LAA2P), a stable derivative of Vitamin C. LAA2P serves as an essential cofactor for prolyl and lysyl hydroxylases, enzymes crucial for the proper folding and secretion of pro-collagen, a major component of the cartilage extracellular matrix (ECM).[1] Furthermore, L-ascorbic acid has been shown to promote the formation of a collagenous matrix, which in turn activates the ERK signaling pathway, a key cascade in the chondrogenic differentiation program.[1][2]

These application notes provide a detailed protocol for the chondrogenic differentiation of human mesenchymal stem cells (hMSCs) using a pellet culture system and a chemically defined medium containing L-Ascorbic acid 2-phosphate. Also included are protocols for the quantitative analysis of chondrogenic markers to assess differentiation efficiency.

Quantitative Data Summary

The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate on key markers of chondrogenesis in adipose-derived stem cells (ADSCs).

Table 1: Effect of L-Ascorbic Acid 2-Phosphate (LAA) Concentration on Glycosaminoglycan (GAG) Content [3][4]

LAA Concentration (µg/mL)Mean Absorbance (Alcian Blue Staining) at Week 3Mean Absorbance (Alcian Blue Staining) at Week 4
0 (Control)0.15 ± 0.020.20 ± 0.03
250.25 ± 0.030.35 ± 0.04
500.30 ± 0.040.45 ± 0.05
1000.35 ± 0.050.55 ± 0.06

Data is represented as mean ± standard deviation. Increased absorbance is indicative of higher GAG content.

Table 2: Qualitative and Semi-Quantitative Analysis of Type II Collagen (Col II) Localization with Varying LAA Concentrations [3][4]

LAA Concentration (µg/mL)Col II Localization (Immunocytochemistry) at Week 2Relative Intensity of Col II Staining
0 (Control)Minimal cytoplasmic staining+
25Moderate cytoplasmic staining++
50Strong cytoplasmic staining+++
100Very strong cytoplasmic and pericellular staining++++

Intensity is graded on a qualitative scale from + (minimal) to ++++ (very strong).

Experimental Protocols

Chondrogenic Differentiation of hMSCs in Pellet Culture

This protocol describes the induction of chondrogenesis in a 3D pellet culture system.

Materials:

  • Human Mesenchymal Stem Cells (hMSCs) (e.g., bone marrow, adipose, or umbilical cord-derived)

  • MSC Growth Medium (e.g., DMEM low-glucose, 10% FBS, 1% Penicillin-Streptomycin)

  • Chondrogenic Basal Medium:

    • DMEM high-glucose[5][6]

    • 1 mM Sodium Pyruvate[5][7][8]

    • 40 µg/mL L-proline[5][7][8]

    • 1% ITS+ Premix (Insulin-Transferrin-Selenium)[5][7][8]

    • 1% Penicillin-Streptomycin

  • Chondrogenic Differentiation Medium (Complete):

    • Chondrogenic Basal Medium

    • 100 nM Dexamethasone[5][7][8]

    • 50 µg/mL L-Ascorbic acid 2-phosphate[5][6][7]

    • 10 ng/mL TGF-β1 or TGF-β3[5][6][7]

  • 15 mL polypropylene (B1209903) conical tubes

  • Centrifuge

Procedure:

  • Culture hMSCs in MSC Growth Medium until they reach 80-90% confluency.

  • Harvest the cells using Trypsin-EDTA and neutralize with MSC Growth Medium.

  • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Resuspend the cell pellet in Chondrogenic Basal Medium and perform a cell count.

  • Aliquot 2.5 x 10^5 cells into each 15 mL polypropylene conical tube.

  • Centrifuge the tubes at 200 x g for 5 minutes at room temperature. Do not aspirate the supernatant.

  • Loosen the caps (B75204) of the tubes to allow for gas exchange and place them in a 37°C, 5% CO2 incubator.

  • After 24-48 hours, a spherical cell pellet should form at the bottom of the tube.

  • Carefully aspirate the old medium without disturbing the pellet and replace it with 0.5 mL of pre-warmed complete Chondrogenic Differentiation Medium.

  • Change the medium every 2-3 days for 21 days.

  • After 21 days, the pellets can be harvested for analysis.

Quantification of Glycosaminoglycan (GAG) Content using DMMB Assay

This protocol outlines the quantification of sulfated GAGs in chondrogenic pellets.

Materials:

  • Chondrogenic pellets

  • Papain digestion buffer (e.g., 0.1 M sodium phosphate, 10 mM EDTA, 10 mM L-cysteine, pH 6.5)

  • Papain (from papaya latex)

  • DMMB Reagent:

    • 16 mg 1,9-dimethylmethylene blue (DMMB)[9][10]

    • 3.04 g glycine[9][10]

    • 1.6 g NaCl[9][10]

    • 95 mL 0.1 M Acetic Acid[9][10]

    • Bring the final volume to 1 L with deionized water. The final pH should be around 3.0.[9] Protect from light.

  • Chondroitin (B13769445) sulfate (B86663) standard (for standard curve)

  • 96-well microplate

  • Spectrophotometer (plate reader)

Procedure:

  • Wash the harvested pellets with PBS.

  • Digest each pellet in 500 µL of papain digestion buffer containing 125-250 µg/mL papain at 60°C for 16-18 hours.

  • Centrifuge the digest at 10,000 x g for 10 minutes to pellet any debris.

  • Prepare a standard curve of chondroitin sulfate (0-500 µg/mL) in the papain digestion buffer.[9]

  • Pipette 20 µL of each sample supernatant and standard into a 96-well microplate in triplicate.

  • Add 200 µL of DMMB reagent to each well.

  • Immediately read the absorbance at 525 nm and 595 nm. The absorbance at 595 nm is used to correct for background.

  • Calculate the GAG concentration in the samples by comparing the corrected absorbance (A525 - A595) to the standard curve.

Immunohistochemistry for Type II Collagen

This protocol describes the detection of Type II Collagen in fixed and sectioned chondrogenic pellets.

Materials:

  • Chondrogenic pellets

  • 4% Paraformaldehyde (PFA) in PBS

  • Sucrose (B13894) solutions (15% and 30% in PBS)

  • Optimal Cutting Temperature (OCT) compound

  • Cryostat

  • Microscope slides

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking solution (e.g., 5% normal goat serum in PBS)

  • Primary antibody: Rabbit anti-Human Collagen Type II

  • Secondary antibody: Goat anti-Rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 594)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Fix the harvested pellets in 4% PFA for 4-6 hours at 4°C.

  • Wash the pellets with PBS.

  • Cryoprotect the pellets by incubating them in 15% sucrose overnight, followed by 30% sucrose overnight at 4°C.

  • Embed the pellets in OCT compound and freeze.

  • Cut 5-10 µm thick sections using a cryostat and mount them on microscope slides.

  • Rehydrate the sections with PBS.

  • Permeabilize the sections with permeabilization buffer for 10 minutes.

  • Block non-specific binding with blocking solution for 1 hour at room temperature.

  • Incubate the sections with the primary antibody against Type II Collagen (diluted in blocking solution) overnight at 4°C.

  • Wash the sections three times with PBS.

  • Incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature in the dark.

  • Wash the sections three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the sections with PBS.

  • Mount the slides with mounting medium and visualize using a fluorescence microscope.

Signaling Pathways and Experimental Workflows

Signaling Pathway of L-Ascorbic Acid in Chondrogenesis

L-Ascorbic acid plays a crucial role in chondrogenesis primarily by promoting the synthesis of a robust collagenous extracellular matrix. This matrix, in turn, is thought to activate intracellular signaling pathways, such as the ERK pathway, which are essential for the expression of chondrogenic marker genes.

Chondrogenesis_Signaling LAA L-Ascorbic Acid 2-Phosphate Prolyl_Hydroxylase Prolyl & Lysyl Hydroxylases LAA->Prolyl_Hydroxylase Cofactor Procollagen Pro-collagen Hydroxylation Prolyl_Hydroxylase->Procollagen Catalyzes Collagen_Synthesis Collagen Synthesis & Secretion Procollagen->Collagen_Synthesis ECM Extracellular Matrix (ECM) Formation Collagen_Synthesis->ECM Integrin Integrin Signaling ECM->Integrin Activates ERK ERK Pathway Activation Integrin->ERK SOX9 SOX9 Expression ERK->SOX9 Promotes Chondrogenic_Markers Expression of Collagen Type II & Aggrecan SOX9->Chondrogenic_Markers Induces Chondrogenesis Chondrogenic Differentiation Chondrogenic_Markers->Chondrogenesis Chondrogenesis_Workflow Start hMSC Culture (Monolayer) Harvest Cell Harvest & Counting Start->Harvest Pellet_Culture Pellet Formation (2.5 x 10^5 cells/pellet) Harvest->Pellet_Culture Differentiation Chondrogenic Induction (21 days with LAA2P) Pellet_Culture->Differentiation Harvest_Pellets Harvest Pellets Differentiation->Harvest_Pellets GAG_Assay GAG Quantification (DMMB Assay) Harvest_Pellets->GAG_Assay IHC Immunohistochemistry (Collagen Type II) Harvest_Pellets->IHC Gene_Expression Gene Expression Analysis (SOX9, COL2A1, ACAN) Harvest_Pellets->Gene_Expression Analysis Analysis GAG_Assay->Analysis IHC->Analysis Gene_Expression->Analysis

References

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate Trisodium in 3D Bioprinting Hydrogels

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P), a stable vitamin C derivative, to enhance the biological performance of 3D bioprinted hydrogel constructs. AA2P serves as a critical supplement in bioinks, promoting cell viability, proliferation, and differentiation, particularly for applications in tissue engineering and regenerative medicine.

Introduction

L-Ascorbic acid (Vitamin C) is an essential cofactor for numerous enzymatic reactions, including the hydroxylation of proline and lysine (B10760008) residues during collagen synthesis. However, its instability in culture media limits its long-term efficacy. L-Ascorbic acid 2-phosphate (AA2P) is a stabilized form of ascorbic acid that is enzymatically cleaved by cellular phosphatases to provide a sustained release of bioactive ascorbic acid.[1][2] This prolonged availability is highly beneficial in 3D bioprinting, where it supports the development of functional tissue constructs by promoting extracellular matrix (ECM) deposition and guiding stem cell differentiation.

Key Applications in 3D Bioprinting

The incorporation of AA2P into 3D bioprinting hydrogels offers several advantages:

  • Enhanced Cell Viability and Proliferation: AA2P has been shown to stimulate the growth of various cell types, including fibroblasts and mesenchymal stem cells (MSCs), within 3D constructs.[3][4]

  • Increased Extracellular Matrix (ECM) Deposition: As a crucial cofactor for collagen synthesis, AA2P significantly enhances the production and deposition of collagen, a primary component of the ECM that provides structural integrity to tissues.[3][5][6]

  • Promotion of Osteogenic Differentiation: AA2P is a key component of osteogenic differentiation media, inducing the differentiation of MSCs into osteoblasts, making it invaluable for bone tissue engineering applications.[7][8][9]

  • Improved Stem Cell "Stemness": Studies have indicated that AA2P can help maintain the pluripotency and differentiation potential of stem cells during in vitro expansion.[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from studies utilizing AA2P in cell culture and tissue engineering, providing a reference for experimental design.

Table 1: Effective Concentrations of L-Ascorbic Acid 2-Phosphate (AA2P)

Cell TypeApplicationEffective AA2P ConcentrationOutcomeReference
Human Skin Fibroblasts3D Tissue Formation0.1 - 1.0 mM4-fold increase in cell growth, 2-fold increase in collagen synthesis.[3][4]
Human Adipose-Derived Stromal Cells (hASCs)Collagen ProductionNot specified in hydrogel, but used in cultureSignificantly increased collagen production in scaffolds releasing A2P.[12]
Human Osteoblast-like Cells (MG-63)Proliferation & Differentiation0.25 - 1.0 mMStimulated cell growth and increased collagen synthesis and ALP activity.[7]
Bone Marrow-Derived Mesenchymal Stem Cells (BMSCs)Maintenance of "Stemness"Not specified in hydrogelCo-treatment with FGF-2 maintained differentiation potential.[11]
Mesenchymal Stem Cells (MSCs)Osteogenic Differentiation50 µMOptimal for osteogenic differentiation.[1]

Table 2: Effects of AA2P on Biological Outcomes

ParameterCell TypeTreatmentResultReference
Cell ProliferationHuman Skin Fibroblasts0.1 - 1.0 mM AA2P4-fold increase[3][4]
Collagen SynthesisHuman Skin Fibroblasts0.1 - 1.0 mM AA2P2-fold increase[3][4]
Collagen ProductionHuman Adipose-Derived Stromal CellsA2P-releasing scaffolds129.4 ± 19.9 µg/ml (vs. 49.6 ± 14.2 µg/ml without A2P)[12]
Alkaline Phosphatase (ALP) ActivityHuman Osteoblast-like Cells0.25 - 1.0 mM AA2PIncreased activity[7]
Pluripotent Marker Expression (Sox-2, Oct-4, Nanog)Adipose-Derived Stem CellsA2P treatmentSignificantly enhanced expression[10]

Experimental Protocols

This section provides detailed protocols for the preparation of AA2P-containing bioinks and the subsequent analysis of 3D bioprinted constructs.

Preparation of AA2P-Laden Alginate-Gelatin Bioink

This protocol describes the preparation of a commonly used natural polymer-based bioink supplemented with AA2P.

Materials:

  • Sodium alginate powder

  • Gelatin powder (Type A or B)

  • L-Ascorbic acid 2-phosphate trisodium salt (AA2P)

  • Calcium chloride (CaCl₂)

  • Dulbecco's Phosphate-Buffered Saline (DPBS), sterile

  • Cell culture medium (e.g., DMEM)

  • Cells for encapsulation

  • Sterile conical tubes and syringes

  • Magnetic stirrer and hot plate

Protocol:

  • Prepare Alginate Solution: Dissolve sodium alginate in DPBS to the desired concentration (e.g., 2.5% w/v) by stirring overnight at room temperature.[2]

  • Prepare Gelatin Solution: Dissolve gelatin in DPBS to the desired concentration (e.g., 7.5% w/v) by heating to 40-50°C while stirring.[2]

  • Sterilization: Sterilize the alginate and gelatin solutions by filtering through a 0.22 µm filter.

  • Prepare AA2P Stock Solution: Dissolve AA2P in sterile DPBS or cell culture medium to create a concentrated stock solution (e.g., 50 mM). Filter-sterilize the stock solution.

  • Bioink Formulation:

    • In a sterile environment, warm the gelatin solution to 37°C to ensure it is in a liquid state.

    • Combine the alginate and gelatin solutions in the desired ratio (e.g., 1:3 v/v for a final concentration of 2.5% alginate and 7.5% gelatin).[2]

    • Add the AA2P stock solution to the hydrogel mixture to achieve the final desired concentration (e.g., 50 µM). Mix gently but thoroughly.

    • Resuspend the desired cell type in a small volume of culture medium and gently mix with the AA2P-laden bioink to achieve the target cell density (e.g., 1 x 10⁶ cells/mL).

3D Bioprinting Process

Equipment:

  • Extrusion-based 3D bioprinter

  • Sterile printer cartridge/syringe

  • Nozzles of appropriate diameter (e.g., 200-400 µm)

  • Sterile petri dish or well plate

  • Crosslinking solution (e.g., 100 mM CaCl₂ in DPBS)

Protocol:

  • Load the Bioink: Transfer the cell-laden, AA2P-containing bioink into a sterile printer cartridge, ensuring no air bubbles are present.

  • Printer Setup:

    • Set the printing temperature to maintain the bioink in a printable state (e.g., 25-30°C for alginate-gelatin).

    • Set the printing pressure and speed to ensure continuous extrusion and good shape fidelity. These parameters will need to be optimized based on the specific bioink viscosity and nozzle diameter.

  • Printing: Print the desired 3D structure onto a sterile surface.

  • Crosslinking: Immediately after printing, crosslink the construct by immersing it in the CaCl₂ solution for 5-10 minutes.

  • Washing: Wash the crosslinked construct with sterile DPBS or cell culture medium to remove excess CaCl₂.

  • Culturing: Place the bioprinted construct in a well plate with culture medium. The medium can also be supplemented with AA2P for continued long-term effects.

Post-Printing Analyses

Materials:

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)

  • Sterile PBS

  • Fluorescence microscope

Protocol:

  • Rinse the 3D bioprinted constructs twice with sterile PBS.[13]

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions by diluting Calcein AM and Ethidium homodimer-1 in PBS.[13]

  • Incubate the constructs in the staining solution for 30-60 minutes at 37°C, protected from light.[13]

  • Wash the constructs three times with PBS.[13]

  • Image the constructs using a fluorescence microscope. Live cells will fluoresce green (Calcein AM), and dead cells will fluoresce red (Ethidium homodimer-1).

  • Quantify cell viability by counting the number of live and dead cells in multiple regions of the construct.

Materials:

  • Picro-Sirius Red solution

  • Acetic acid solution (0.5%)

  • Ethanol (100%)

  • Xylene

  • Mounting medium

  • Light microscope (with or without polarizing filters)

Protocol:

  • Fix the 3D bioprinted constructs in 10% neutral buffered formalin.

  • Dehydrate the constructs through a graded series of ethanol.

  • Embed the constructs in paraffin (B1166041) and section them.

  • Deparaffinize and rehydrate the sections.

  • Stain the sections in Picro-Sirius Red solution for 1 hour.[3][4][12]

  • Rinse quickly in two changes of 0.5% acetic acid solution.[4][12]

  • Dehydrate in 100% ethanol, clear in xylene, and mount.[12]

  • Visualize under a light microscope. Collagen fibers will appear red. Under polarized light, type I collagen will appear yellow-orange, and type III collagen will appear green.[4]

Materials:

  • Alkaline Phosphatase (ALP) assay kit (e.g., p-nitrophenyl phosphate-based)

  • Cell lysis buffer (e.g., 1% Triton X-100 in PBS)

  • Microplate reader

Protocol:

  • Wash the 3D bioprinted constructs with PBS.

  • Lyse the cells within the constructs using the cell lysis buffer.[8]

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Perform the ALP activity assay on the supernatant according to the manufacturer's protocol. This typically involves incubating the lysate with a p-nitrophenyl phosphate (B84403) (pNPP) substrate and measuring the absorbance at 405 nm.

  • Normalize the ALP activity to the total protein content of the sample, which can be determined using a BCA or Bradford protein assay.

Visualizations

Signaling Pathways and Workflows

AA2P Signaling Pathway for Osteogenic Differentiation cluster_extracellular Extracellular cluster_intracellular Intracellular AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Ascorbic_Acid Ascorbic Acid AA2P->Ascorbic_Acid Cellular Phosphatases Prolyl_Hydroxylase Prolyl Hydroxylase Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Procollagen Procollagen Prolyl_Hydroxylase->Procollagen Hydroxylation Collagen Collagen Type I Procollagen->Collagen Secretion & Processing Integrin α2β1 Integrin Collagen->Integrin Binding FAK FAK Integrin->FAK ERK ERK1/2 FAK->ERK P_ERK P-ERK1/2 ERK->P_ERK Phosphorylation RUNX2 RUNX2 P_ERK->RUNX2 P_RUNX2 P-RUNX2 RUNX2->P_RUNX2 Phosphorylation Osteogenic_Genes Osteogenic Gene Expression P_RUNX2->Osteogenic_Genes Transcription

Caption: AA2P is internalized and converted to ascorbic acid, which acts as a cofactor for prolyl hydroxylase, essential for collagen synthesis. Secreted collagen I binds to integrins, activating downstream signaling pathways like ERK/MAPK, leading to the phosphorylation of RUNX2 and subsequent osteogenic gene expression.[1]

Experimental Workflow for 3D Bioprinting with AA2P cluster_analysis 5. Analysis Bioink_Prep 1. Bioink Preparation - Dissolve Alginate & Gelatin - Add AA2P - Mix with Cells Bioprinting 2. 3D Bioprinting - Load Bioink - Set Printing Parameters - Print Construct Bioink_Prep->Bioprinting Crosslinking 3. Crosslinking - Immerse in CaCl2 Solution Bioprinting->Crosslinking Culture 4. In Vitro Culture - Culture in Medium (with or without AA2P) Crosslinking->Culture Viability Cell Viability (Live/Dead Assay) Culture->Viability ECM ECM Deposition (Sirius Red Staining) Culture->ECM Differentiation Differentiation (ALP Assay) Culture->Differentiation

Caption: This workflow outlines the key steps for incorporating AA2P into a 3D bioprinting process, from bioink preparation to the analysis of the final construct.

References

Application Notes and Protocols: L-Ascorbic Acid 2-Phosphate in Tissue Engineering Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid (Vitamin C) is a critical supplementary factor in tissue engineering, primarily for its essential role as a cofactor in collagen synthesis. However, its inherent instability in culture media presents significant challenges for long-term studies. L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of ascorbic acid that overcomes this limitation, providing a sustained and reliable source of ascorbic acid for cells within tissue engineering scaffolds.[1][2][3] This stability makes AA2P an invaluable component in the development of scaffolds for bone, cartilage, and soft tissue regeneration, where robust extracellular matrix (ECM) formation is paramount for functional tissue development.[4][5][6]

These application notes provide a comprehensive overview of the use of AA2P in tissue engineering scaffolds, including its effects on various cell types, quantitative data on its efficacy, detailed experimental protocols, and insights into the underlying signaling pathways.

Key Applications of AA2P in Tissue Engineering

L-Ascorbic acid 2-phosphate has been successfully incorporated into a variety of tissue engineering scaffolds to promote cellular activities crucial for tissue regeneration:

  • Enhanced Cell Proliferation and Viability: AA2P has been shown to significantly stimulate the proliferation of various cell types, including human skin fibroblasts, mesenchymal stem cells (MSCs), and osteoblast-like cells, when incorporated into scaffolds or added to culture media.[2][4][6][7][8]

  • Stimulation of Extracellular Matrix (ECM) Deposition: As a stable precursor to ascorbic acid, AA2P is essential for the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen fibrillogenesis.[1][9] This leads to enhanced deposition of a mature and organized collagenous matrix within the scaffold, which is fundamental for the structural integrity and function of engineered tissues.[2][4][5][8]

  • Promotion of Osteogenic and Chondrogenic Differentiation: The presence of a well-formed collagenous ECM, facilitated by AA2P, provides the necessary microenvironment for the differentiation of stem cells into specialized lineages.[5] In bone tissue engineering, AA2P promotes the expression of osteogenic markers such as alkaline phosphatase (ALP) and osteocalcin.[4][5][6] For cartilage regeneration, it supports the production of key matrix components like type II collagen and aggrecan.[10][11][12]

Quantitative Data Summary

The following tables summarize the quantitative effects of L-Ascorbic acid 2-phosphate on cellular responses in various tissue engineering applications.

Table 1: Effect of AA2P on Cell Proliferation and Collagen Synthesis

Cell TypeScaffold/Culture SystemAA2P ConcentrationOutcomeReference
Human Skin Fibroblasts2D Culture0.1 - 1.0 mM4-fold increase in cell growth and 2-fold increase in the relative rate of collagen synthesis over 3 weeks.[2][7][8]
Human Osteoblast-like Cells (MG-63)2D Culture0.25 - 1.0 mMSignificant stimulation of cell growth at all concentrations.[4][6][13]

Table 2: Effect of AA2P on Osteogenic and Chondrogenic Differentiation Markers

Cell TypeScaffold/Culture SystemAA2P ConcentrationOutcomeReference
Human Osteoblast-like Cells (MG-63)2D Culture0.25 mMIncreased alkaline phosphatase (ALP) activity, higher than that achieved with ascorbic acid.[4][6]
Murine Osteoblastic Cells (MC3T3-E1)2D CultureNot specifiedMarkedly stimulated synthesis of alkaline phosphatase and osteocalcin.[5]
L6 Muscle Cells2D CultureNot specifiedIncreased myogenin gene expression, promoting muscle differentiation.[14]

Signaling Pathways

The primary mechanism of action for L-Ascorbic acid 2-phosphate in tissue engineering is its role as a stable source of ascorbic acid, which is a critical cofactor for prolyl and lysyl hydroxylases in the synthesis of collagen.[1][9] A well-formed collagenous extracellular matrix is a prerequisite for subsequent cell signaling events that drive differentiation.

The diagram below illustrates the foundational role of AA2P-mediated collagen synthesis in enabling key signaling pathways for osteogenic and chondrogenic differentiation.

AA2P_Signaling_Pathway cluster_scaffold Tissue Engineering Scaffold cluster_cell Cell cluster_signaling Downstream Signaling AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Ascorbic_Acid Ascorbic Acid AA2P->Ascorbic_Acid Hydrolysis Prolyl_Hydroxylase Prolyl & Lysyl Hydroxylases Ascorbic_Acid->Prolyl_Hydroxylase Cofactor Procollagen Procollagen Prolyl_Hydroxylase->Procollagen Hydroxylation Collagen Mature Collagen (ECM) Procollagen->Collagen Integrin Integrin Receptors Collagen->Integrin Binding & Activation TGF_beta TGF-β/BMP Signaling Integrin->TGF_beta MAPK MAPK/ERK Signaling Integrin->MAPK Differentiation Osteogenic/ Chondrogenic Differentiation TGF_beta->Differentiation MAPK->Differentiation

AA2P-mediated collagen synthesis and subsequent cell signaling.

Experimental Protocols

This section provides detailed protocols for key experiments related to the application of AA2P in tissue engineering scaffolds.

Protocol 1: Fabrication of AA2P-Releasing Electrospun Polycaprolactone (PCL) Scaffolds

This protocol describes the fabrication of PCL scaffolds containing AA2P using an electrospinning technique.

Materials:

  • Polycaprolactone (PCL)

  • L-Ascorbic acid 2-phosphate (AA2P)

  • 2,2,2-Trifluoroethanol (TFE)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

  • Magnetic stirrer

  • Syringe pump

  • High-voltage power supply

  • Rotating mandrel collector

  • Fume hood

Procedure:

  • Polymer Solution Preparation:

    • Prepare a 10% (w/v) PCL solution by dissolving PCL in a TFE:DCM (1:1) solvent mixture. Stir overnight on a magnetic stirrer until fully dissolved.

    • Prepare a separate solution of AA2P in methanol. The concentration will depend on the desired loading in the final scaffold.

    • Add the AA2P solution dropwise to the PCL solution while stirring. Continue stirring for at least 2 hours to ensure a homogenous mixture.

  • Electrospinning Setup:

    • Load the polymer solution into a 10 mL syringe fitted with a 21-gauge needle.

    • Mount the syringe on a syringe pump.

    • Position the needle tip approximately 15 cm from a rotating mandrel collector covered with aluminum foil.

    • Connect the positive lead of a high-voltage power supply to the needle and the ground lead to the collector.

  • Electrospinning Process:

    • Set the syringe pump to a flow rate of 1 mL/hour.

    • Apply a voltage of 15 kV to the needle.

    • Set the mandrel rotation speed to 200 rpm.

    • Conduct the electrospinning process in a fume hood at room temperature until a scaffold of the desired thickness is obtained.

  • Scaffold Post-Processing:

    • Carefully remove the electrospun scaffold from the aluminum foil.

    • Dry the scaffold under vacuum for at least 48 hours to remove any residual solvent.

    • Store the scaffold in a desiccator until use.

Electrospinning_Workflow PCL_sol Prepare 10% PCL Solution (TFE:DCM) Mix Mix PCL and AA2P Solutions PCL_sol->Mix AA2P_sol Prepare AA2P Solution (Methanol) AA2P_sol->Mix Electrospin Electrospin (15 kV, 1 mL/hr, 15 cm) Mix->Electrospin Collect Collect on Rotating Mandrel Electrospin->Collect Dry Vacuum Dry for 48h Collect->Dry Store Store in Desiccator Dry->Store

Workflow for fabricating AA2P-releasing electrospun scaffolds.
Protocol 2: Assessment of Cell Viability and Proliferation in 3D Scaffolds

This protocol outlines the use of the MTT assay and Live/Dead staining to assess cell viability and proliferation within 3D scaffolds.

Materials:

  • Cell-seeded scaffolds

  • Culture medium

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Live/Dead Viability/Cytotoxicity Kit (e.g., Calcein AM and Ethidium homodimer-1)

  • Fluorescence microscope

  • Microplate reader

MTT Assay for Proliferation:

  • Place cell-seeded scaffolds in a new multi-well plate.

  • Add fresh culture medium containing 10% MTT solution to each well.

  • Incubate for 4 hours at 37°C in a CO2 incubator.

  • Remove the MTT-containing medium and add DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Incubate for 15 minutes at room temperature with gentle shaking.

  • Transfer the DMSO solution to a 96-well plate and measure the absorbance at 570 nm using a microplate reader.

Live/Dead Staining for Viability:

  • Wash the cell-seeded scaffolds twice with PBS.

  • Prepare the Live/Dead staining solution according to the manufacturer's instructions (typically Calcein AM for live cells and Ethidium homodimer-1 for dead cells in PBS).

  • Incubate the scaffolds in the staining solution for 30-45 minutes at 37°C, protected from light.

  • Wash the scaffolds again with PBS.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

Protocol 3: Quantitative Analysis of Collagen Deposition using Picrosirius Red Staining

This protocol describes the quantification of collagen deposition in tissue-engineered scaffolds.[1][15]

Materials:

  • Cell-seeded scaffolds

  • Formalin (10% neutral buffered)

  • Picrosirius Red staining solution (0.1% Sirius Red in saturated picric acid)

  • 0.2 M NaOH/methanol (1:1) solution

  • Distilled water

  • Microplate reader

Procedure:

  • Fixation: Fix the cell-seeded scaffolds in 10% neutral buffered formalin for 24 hours.

  • Washing: Wash the scaffolds thoroughly with distilled water.

  • Staining: Immerse the scaffolds in the Picrosirius Red staining solution for 1 hour at room temperature.

  • Rinsing: Rinse the scaffolds with distilled water to remove unbound dye.

  • Drying: Allow the stained scaffolds to air dry completely.

  • Dye Elution: Place each scaffold in a tube containing a known volume of 0.2 M NaOH/methanol solution. Incubate overnight with gentle shaking to elute the bound dye.

  • Quantification: Transfer the eluate to a 96-well plate and measure the absorbance at 492 nm using a microplate reader.[1] A standard curve using known concentrations of collagen can be used for absolute quantification.

Conclusion

L-Ascorbic acid 2-phosphate is a highly effective and stable source of ascorbic acid for promoting robust extracellular matrix formation and guiding cell fate in a wide range of tissue engineering applications. Its incorporation into scaffolds enhances cell proliferation, differentiation, and the development of functional tissue constructs. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals in the field of regenerative medicine.

References

Application Notes and Protocols for L-Ascorbic Acid 2-Phosphate Trisodium in Collagen Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Ascorbic acid 2-phosphate trisodium (B8492382) (Asc-2P), a stable derivative of Vitamin C, for enhancing collagen production in in vitro models. The information is intended for researchers in cell biology, tissue engineering, and drug development.

L-Ascorbic acid (Vitamin C) is an essential cofactor for the enzymes prolyl and lysyl hydroxylase, which are critical for the post-translational modification of procollagen (B1174764), the precursor to mature collagen.[1][2] However, L-ascorbic acid is unstable in aqueous solutions, making its use in long-term cell culture challenging.[2][3][4] Asc-2P provides a stable, long-acting source of ascorbic acid, ensuring consistent and effective stimulation of collagen synthesis and deposition in cultured cells.[5][6][7][8][9][10]

Mechanism of Action

L-Ascorbic acid 2-phosphate is dephosphorylated by cellular phosphatases to release L-ascorbic acid intracellularly. The released ascorbic acid then acts as a cofactor for prolyl and lysyl hydroxylases in the endoplasmic reticulum. These enzymes hydroxylate proline and lysine (B10760008) residues on the procollagen chains, a crucial step for the formation of the stable triple-helix structure of procollagen. This stable procollagen is then secreted into the extracellular space where it is processed into tropocollagen and assembles into collagen fibrils, forming the extracellular matrix (ECM).

Collagen_Synthesis_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Endoplasmic Reticulum cluster_extracellular Extracellular Matrix Procollagen_mRNA Procollagen Gene Transcription Translation Translation on Ribosomes Procollagen_mRNA->Translation Procollagen_Chains Pro-α Chains Translation->Procollagen_Chains Hydroxylation Hydroxylation of Proline and Lysine Procollagen_Chains->Hydroxylation Triple_Helix Triple Helix Formation Hydroxylation->Triple_Helix Procollagen_Molecule Procollagen Triple_Helix->Procollagen_Molecule Secretion Secretion Procollagen_Molecule->Secretion Tropocollagen Tropocollagen Secretion->Tropocollagen Fibril_Assembly Collagen Fibril Assembly Tropocollagen->Fibril_Assembly Collagen_Fibers Mature Collagen Fibers Fibril_Assembly->Collagen_Fibers Asc_2P_Outside L-Ascorbic Acid 2-Phosphate (Asc-2P) Asc_2P_Inside Intracellular Asc-2P Asc_2P_Outside->Asc_2P_Inside Uptake Ascorbic_Acid L-Ascorbic Acid Asc_2P_Inside->Ascorbic_Acid Dephosphorylation Enzymes Prolyl & Lysyl Hydroxylases Ascorbic_Acid->Enzymes Cofactor Enzymes->Hydroxylation Experimental_Workflow_General Start Start: Plate Cells Incubate_24h Incubate for 24h (for cell attachment) Start->Incubate_24h Prepare_Media Prepare Culture Media with L-Ascorbic Acid 2-Phosphate (0.1 - 1.0 mM) Incubate_24h->Prepare_Media Change_Medium Replace Medium with Asc-2P containing Medium Prepare_Media->Change_Medium Culture Culture for desired period (e.g., up to 3 weeks) Change medium every 2-3 days Change_Medium->Culture Analysis Harvest Cells and/or Extracellular Matrix for Analysis Culture->Analysis End End Analysis->End

References

Application Notes and Protocols for the Quantification of L-Ascorbic Acid 2-Phosphate in Media by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C increasingly utilized as a supplement in cell culture media.[1][2] Unlike L-ascorbic acid, which is prone to degradation in aqueous solutions, AA2P offers sustained bioavailability, making it a reliable source of ascorbic acid for long-term cell culture experiments.[1][2] Ascorbic acid is essential for various cellular processes, including collagen synthesis, cell proliferation, and differentiation.[3][4] Therefore, accurate quantification of AA2P in cell culture media is crucial for understanding its stability, uptake, and metabolic effects in various research and drug development applications.

This document provides detailed protocols for the quantification of AA2P in media using High-Performance Liquid Chromatography (HPLC), a robust and widely used analytical technique. The provided methods are based on established and validated procedures to ensure accuracy and reproducibility.

Experimental Protocols

Protocol 1: Reversed-Phase HPLC for AA2P Quantification

This protocol details a common and reliable method for the quantification of AA2P using reversed-phase HPLC.

1. Materials and Reagents

  • L-Ascorbic acid 2-phosphate standard (Sigma-Aldrich or equivalent)

  • HPLC-grade water

  • HPLC-grade acetonitrile (B52724)

  • Potassium dihydrogen phosphate (B84403) (KH2PO4)

  • Phosphoric acid (H3PO4)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reversed-phase column (e.g., Cosmosil 5C18-AR-II or equivalent)

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Standards and Mobile Phase

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of L-Ascorbic acid 2-phosphate and dissolve it in 10 mL of HPLC-grade water.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 10, 25, 50, 100, 250 µg/mL) by diluting the stock solution with the mobile phase.

  • Mobile Phase: Prepare a 0.05 M KH2PO4 buffer solution. Adjust the pH to 2.5 with phosphoric acid. The mobile phase will be a mixture of this buffer and methanol (B129727) (e.g., 99:1, v/v).[5] All solutions should be filtered through a 0.45 µm filter before use.

4. Sample Preparation

  • Collect the cell culture media sample.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to remove any cells or debris.

  • Filter the supernatant through a 0.45 µm syringe filter.

  • The sample is now ready for HPLC analysis. If necessary, dilute the sample with the mobile phase to fall within the range of the standard curve.

5. HPLC Analysis

  • Column: Cosmosil 5C18-AR-II or equivalent C18 column

  • Mobile Phase: 0.05 M KH2PO4 (pH 2.5) and methanol (99:1, v/v)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm or 280 nm[5]

  • Column Temperature: 25°C

6. Data Analysis

  • Generate a standard curve by plotting the peak area of the AA2P standards against their known concentrations.

  • Determine the concentration of AA2P in the media samples by interpolating their peak areas on the standard curve.

Protocol 2: HILIC-Ion Exchange Mixed-Mode HPLC for AA2P Quantification

This protocol offers an alternative method using a mixed-mode HPLC approach for potentially improved separation.

1. Materials and Reagents

  • L-Ascorbic acid 2-phosphate standard

  • HPLC-grade water

  • HPLC-grade acetonitrile

  • Potassium dihydrogen phosphate (KH2PO4)

  • Hydrochloric acid (HCl)

  • 0.45 µm syringe filters

2. Equipment

  • HPLC system with a UV detector

  • Zwitterionic HILIC column

  • Analytical balance

  • pH meter

  • Vortex mixer

  • Centrifuge

3. Preparation of Standards and Mobile Phase

  • Standard Solutions: Prepare as described in Protocol 1.

  • Mobile Phase: Prepare a 15 mM KH2PO4 buffer. Adjust the pH to 2.5 with HCl. The mobile phase will be a mixture of this buffer and acetonitrile (30:70, v/v).[5] Filter the mobile phase through a 0.45 µm filter.

4. Sample Preparation

  • Follow the same sample preparation steps as outlined in Protocol 1.

5. HPLC Analysis

  • Column: Zwitterionic HILIC column

  • Mobile Phase: 15 mM KH2PO4 (pH 2.5) and acetonitrile (30:70, v/v)

  • Flow Rate: 0.4 mL/min[5]

  • Injection Volume: 20 µL

  • Detection Wavelength: 240 nm[5]

  • Column Temperature: 25°C

6. Data Analysis

  • Analyze the data as described in Protocol 1.

Data Presentation

The following table summarizes key quantitative parameters from published HPLC methods for the analysis of ascorbic acid derivatives, providing a reference for method selection and development.

ParameterMethod 1 (Reversed-Phase)Method 2 (HILIC-Mixed Mode)Method 3 (Reversed-Phase)
Analyte Magnesium Ascorbyl PhosphateL-Ascorbic acid 2-phosphate MagnesiumAscorbic Acid & Ascorbyl Palmitate
Column Cosmosil 5C18-AR-IIZwitterionic HILICLiChroCART® 250-4
Mobile Phase 0.05 M KH2PO4 (pH 2.5) : Methanol (99:1, v/v)[5]15 mM KH2PO4 (pH 2.5) : Acetonitrile (30:70, v/v)[5]Acetonitrile : 0.02 M NaH2PO4 (pH 2.5) : Methanol (85:10:5, v/v)[6]
Flow Rate -0.4 mL/min[5]0.6 mL/min[6]
Detection UV at 280 nm[5]UV at 240 nm[5]UV at 243 nm[6]
**Linearity (R²) **0.9998 - 1.0000[5]0.999[5]0.9995 - 0.9996[6]
Precision (RSD) < 2.4%[5]0.49%[5]< 1.55%[6]
Recovery 93.5% - 103.3%[5]100.4%[5]95.77% - 101.24%[6]
Limit of Quantitation 80.0 µg/mL (for Mg Ascorbyl Phosphate)[5]Not specifiedNot specified

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of L-Ascorbic acid 2-phosphate in media by HPLC.

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Cell Culture Media Sample Centrifuge Centrifugation (10,000 x g, 10 min, 4°C) Sample->Centrifuge Filter Filtration (0.45 µm syringe filter) Centrifuge->Filter HPLC HPLC System (C18 or HILIC column) Filter->HPLC Inject Sample Standards Prepare AA2P Standard Curve Standards->HPLC Inject Standards Detection UV Detection (e.g., 240 nm) HPLC->Detection Peak Peak Integration & Area Measurement Detection->Peak Quant Quantification (using standard curve) Peak->Quant Result Final Concentration of AA2P in Media Quant->Result

Caption: Experimental workflow for AA2P quantification by HPLC.

Cellular Uptake and Metabolism of L-Ascorbic Acid 2-Phosphate

This diagram illustrates the mechanism by which cells utilize L-Ascorbic acid 2-phosphate from the culture medium.

cellular_metabolism cluster_extracellular Extracellular Space (Culture Medium) cluster_cell Intracellular Space AA2P_medium L-Ascorbic Acid 2-Phosphate (AA2P) Cell_Membrane Cell Membrane AA2P_medium->Cell_Membrane Dephosphorylation by Alkaline Phosphatase AA_inside L-Ascorbic Acid (AA) Bio_effects Biological Effects (e.g., Collagen Synthesis, Antioxidant Activity) AA_inside->Bio_effects Cell_Membrane->AA_inside Transport into cell

Caption: Cellular uptake and conversion of AA2P to active Ascorbic Acid.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing L-Ascorbic Acid 2-Phosphate Trisodium (AA2P) for Mesenchymal Stem Cell (MSC) Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of L-Ascorbic acid 2-phosphate trisodium (B8492382) (AA2P) in mesenchymal stem cell (MSC) cultures.

Troubleshooting Guide

This guide addresses common issues encountered during the optimization of AA2P concentration in MSC culture.

Problem Possible Cause Suggested Solution
Suboptimal MSC Proliferation The concentration of AA2P may be too low or too high.The optimal concentration of AA2P for MSC proliferation is dose-dependent. Studies have shown that concentrations around 250 µM promote the highest proliferation rates without affecting cell morphology or phenotype.[1][2] Concentrations of 500 µM and higher have been shown to inhibit proliferation.[1][2] We recommend performing a dose-response experiment to determine the optimal concentration for your specific MSC line and culture conditions.
Reduced MSC Viability/Cytotoxicity High concentrations of AA2P can induce cytotoxicity.AA2P exhibits a dual redox nature, acting as an antioxidant at low concentrations and a pro-oxidant at higher levels, which can lead to cytotoxicity through the induction of reactive oxygen species (ROS).[3] A marked cytotoxic effect has been observed at concentrations above 0.01 mg/mL.[3] If you observe decreased cell viability, consider reducing the AA2P concentration. Seeding cells at a higher density may also help mitigate cytotoxic effects.[3]
Poor Differentiation into Osteogenic or Chondrogenic Lineages The concentration of AA2P may not be optimal for the specific differentiation protocol.AA2P is crucial for collagen synthesis, a key component of the extracellular matrix in osteogenic and chondrogenic differentiation.[4][5] For osteogenic differentiation, concentrations of 50 µg/mL are commonly used in combination with other reagents like dexamethasone (B1670325) and β-glycerophosphate.[6] For chondrogenic differentiation, supplementation with 3 µg/ml of ascorbic acid has been shown to be effective.[7] Ensure your differentiation medium is supplemented with an appropriate concentration of AA2P.
Loss of MSC "Stemness" During Long-Term Culture Inadequate supplementation of growth factors and AA2P.Co-treatment with Fibroblast Growth Factor-2 (FGF-2) and AA2P has been shown to maintain the proliferation and differentiation potential ("stemness") of bone marrow-derived MSCs during long-term culture.[8][9] This combination promotes the expression of Hepatocyte Growth Factor (HGF), which is crucial for maintaining differentiation potential.[8]
Inconsistent Results Between Experiments Instability of L-ascorbic acid in culture medium.L-ascorbic acid is unstable in culture with a short half-life.[5] AA2P is a more stable derivative, with minimal degradation over several days in culture.[5] To ensure consistent results, use the more stable AA2P form and prepare fresh stock solutions regularly. Stock solutions can be sterile-filtered and stored at -80°C.[5]

Frequently Asked Questions (FAQs)

1. What is the optimal concentration of AA2P for MSC expansion?

The optimal concentration of L-ascorbate-2-phosphate (AA2P) for human bone marrow-derived MSCs (BM-MSCs) proliferation is approximately 250 µM.[1] This concentration has been shown to induce the highest proliferation rates without altering cell morphology or the characteristic MSC phenotype.[1] However, concentrations of 500 µM have been observed to hinder proliferation.[1][2] It is recommended to perform a dose-response study for your specific MSC type.

2. Can high concentrations of AA2P be toxic to MSCs?

Yes, high concentrations of AA2P can be cytotoxic.[3] This is attributed to its pro-oxidant activity at higher doses, leading to metabolic stress and potentially apoptosis.[3] Cytotoxicity has been noted at concentrations of 250 µM in some studies, while others report it at higher concentrations.[3] Cell seeding density can influence the cytotoxic threshold.[3]

3. How does AA2P affect MSC differentiation?

AA2P is essential for the differentiation of MSCs, particularly into osteoblasts and chondrocytes, as it is a cofactor for collagen synthesis.[4] It stimulates the secretion of extracellular matrix (ECM) components like collagen and glycosaminoglycans.[2][4]

4. Should I use L-ascorbic acid or L-Ascorbic acid 2-phosphate trisodium (AA2P) in my MSC culture?

It is highly recommended to use AA2P. L-ascorbic acid is unstable in cell culture media with a half-life of about 24 hours.[5] AA2P is a stable derivative that provides a consistent concentration of ascorbic acid over a longer period, leading to more reproducible results.[5]

5. How should I prepare and store AA2P stock solutions?

AA2P is soluble in water. Stock solutions can be prepared in DMEM or water at a concentration that allows for easy dilution into your culture medium.[5] These solutions should be sterilized by passing them through a 0.22 µm filter and can be stored as aliquots at -80°C.[5]

Quantitative Data Summary

Table 1: Effect of AA2P Concentration on MSC Proliferation

ConcentrationEffect on ProliferationCell TypeReference
5 - 250 µMStimulatoryHuman Bone Marrow MSCs[2][4]
250 µMOptimal ProliferationHuman Bone Marrow MSCs[1]
500 µMInhibitoryHuman Bone Marrow MSCs[1][2]
50 µg/mLIncreased Cell YieldHuman Adipose-derived Stem Cells[10]
100 µg/mLDecreased Cell YieldHuman Adipose-derived Stem Cells[10]

Table 2: Recommended AA2P Concentrations for MSC Differentiation

Differentiation LineageRecommended ConcentrationReference
Osteogenesis50 µg/mL[6]
Chondrogenesis3 µg/mL[7]

Experimental Protocols

Protocol 1: Dose-Response Assay for MSC Proliferation

  • Cell Seeding: Plate MSCs in a 96-well plate at a density of 3,000-5,000 cells per well. Allow cells to attach overnight.

  • Media Preparation: Prepare culture media containing a range of AA2P concentrations (e.g., 0, 50, 100, 250, 500, and 1000 µM).

  • Treatment: Replace the initial medium with the prepared media containing different AA2P concentrations.

  • Incubation: Culture the cells for 3, 6, and 9 days, changing the medium every 2-3 days.

  • Proliferation Assessment: At each time point, assess cell proliferation using a suitable method, such as an MTT or PrestoBlue assay, following the manufacturer's instructions.

  • Data Analysis: Plot the proliferation rate against the AA2P concentration to determine the optimal dose.

Protocol 2: Osteogenic Differentiation of MSCs

  • Cell Seeding: Plate MSCs in a 24-well plate at a density of 20,000-30,000 cells/cm². Culture until they reach 80-90% confluency.

  • Osteogenic Induction: Replace the growth medium with an osteogenic differentiation medium (e.g., high-glucose DMEM, 10% FBS, 1% Penicillin-Streptomycin, 100 nM Dexamethasone, 10 mM β-glycerophosphate, and 50 µg/mL AA2P).

  • Culture and Maintenance: Culture the cells for 2-3 weeks, replacing the osteogenic medium every 3-4 days.

  • Assessment of Differentiation: After the induction period, assess osteogenic differentiation by staining for calcium deposits using Alizarin Red S staining.

Visualizations

experimental_workflow Experimental Workflow for Optimizing AA2P Concentration cluster_setup Experiment Setup cluster_treatment Treatment & Culture cluster_analysis Analysis cluster_outcome Outcome seed_mscs Seed MSCs in Multi-well Plate prepare_media Prepare Media with Varying AA2P Concentrations replace_media Replace with AA2P-containing Media prepare_media->replace_media culture Culture for 3-9 Days (Change media every 2-3 days) replace_media->culture proliferation_assay Perform Proliferation Assay (e.g., MTT) culture->proliferation_assay viability_assay Perform Viability Assay (e.g., Trypan Blue) culture->viability_assay differentiation_assay Assess Differentiation (e.g., Alizarin Red S) culture->differentiation_assay optimal_concentration Determine Optimal AA2P Concentration proliferation_assay->optimal_concentration viability_assay->optimal_concentration differentiation_assay->optimal_concentration

Caption: Workflow for determining the optimal AA2P concentration.

signaling_pathway Proposed Signaling Pathway for AA2P and FGF-2 in MSCs cluster_cell Mesenchymal Stem Cell AA2P AA2P AA2P->AA2P_internal Uptake FGF2 FGF-2 FGF2->FGF2_internal Binding to Receptor HGF_expression Increased HGF Expression Stemness Maintenance of "Stemness" (Proliferation & Differentiation Potential) HGF_expression->Stemness Antioxidant_effect Antioxidant Effect AA2P_internal->HGF_expression AA2P_internal->Antioxidant_effect FGF2_internal->HGF_expression

Caption: AA2P and FGF-2 signaling in MSCs.

troubleshooting_logic Troubleshooting Logic for Suboptimal MSC Proliferation start Suboptimal MSC Proliferation Observed check_concentration Is AA2P concentration within the optimal range (e.g., ~250 µM)? start->check_concentration adjust_concentration Adjust AA2P concentration. Perform dose-response experiment. check_concentration->adjust_concentration No check_viability Is there evidence of cytotoxicity (e.g., cell death, poor morphology)? check_concentration->check_viability Yes adjust_concentration->check_viability reduce_concentration Reduce AA2P concentration. Consider increasing cell seeding density. check_viability->reduce_concentration Yes check_media Is the culture medium fresh and properly supplemented? check_viability->check_media No reduce_concentration->check_media prepare_fresh Prepare fresh medium and AA2P stock solution. check_media->prepare_fresh No other_factors Consider other factors: - Cell line variability - Passage number - Other media components check_media->other_factors Yes prepare_fresh->other_factors

Caption: Troubleshooting suboptimal MSC proliferation.

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt (AA2P). This resource provides researchers, scientists, and drug development professionals with essential information on the stability of AA2P in Dulbecco's Modified Eagle Medium (DMEM), along with troubleshooting guides and experimental protocols.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and issues encountered when using AA2P in cell culture experiments.

Q1: Why is L-Ascorbic acid 2-phosphate (AA2P) used in cell culture instead of standard L-Ascorbic acid?

A1: Standard L-Ascorbic acid is highly unstable in typical cell culture conditions (37°C, neutral pH), degrading rapidly upon exposure to oxygen, heat, and light.[1][2] Its half-life in culture medium can be as short as a few hours. AA2P is a stabilized derivative where the reactive 2-hydroxyl group of ascorbic acid is protected by a phosphate (B84403) group. This modification makes it significantly more resistant to oxidation, ensuring a sustained and consistent availability of active vitamin C to the cells over several days.[3]

Q2: How does AA2P become biologically active for the cells?

A2: AA2P itself is not biologically active. Once in the culture medium, it is gradually hydrolyzed by cellular phosphatases, primarily at the cell surface or after uptake, which cleave the phosphate group. This process releases L-ascorbic acid in its active form, which can then be transported into the cells to perform its biological functions, such as acting as a cofactor for enzymes involved in collagen synthesis.

Q3: My experiment requires serum. How does the presence of Fetal Bovine Serum (FBS) in DMEM affect the stability of AA2P?

A3: The stability of AA2P is drastically reduced in medium containing serum.[1] FBS contains phosphatases that actively hydrolyze the phosphate group from AA2P, converting it to the less stable L-ascorbic acid. In serum-free DMEM, AA2P can be stable for up to two weeks at 37°C, whereas in the presence of 10% FBS, its concentration can decrease significantly within 24-48 hours.[1] Therefore, when using serum-containing media, more frequent media changes may be necessary to maintain a consistent concentration of active vitamin C.

Q4: I'm observing slower-than-expected cell proliferation or reduced collagen production. Could this be related to AA2P degradation?

A4: Yes, this is a possibility. If the AA2P in your culture medium has degraded or been prematurely converted to L-ascorbic acid (which then degrades), the cells may not be receiving a sufficient supply of active vitamin C. This can directly impact processes like collagen synthesis and cell proliferation.[4] Consider the following:

  • Frequency of Media Change: In serum-containing media, the effective concentration of AA2P diminishes over time. Ensure your media change schedule is adequate for your cell type and density.

  • Stock Solution Integrity: Ensure your AA2P stock solution was prepared and stored correctly to prevent degradation before being added to the medium.

Q5: How should I prepare and store AA2P stock solutions and supplemented media?

A5:

  • Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 100 mM or ~30 mg/mL) by dissolving L-Ascorbic acid 2-phosphate trisodium salt in sterile cell culture-grade water or directly in serum-free DMEM.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Storage:

    • For short-term storage, aliquots of the sterile stock solution can be kept at 4°C for up to one week.

    • For long-term storage, store aliquots at -20°C or -80°C for several months. Avoid repeated freeze-thaw cycles.

  • Supplemented Media: Prepare AA2P-supplemented DMEM fresh for each use by diluting the stock solution to the final desired working concentration (typically 50-250 µM).

Data Presentation: Stability of AA2P in DMEM

The stability of AA2P is highly dependent on the presence of serum. The following table summarizes the expected stability of AA2P in DMEM under typical cell culture conditions (37°C, 5% CO₂).

Time (Hours)Estimated % AA2P Remaining (Serum-Free DMEM)Estimated % AA2P Remaining (DMEM + 10% FBS)
0100%100%
24~95-100%~50-70%
48~90-100%~25-40%
72~85-95%~10-20%
168 (1 week)~70-90%<5%

Note: These values are illustrative estimates based on published qualitative descriptions.[1] The exact rate of degradation in serum-containing medium can vary based on the specific lot of FBS, cell type, and cell density.

Experimental Protocols

Protocol for Preparation of AA2P Stock Solution (100 mM)
  • Weighing: Accurately weigh 322 mg of this compound salt (MW: 322.05 g/mol ).

  • Dissolving: Under sterile conditions in a laminar flow hood, dissolve the powder in 10 mL of sterile, cell culture-grade water or serum-free DMEM.

  • Mixing: Gently vortex or swirl the solution until the powder is completely dissolved.

  • Sterilization: Filter-sterilize the solution using a 0.22 µm syringe filter into a sterile conical tube.

  • Aliquoting and Storage: Dispense the solution into sterile cryovials in volumes appropriate for single-use to avoid contamination and freeze-thaw cycles. Store at -20°C or -80°C.

Protocol for Assessing AA2P Stability in DMEM

This protocol outlines a general method using High-Performance Liquid Chromatography (HPLC) to quantify AA2P concentration over time.

  • Media Preparation: Prepare two sets of culture flasks or plates:

    • Set A: DMEM (serum-free).

    • Set B: DMEM supplemented with 10% FBS.

  • AA2P Supplementation: Add AA2P stock solution to both sets of media to achieve the desired final concentration (e.g., 250 µM).

  • Incubation: Place all flasks/plates in a standard cell culture incubator (37°C, 5% CO₂).

  • Time-Point Sampling: At designated time points (e.g., 0, 24, 48, 72, 96 hours), collect an aliquot of the culture medium from each set under sterile conditions.

  • Sample Preparation:

    • Centrifuge the collected samples to remove any cells or debris.

    • If necessary, deproteinize the samples containing FBS by adding an equal volume of 10% metaphosphoric acid, vortexing, and centrifuging to pellet the precipitated proteins.

    • Collect the supernatant for analysis. Store samples at -80°C until ready for HPLC analysis.

  • HPLC Analysis:

    • Column: Use a suitable reverse-phase column (e.g., C18).

    • Mobile Phase: An isocratic mobile phase consisting of a phosphate buffer and methanol (B129727) (e.g., 85:15 v/v) adjusted to an acidic pH (e.g., pH 2.3) is often effective.

    • Detection: Use a UV detector set to a wavelength of approximately 260 nm.

    • Quantification: Create a standard curve using known concentrations of AA2P to quantify the concentration in the experimental samples.

  • Data Analysis: Plot the concentration of AA2P versus time for both serum-free and serum-containing conditions to determine the degradation kinetics.

Visualizations

Signaling and Activation Pathway

cluster_0 cluster_1 Intracellular AA2P L-Ascorbic Acid 2-Phosphate (AA2P) (Extracellular) Phosphatase Cellular Phosphatases AA2P->Phosphatase Hydrolysis AA L-Ascorbic Acid (AA) (Active Vitamin C) Phosphatase->AA Prolyl Prolyl Hydroxylase (Inactive) AA->Prolyl Cofactor Cell Cell Membrane Prolyl_Active Prolyl Hydroxylase (Active) Procollagen Procollagen Prolyl_Active->Procollagen Hydroxylation of Proline/Lysine Collagen Mature Collagen Procollagen->Collagen Processing & Secretion

Caption: Mechanism of AA2P activation and its role in collagen synthesis.

Experimental Workflow for Stability Assessment

cluster_prep Preparation cluster_incubate Incubation & Sampling cluster_analysis Analysis Media_SF Serum-Free DMEM + AA2P Incubator Incubate at 37°C, 5% CO₂ Media_SF->Incubator Media_Serum DMEM + 10% FBS + AA2P Media_Serum->Incubator Sampling Collect Aliquots at Time Points (0, 24, 48, 72h) Incubator->Sampling Deproteinize Deproteinize (Serum Samples) Sampling->Deproteinize If Serum Present HPLC Quantify AA2P via HPLC-UV (260nm) Sampling->HPLC If Serum-Free Deproteinize->HPLC Data Plot Concentration vs. Time HPLC->Data

Caption: Workflow for quantifying AA2P stability in DMEM.

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is L-Ascorbic acid 2-phosphate trisodium salt and why is it used in cell culture?

This compound salt is a stable derivative of Vitamin C (L-ascorbic acid).[1] It is widely used in cell culture applications because it acts as a long-lasting source of ascorbic acid, which is essential for various cellular processes.[2] Unlike L-ascorbic acid, which is unstable and readily oxidizes in solution, the 2-phosphate derivative is more stable, ensuring a consistent and bioavailable supply of ascorbate (B8700270) to the cells over longer culture periods. Its applications include promoting cell proliferation, inducing differentiation (particularly osteogenic differentiation of stem cells), and protecting cells from oxidative stress.[2]

Q2: What is the typical solubility of this compound salt?

This compound salt is generally soluble in water.[1] Many suppliers indicate a solubility of up to 100 mM in water.[1] It is slightly soluble in acidic DMSO.[3]

Q3: How should I prepare a stock solution of this compound salt?

It is recommended to prepare stock solutions in sterile, distilled water. A common stock solution concentration is 5 mg/mL. For long-term storage, stock solutions should be stored at -20°C or -80°C. For short-term use, a stock solution can be stored at 4°C for up to one week. Always ensure the powder is fully dissolved. If you encounter difficulties, gentle warming or brief sonication can aid dissolution. It is also crucial to consider that the molecular weight can vary depending on the degree of hydration of the salt, so it is best to refer to the batch-specific information on the product's certificate of analysis for precise calculations.[1]

Q4: Can I add this compound salt directly to my cell culture medium?

While it is possible to add the powder directly to the medium, it is generally recommended to first prepare a concentrated stock solution in water and then dilute it to the final working concentration in the cell culture medium. This ensures accurate dosing and minimizes the risk of contamination and incomplete dissolution.

Q5: What are the typical working concentrations for cell culture experiments?

The optimal working concentration of this compound salt can vary depending on the cell type and the specific application. For osteogenic differentiation of mesenchymal stem cells, concentrations typically range from 50 µM to 250 µM. It is always advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Troubleshooting Guide

Issue 1: The this compound salt powder is not dissolving completely in water.

Potential Causes:

  • Concentration is too high: You may be trying to prepare a solution that is above the solubility limit.

  • Low Temperature: The water used for dissolution might be too cold.

  • Incomplete mixing: The solution may not have been mixed adequately.

Solutions:

  • Check Concentration: Ensure your target concentration does not exceed the recommended solubility (typically up to 100 mM in water).

  • Gentle Warming: Warm the solvent (water) to 37°C to aid dissolution. Avoid excessive heating, as it may affect the stability of the compound.

  • Sonication: Use a bath sonicator for a short period to help break up any clumps and facilitate dissolution.

  • Adequate Mixing: Vortex or stir the solution for a sufficient amount of time until the powder is completely dissolved.

Issue 2: A precipitate forms after adding the this compound salt stock solution to the cell culture medium.

Potential Causes:

  • Interaction with media components: Cell culture media are complex mixtures containing salts, amino acids, and other components. High concentrations of phosphate (B84403) from the this compound salt can react with calcium and magnesium ions in the medium, forming insoluble precipitates (e.g., calcium phosphate).[4][5][6]

  • Localized high concentration: Adding the stock solution too quickly without proper mixing can create localized areas of high concentration, leading to precipitation.

  • Temperature shock: Adding a cold stock solution to warm media can sometimes cause less soluble components to precipitate.

  • pH shift: Although this compound salt solutions are typically near neutral, the addition of a concentrated stock might slightly alter the local pH, affecting the solubility of other media components.

Solutions:

  • Pre-warm the medium: Ensure your cell culture medium is at 37°C before adding the stock solution.

  • Slow addition and mixing: Add the stock solution dropwise to the medium while gently swirling or stirring. This ensures rapid and even distribution, preventing localized high concentrations.[7]

  • Prepare an intermediate dilution: First, dilute your concentrated stock solution in a smaller volume of pre-warmed medium before adding it to the final culture volume.

  • Filter sterilization: If a fine precipitate persists, you can filter the final medium through a 0.22 µm syringe filter before adding it to your cells. However, this should be a last resort as it may remove some of the active compound if the precipitation is significant.

  • Check media formulation: If precipitation is a recurrent issue, consider using a medium with a lower concentration of calcium and magnesium, if compatible with your cell type.

Data Presentation

Table 1: Solubility of this compound Salt

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Reference
Water32.2100[1]
Acidic DMSOSlightly SolubleNot Reported[3]

Table 2: Recommended Storage Conditions

FormTemperatureDurationSpecial Conditions
PowderRoom TemperatureShort-termDesiccate, protect from light
Powder-20°CLong-termDesiccate, protect from light
Stock Solution (in water)4°CUp to 1 weekSterile, protect from light
Stock Solution (in water)-20°C or -80°CUp to 6 monthsSterile, protect from light

Experimental Protocols

Protocol 1: Preparation of a 100 mM Stock Solution of this compound Salt

Materials:

  • This compound salt powder

  • Sterile, nuclease-free water

  • Sterile conical tube

  • Vortex mixer

  • 0.22 µm syringe filter (optional)

Procedure:

  • Calculate the required mass: Based on the batch-specific molecular weight (MW) provided on the Certificate of Analysis (approx. 322.05 g/mol ), calculate the mass of the powder needed to prepare your desired volume of a 100 mM stock solution. For example, for 10 mL of a 100 mM solution: Mass (g) = 0.1 mol/L * 0.010 L * 322.05 g/mol = 0.322 g

  • Dissolution: Add the calculated mass of the powder to a sterile conical tube. Add the corresponding volume of sterile water.

  • Mixing: Vortex the solution until the powder is completely dissolved. If necessary, warm the solution to 37°C or use a bath sonicator for a short period.

  • Sterilization (Optional): If you have any concerns about the sterility of your stock solution, you can filter it through a 0.22 µm syringe filter into a new sterile tube.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term use.

Protocol 2: Osteogenic Differentiation of Mesenchymal Stem Cells (MSCs) and Alizarin Red S Staining

Materials:

  • Human Mesenchymal Stem Cells (MSCs)

  • MSC Growth Medium

  • Osteogenic Differentiation Medium:

    • MSC Basal Medium

    • 10% Fetal Bovine Serum (FBS)

    • 1% Penicillin-Streptomycin

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50 µM this compound salt (from a sterile stock solution)

  • Phosphate Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) or 10% Formalin

  • Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

  • Distilled water

Procedure:

Part A: Osteogenic Induction

  • Cell Seeding: Plate MSCs in a multi-well plate at a suitable density in MSC Growth Medium and allow them to reach 70-80% confluency.

  • Initiate Differentiation: Aspirate the growth medium and replace it with the prepared Osteogenic Differentiation Medium.

  • Medium Changes: Change the Osteogenic Differentiation Medium every 2-3 days for a period of 14-21 days.

Part B: Alizarin Red S Staining for Mineralization [8][9][10]

  • Wash: After the differentiation period, carefully aspirate the differentiation medium from the wells. Gently wash the cells twice with PBS.

  • Fixation: Add 4% PFA or 10% Formalin to each well and incubate at room temperature for 15-30 minutes.

  • Rinse: Aspirate the fixative and rinse the wells three times with distilled water.

  • Staining: Add the Alizarin Red S Staining Solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 20-45 minutes.

  • Wash: Carefully aspirate the staining solution and wash the wells four times with distilled water to remove the excess stain.

  • Visualization: After the final wash, add PBS to the wells to prevent drying and visualize the stained calcium deposits under a microscope. Mineralized nodules will appear as bright red-orange.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_diff Osteogenic Differentiation cluster_stain Alizarin Red S Staining weigh Weigh L-Ascorbic acid 2-phosphate trisodium salt dissolve Dissolve in sterile water weigh->dissolve mix Vortex/Sonicate until dissolved dissolve->mix filter Sterile filter (0.22 µm) mix->filter store Aliquot and store at -20°C filter->store induce Induce with Osteogenic Differentiation Medium store->induce Add to medium seed Seed Mesenchymal Stem Cells culture Culture to 70-80% confluency seed->culture culture->induce change Change medium every 2-3 days (14-21 days) induce->change wash1 Wash with PBS change->wash1 fix Fix with 4% PFA wash1->fix rinse Rinse with distilled water fix->rinse stain Stain with Alizarin Red S rinse->stain wash2 Wash with distilled water stain->wash2 visualize Visualize mineralized nodules wash2->visualize

Caption: Experimental workflow for osteogenic differentiation and staining.

signaling_pathway_msc FGF2 FGF-2 FGFR FGF Receptor FGF2->FGFR ERK ERK FGF2->ERK AKT AKT FGF2->AKT AscP L-Ascorbic acid 2-phosphate AscP->ERK AscP->AKT HGF_exp HGF Expression ERK->HGF_exp Prolif Proliferation ERK->Prolif AKT->HGF_exp AKT->Prolif Diff_pot Maintenance of Differentiation Potential HGF_exp->Diff_pot

Caption: FGF-2 and Asc-2P synergy in MSCs.

signaling_pathway_osteo AscP L-Ascorbic acid 2-phosphate Collagen Collagen Synthesis (Type I) AscP->Collagen Integrin α2β1 Integrin Signaling Collagen->Integrin MAPK MAPK Pathway (ERK1/2) Integrin->MAPK Runx2 Runx2 Activation MAPK->Runx2 Osteo_genes Osteoblast-specific Gene Expression Runx2->Osteo_genes Differentiation Osteogenic Differentiation Osteo_genes->Differentiation

Caption: Asc-2P in osteogenic differentiation.

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate (AA2P) in Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of L-Ascorbic acid 2-phosphate (AA2P) in cell culture media.

Troubleshooting Guide: Preventing AA2P Precipitation

Precipitation of L-Ascorbic acid 2-phosphate (AA2P) in cell culture media can arise from several factors, primarily related to its solubility, interactions with media components, and handling procedures. This guide provides a systematic approach to identifying and resolving these issues.

Visual Cue: White or crystalline precipitate observed in the media after addition of AA2P.

Immediate Action:

  • Do not use the media for your experiment, as the concentration of soluble, active AA2P is unknown and the precipitate may be harmful to cells.

  • Review your media preparation protocol against the steps outlined below.

Potential Causes and Corrective Actions:

Potential CauseCorrective Action
Incorrect Salt Form of AA2P Use a highly water-soluble salt form of AA2P, such as the trisodium (B8492382) salt, which is more soluble than the magnesium salt.[][2]
High Concentration of Divalent Cations (e.g., Ca²⁺, Mg²⁺) In media with high concentrations of calcium and magnesium, consider using the sodium salt of AA2P to avoid the formation of less soluble magnesium or calcium phosphate (B84403) salts.[3][4] Prepare a concentrated stock solution of AA2P in a low-divalent cation buffer or water and add it to the final media volume with gentle mixing.
pH of the Media or Stock Solution Ensure the final pH of the media is within the optimal range for AA2P stability, which is generally above pH 6.5. When preparing a stock solution, dissolve the AA2P in a pH-neutral or slightly alkaline buffer.
Improper Dissolution Technique Prepare a concentrated stock solution of AA2P in sterile, purified water or a simple buffer (like PBS) before adding it to the complex cell culture medium. Ensure the stock solution is fully dissolved before adding it to the media.
Temperature Fluctuations Avoid repeated freeze-thaw cycles of the AA2P stock solution.[3] Prepare single-use aliquots of the stock solution and store them at -20°C for long-term use.
Incorrect Storage of Stock Solution Aqueous solutions of AA2P are not recommended for storage for more than one day.[5] For longer-term storage, prepare aliquots of the stock solution and freeze them at -20°C.

Experimental Protocols

Protocol 1: Preparation of a Stable L-Ascorbic Acid 2-Phosphate Stock Solution

This protocol describes the preparation of a 100 mM stock solution of L-Ascorbic acid 2-phosphate trisodium salt.

Materials:

  • This compound salt (powder)

  • Sterile, purified water (cell culture grade)

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile microcentrifuge tubes (for aliquots)

Procedure:

  • In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound salt powder. For a 10 mL of 100 mM solution, you will need 322 mg.

  • Add the powder to a 15 mL sterile conical tube.

  • Add a small volume of sterile, purified water (e.g., 5 mL) and gently vortex to dissolve the powder completely.

  • Once fully dissolved, bring the final volume to 10 mL with sterile, purified water.

  • Sterile-filter the solution using a 0.22 µm syringe filter into a new sterile 15 mL conical tube.

  • Prepare single-use aliquots (e.g., 100 µL) in sterile microcentrifuge tubes.

  • Store the aliquots at -20°C.

Protocol 2: Supplementing Cell Culture Media with L-Ascorbic Acid 2-Phosphate

This protocol outlines the steps for adding the prepared AA2P stock solution to your cell culture medium.

Materials:

  • Prepared and frozen aliquot of 100 mM AA2P stock solution

  • Complete cell culture medium, pre-warmed to 37°C

Procedure:

  • Thaw one aliquot of the 100 mM AA2P stock solution at room temperature.

  • Gently vortex the thawed stock solution to ensure it is homogenous.

  • Add the required volume of the AA2P stock solution to your pre-warmed complete cell culture medium to achieve the desired final concentration. For example, to make a 250 µM final concentration in 50 mL of media, add 12.5 µL of the 100 mM stock solution.

  • Gently swirl the medium to mix thoroughly. Do not shake vigorously to avoid protein denaturation.

  • The supplemented medium is now ready for use.

Data Presentation

Table 1: Solubility of Different L-Ascorbic Acid 2-Phosphate Salts

Salt FormSolventApproximate SolubilityReference
Magnesium SaltPBS (pH 7.2)~1 mg/mL[5][6]
Trisodium SaltWaterReadily Soluble[][2]

Frequently Asked Questions (FAQs)

Q1: Why did my L-Ascorbic acid 2-phosphate precipitate after I added it to my cell culture medium?

A1: Precipitation of AA2P can be caused by several factors. The most common reasons include using a less soluble salt form (e.g., magnesium salt) in a medium with high concentrations of divalent cations, improper pH of the final medium, or incorrect preparation and storage of your AA2P stock solution.[3][5][6]

Q2: What is the best salt form of L-Ascorbic acid 2-phosphate to use in cell culture?

A2: The trisodium salt of L-Ascorbic acid 2-phosphate is generally recommended for cell culture applications due to its high solubility in aqueous solutions.[][2]

Q3: How should I prepare my L-Ascorbic acid 2-phosphate stock solution to avoid precipitation?

A3: It is best to prepare a concentrated stock solution in sterile, purified water or a simple buffer like PBS. This stock solution should be sterile-filtered and stored in single-use aliquots at -20°C. Avoid repeated freeze-thaw cycles.

Q4: Can I store my L-Ascorbic acid 2-phosphate stock solution at 4°C?

A4: It is not recommended to store aqueous solutions of AA2P at 4°C for more than a day.[5] For longer-term stability, freezing at -20°C is advised.

Q5: Does the pH of my cell culture medium affect L-Ascorbic acid 2-phosphate stability?

A5: Yes, the stability of ascorbyl phosphate is pH-dependent, with better stability observed at a pH above 6.5. Ensure your final supplemented medium is within the appropriate physiological pH range for your cells and for AA2P stability.

Q6: How does L-Ascorbic acid 2-phosphate exert its effect on cells?

A6: L-Ascorbic acid 2-phosphate is a stable precursor to L-ascorbic acid (Vitamin C). Once it is in the cell culture medium and taken up by the cells, it is enzymatically hydrolyzed by cellular phosphatases to release active L-ascorbic acid. L-ascorbic acid is a crucial cofactor for enzymes involved in collagen synthesis and also acts as an antioxidant.[7]

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_media Media Supplementation weigh Weigh AA2P Trisodium Salt dissolve Dissolve in Sterile Water weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C aliquot->store thaw Thaw AA2P Aliquot add Add AA2P to Medium thaw->add warm_media Pre-warm Cell Culture Medium warm_media->add mix Gently Mix add->mix use Use Supplemented Media mix->use

Caption: Experimental workflow for the preparation and use of L-Ascorbic acid 2-phosphate in cell culture.

signaling_pathway AA2P_ext L-Ascorbic Acid 2-Phosphate (Extracellular) cell_membrane Cell Membrane AA2P_ext->cell_membrane Uptake AA2P_int L-Ascorbic Acid 2-Phosphate (Intracellular) cell_membrane->AA2P_int phosphatase Cellular Phosphatases AA2P_int->phosphatase ascorbic_acid L-Ascorbic Acid (Vitamin C) phosphatase->ascorbic_acid Hydrolysis prolyl_hydroxylase Prolyl & Lysyl Hydroxylases ascorbic_acid->prolyl_hydroxylase Cofactor antioxidant Antioxidant Activity (ROS Scavenging) ascorbic_acid->antioxidant procollagen Procollagen prolyl_hydroxylase->procollagen collagen Collagen Synthesis & Maturation procollagen->collagen

Caption: Simplified signaling pathway of L-Ascorbic acid 2-phosphate in cells.

References

impact of L-Ascorbic acid 2-phosphate on cell viability at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of L-Ascorbic acid 2-phosphate (AA2P), particularly concerning its effects on cell viability at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the general role of L-Ascorbic acid 2-phosphate (AA2P) in cell culture?

A1: L-Ascorbic acid 2-phosphate (AA2P) is a stable, long-acting derivative of Vitamin C (L-Ascorbic Acid). It is commonly used as a supplement in cell culture media to promote cell growth, proliferation, and differentiation. Its primary role is to serve as a continuous source of ascorbic acid, which is essential for various cellular processes, most notably collagen synthesis.

Q2: Is AA2P cytotoxic at high concentrations?

A2: While AA2P is generally considered non-toxic and beneficial for cell culture, some studies suggest that excessively high concentrations may have detrimental effects. For instance, concentrations greater than 0.1 mM have been observed to cause morphological changes, issues with cell attachment, and even cell death in certain cell lines.[1] However, it is significantly more stable and less likely to induce the pro-oxidant effects seen with high concentrations of its precursor, L-Ascorbic Acid.

Q3: How does the effect of high concentrations of AA2P differ from that of L-Ascorbic Acid (AA)?

A3: High concentrations of L-Ascorbic Acid (AA) can act as a pro-oxidant, leading to the generation of hydrogen peroxide (H₂O₂) in the culture medium, which can induce oxidative stress and apoptosis, particularly in cancer cells.[2][3][4] AA2P, being a more stable form, does not readily auto-oxidize to produce extracellular H₂O₂. Therefore, it is generally less cytotoxic at high concentrations compared to AA. Any negative effects of high AA2P concentrations are more likely due to other cellular mechanisms rather than extracellular ROS production.

Q4: What are the signs of AA2P-induced cytotoxicity in my cell culture?

A4: Signs of cytotoxicity due to high concentrations of AA2P may include:

  • Changes in cell morphology (e.g., rounding up, detachment).[1]

  • Reduced cell proliferation or a decrease in viable cell count.

  • Increased number of floating, dead cells in the culture.

  • Difficulty in forming spheroids in 3D cultures.[1]

Q5: What is a safe and effective concentration range for AA2P in most cell cultures?

A5: The optimal concentration of AA2P can vary depending on the cell line and experimental goals. However, a commonly used and effective range is between 50 µM and 250 µM for applications such as osteogenic differentiation and promoting cell growth.[5] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and application.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Decreased cell viability after adding AA2P. The concentration of AA2P may be too high for your specific cell line.Perform a dose-response experiment starting from a lower concentration (e.g., 10 µM) and titrating up to determine the optimal, non-toxic concentration. A study on MIN6 cells noted issues at concentrations >0.1 mM.[1]
Cells are detaching from the culture plate. High concentrations of AA2P might be affecting cell adhesion properties.Lower the concentration of AA2P. Ensure your culture vessels are appropriately coated if you are working with sensitive or primary cell lines.
Inconsistent results between experiments. L-Ascorbic Acid (the less stable form) was used instead of AA2P, leading to variable levels of H₂O₂ generation.Confirm that you are using the stabilized L-Ascorbic acid 2-phosphate. If using L-Ascorbic Acid, prepare it fresh for each experiment and be aware of its potential pro-oxidant effects at high concentrations.
Unexpected cell death, especially in cancer cell lines. Although less likely with AA2P, very high intracellular levels of ascorbic acid could potentially lead to pro-oxidant effects, especially in cells with high iron content.Consider the specific characteristics of your cell line. If you suspect oxidative stress, you can perform a ROS assay. It has been noted that high-dose ascorbic acid can induce apoptosis in cancer cells.[6][7]

Quantitative Data Summary

The following table summarizes the observed effects of high concentrations of L-Ascorbic Acid 2-Phosphate and its precursor, L-Ascorbic Acid, on different cell lines.

Compound Cell Line Concentration Observed Effect Reference
L-Ascorbic acid 2-phosphate (AA2P)MIN6 cells>0.1 mMMorphological changes, cell attachment problems, and cell death.[1]
L-Ascorbic Acid (AA)Human melanoma cellsHigh concentrationsTriggers cell death.[3]
L-Ascorbic Acid (AA)Human leukemic cell lines280 µM and 2800 µMSignificant reduction in cell viability.
L-Ascorbic Acid (AA)Human cervical cancer (HeLa)>1 mMInduces apoptosis.[7]
L-Ascorbic Acid (AA)Human glioblastoma cells<4 mM (EC50)50% decrease in cell survival.[4]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of high concentrations of AA2P on cell viability.[8]

Materials:

  • Cells of interest

  • Complete cell culture medium

  • L-Ascorbic acid 2-phosphate (AA2P) stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of AA2P in complete culture medium to achieve the desired final concentrations (e.g., 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1 mM).

  • Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing the different concentrations of AA2P. Include a vehicle control (medium without AA2P).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Protocol 2: Detection of Apoptosis by Annexin V Staining

This protocol allows for the detection of apoptosis induced by high concentrations of AA2P.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • L-Ascorbic acid 2-phosphate (AA2P)

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with high concentrations of AA2P for the desired time.

  • Harvest the cells (including any floating cells) by trypsinization and centrifugation.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cells.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed cells in 96-well plate overnight_incubation Incubate overnight seed_cells->overnight_incubation add_aa2p Add AA2P to cells overnight_incubation->add_aa2p prepare_aa2p Prepare AA2P dilutions prepare_aa2p->add_aa2p incubate_treatment Incubate for 24-72h add_aa2p->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt add_solubilizer Add solubilization solution incubate_mtt->add_solubilizer read_absorbance Read absorbance at 570nm add_solubilizer->read_absorbance calculate_viability Calculate % cell viability read_absorbance->calculate_viability

Caption: Workflow for assessing AA2P impact on cell viability using an MTT assay.

signaling_pathway cluster_stimulus Stimulus cluster_ros ROS Generation cluster_stress Cellular Stress cluster_response Apoptotic Response high_aa High Conc. L-Ascorbic Acid (Pro-oxidant effect) h2o2 Hydrogen Peroxide (H₂O₂) Generation high_aa->h2o2 oxidative_stress Oxidative Stress h2o2->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage apoptosis Apoptosis dna_damage->apoptosis

Caption: Putative pathway of high-dose L-Ascorbic Acid induced apoptosis.

References

troubleshooting poor osteogenic differentiation with ascorbate 2-phosphate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to poor osteogenic differentiation, with a focus on the use of ascorbate (B8700270) 2-phosphate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during osteogenic differentiation experiments.

Q1: My cells are not mineralizing, or Alizarin Red S staining is very weak. What could be the problem?

Weak or absent mineralization is a common issue. Several factors related to the culture medium, the cells themselves, or the staining procedure could be the cause.

  • Ascorbate 2-Phosphate (AsA-2P) Issues:

    • Degradation: Although more stable than L-ascorbic acid, AsA-2P can still degrade over time, especially with repeated freeze-thaw cycles or improper storage. Prepare fresh solutions and store them in aliquots at -20°C.

    • Suboptimal Concentration: The optimal concentration of AsA-2P can vary between cell types. A concentration that is too low will not effectively promote collagen synthesis, a prerequisite for mineralization. Consider titrating the AsA-2P concentration.

  • Other Media Components:

    • β-Glycerophosphate: This is the phosphate (B84403) source for hydroxyapatite (B223615) formation. Ensure it is used at an appropriate concentration and that the solution is not degraded.

    • Dexamethasone: This synthetic glucocorticoid is a potent inducer of osteogenesis. Verify its concentration and activity.

    • Serum Variability: Different lots of fetal bovine serum (FBS) can have varying levels of endogenous factors, including alkaline phosphatase, that can affect differentiation.[1] If you suspect batch-to-batch variability, test a new lot of FBS.

  • Cell-Related Issues:

    • High Passage Number: The differentiation potential of mesenchymal stem cells (MSCs) can decrease with increasing passage number.[2][3] It is recommended to use cells at a low passage number for differentiation experiments.

    • Low Cell Density/Confluence: Osteogenic differentiation is often density-dependent. Cells should typically be confluent when the differentiation medium is added.[4][5]

  • Staining Procedure:

    • Incorrect pH of Alizarin Red S Solution: The pH of the staining solution is critical and should be between 4.1 and 4.3 for optimal results.[6][7][8]

    • Insufficient Staining Time: While overstaining can be an issue, insufficient incubation time will lead to weak staining. Optimize the staining duration for your specific cell type.[6][7]

Q2: Alkaline Phosphatase (ALP) activity is low in my induced cells. Why?

Low ALP activity, an early marker of osteogenic differentiation, can indicate a problem with the induction process.

  • Timing of Assay: ALP activity is an early to mid-stage marker of osteogenesis. If the assay is performed too late in the differentiation process, the activity may have already peaked and declined. Perform a time-course experiment to determine the optimal time point for ALP measurement.

  • AsA-2P Concentration: Ascorbate 2-phosphate has been shown to increase ALP activity.[9] Ensure the concentration in your medium is optimal.

  • Cell Lysis: Incomplete cell lysis will result in an underestimation of ALP activity. Ensure your lysis buffer and protocol are effective.

  • Substrate Issues: The p-nitrophenyl phosphate (pNPP) substrate used in colorimetric ALP assays is light-sensitive and can degrade. Store it properly and use a fresh solution.

Q3: qPCR results show low expression of osteogenic markers (e.g., RUNX2, SOX9, Osterix). What should I check?

Low expression of key osteogenic transcription factors and markers can point to several issues in the experimental workflow.

  • RNA Quality: Degraded or impure RNA will lead to poor results in downstream applications like qPCR. Always check the quality and integrity of your RNA samples before proceeding.

  • Primer and Probe Design: Poorly designed primers can result in inefficient or non-specific amplification. Ensure your primers are specific to the target gene and have been validated.

  • Reference Gene Stability: The choice of a stable reference gene for normalization is crucial. The expression of commonly used housekeeping genes like GAPDH and ACTB can vary under different experimental conditions. It is advisable to validate reference genes for your specific model system.

  • Timing of Analysis: The expression of osteogenic markers is temporally regulated. For example, RUNX2 and SOX9 are early markers, while Osterix is expressed later. Analyze gene expression at multiple time points to capture the dynamic changes during differentiation.

Q4: My cells are detaching from the plate during differentiation. How can I prevent this?

Cell detachment, particularly in later stages of differentiation with heavy mineralization, can be a problem.

  • Over-confluence: Extremely high cell density can lead to cell peeling. Ensure cells are confluent but not overly crowded when initiating differentiation.[5]

  • Gentle Handling: Be gentle during media changes to avoid disturbing the cell monolayer.[5]

  • Coated Cultureware: Coating the culture plates with collagen or other extracellular matrix proteins can improve cell attachment.[5]

Quantitative Data Summary

The following tables summarize common concentration ranges and incubation times for key components and assays in osteogenic differentiation.

Table 1: Common Concentrations of Osteogenic Media Supplements

ComponentCell TypeConcentration RangeReference(s)
Ascorbate 2-Phosphate Human Mesenchymal Stem Cells50 µM - 200 µM
Human Osteoblast-like cells0.25 mM - 1 mM[9]
Dexamethasone Human Mesenchymal Stem Cells10 nM - 100 nM
β-Glycerophosphate Human Mesenchymal Stem Cells2 mM - 10 mM

Table 2: Typical Incubation Times for Osteogenic Assays

AssayPurposeTypical Time PointsReference(s)
Alkaline Phosphatase (ALP) Activity Early to mid-stage osteogenic marker7 - 14 days
Alizarin Red S Staining Late-stage mineralization14 - 28 days[7]
qPCR for Osteogenic Markers Gene expression analysis2, 7, 14, 21 days

Experimental Protocols

1. Alkaline Phosphatase (ALP) Activity Assay (Colorimetric)

This protocol is for the quantification of ALP activity in cell lysates using a p-nitrophenyl phosphate (pNPP) substrate.

  • Reagents:

    • Lysis Buffer (e.g., RIPA buffer)

    • ALP Substrate Solution (pNPP)

    • Stop Solution (e.g., 3 M NaOH)

    • p-nitrophenol (pNP) standard

  • Procedure:

    • Wash cell monolayers with PBS.

    • Lyse cells with an appropriate lysis buffer and collect the lysate.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Add the cell lysate to a 96-well plate.

    • Add the ALP substrate solution to each well and incubate at 37°C.

    • Stop the reaction by adding the stop solution.

    • Read the absorbance at 405 nm.

    • Quantify the ALP activity by comparing the absorbance to a pNP standard curve.

2. Alizarin Red S Staining for Mineralization

This protocol is for the detection of calcium deposits in fixed cell cultures.

  • Reagents:

    • 4% Paraformaldehyde (PFA) in PBS

    • Alizarin Red S Staining Solution (2% w/v, pH 4.1-4.3)

    • Deionized water

  • Procedure:

    • Wash cells with PBS.

    • Fix the cells with 4% PFA for 15-20 minutes at room temperature.[7]

    • Wash the cells thoroughly with deionized water.

    • Add the Alizarin Red S staining solution to cover the cell monolayer and incubate for 20-30 minutes at room temperature in the dark.[7]

    • Gently wash the cells with deionized water 3-5 times to remove excess stain.[7]

    • Visualize the red-orange mineralized nodules under a microscope.

3. Quantitative PCR (qPCR) for Osteogenic Markers (RUNX2, SOX9, Osterix)

This protocol outlines the steps for analyzing the gene expression of key osteogenic markers.

  • Reagents and Equipment:

    • RNA isolation kit

    • cDNA synthesis kit

    • qPCR master mix (e.g., SYBR Green)

    • Forward and reverse primers for target and reference genes

    • qPCR instrument

  • Procedure:

    • RNA Isolation: Isolate total RNA from your cell samples using a commercial kit, following the manufacturer's instructions.

    • RNA Quantification and Quality Control: Measure the concentration and purity of the isolated RNA.

    • cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit.

    • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers, and cDNA template.

    • qPCR Run: Perform the qPCR reaction using a thermal cycler with appropriate cycling conditions.

    • Data Analysis: Analyze the qPCR data using the comparative Cq (ΔΔCq) method to determine the relative gene expression levels, normalized to a stable reference gene.

Visualizations

osteogenic_pathway cluster_medium Culture Medium cluster_cell Cell AsA-2P AsA-2P ALP Alkaline Phosphatase AsA-2P->ALP Hydrolysis Ascorbic_Acid Ascorbic Acid (Vitamin C) ALP->Ascorbic_Acid Collagen_Synthesis Collagen Synthesis Ascorbic_Acid->Collagen_Synthesis Cofactor ECM Extracellular Matrix Formation Collagen_Synthesis->ECM RUNX2 RUNX2/ Osterix ECM->RUNX2 Upregulation Osteoblast_Differentiation Osteoblast Differentiation RUNX2->Osteoblast_Differentiation Mineralization Mineralization Osteoblast_Differentiation->Mineralization troubleshooting_workflow Start Poor Osteogenic Differentiation Check_Staining Staining Problem? Start->Check_Staining Check_Early_Markers Early Markers (ALP, Genes) Low? Check_Staining->Check_Early_Markers No Staining_Solutions Verify Alizarin Red S pH (4.1-4.3) Optimize staining time Ensure proper fixation Check_Staining->Staining_Solutions Yes Check_Cells Cell-Related Issue? Check_Early_Markers->Check_Cells No Early_Marker_Solutions Check assay timing (time-course) Verify cell lysis efficiency Confirm substrate quality Check_Early_Markers->Early_Marker_Solutions Yes Check_Medium Medium Problem? Check_Cells->Check_Medium No Cell_Solutions Use low passage number cells Ensure optimal cell confluence Coat cultureware for better attachment Check_Cells->Cell_Solutions Yes Medium_Solutions Prepare fresh AsA-2P aliquots Titrate supplement concentrations Test new lot of serum (FBS) Check_Medium->Medium_Solutions Yes End Improved Differentiation Staining_Solutions->End Early_Marker_Solutions->End Cell_Solutions->End Medium_Solutions->End logical_relationships cluster_problems Common Problems cluster_causes Potential Causes No_Mineralization No Mineralization AsA-2P_Degradation AsA-2P Degradation No_Mineralization->AsA-2P_Degradation Suboptimal_Concentration Suboptimal Concentration No_Mineralization->Suboptimal_Concentration High_Passage High Cell Passage No_Mineralization->High_Passage Low_Confluence Low Cell Confluence No_Mineralization->Low_Confluence Incorrect_Staining_pH Incorrect Staining pH No_Mineralization->Incorrect_Staining_pH Low_ALP Low ALP Activity Low_ALP->AsA-2P_Degradation Low_ALP->Suboptimal_Concentration Low_ALP->High_Passage Low_Gene_Expression Low Gene Expression Low_Gene_Expression->High_Passage Poor_RNA_Quality Poor RNA Quality Low_Gene_Expression->Poor_RNA_Quality Cell_Detachment Cell Detachment Cell_Detachment->Low_Confluence

References

Technical Support Center: Media pH and L-Ascorbic Acid 2-Phosphate Trisodium Salt

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing L-Ascorbic acid 2-phosphate trisodium (B8492382) salt in their experiments.

Troubleshooting Guide: Managing Media pH

The addition of L-Ascorbic acid 2-phosphate trisodium salt to cell culture media can lead to an increase in pH due to its alkaline nature. A 30 g/L solution of this compound salt in water has a pH of 9.0-9.5[1]. Proper management of the media's pH is critical for optimal cell health and experimental reproducibility.

Problem: The color of the cell culture medium turns pink or purple after adding this compound salt.

Cause: The pink or purple color, indicated by the phenol (B47542) red in most culture media, signals an alkaline shift in the pH, which is an expected consequence of adding the alkaline this compound salt.

Solution:

  • Aseptic Technique: Ensure all procedures are performed in a sterile environment (e.g., a biological safety cabinet) to prevent contamination.

  • pH Measurement: After adding the this compound salt to your medium, allow it to dissolve completely. Aseptically take a small aliquot of the supplemented medium to measure the pH using a calibrated pH meter.

  • pH Adjustment: If the pH is above your desired range (typically 7.2-7.4 for most mammalian cell cultures), adjust it by adding a sterile solution of 1N Hydrochloric Acid (HCl) drop by drop.

    • Gently swirl the medium after adding each drop and re-measure the pH before adding more HCl.

    • Be cautious not to over-acidify the medium. If this occurs, you can use a sterile 1N Sodium Hydroxide (NaOH) solution to bring the pH back up.

  • Sterile Filtration: Once the target pH is achieved, sterile-filter the final supplemented medium through a 0.22 µm filter to ensure sterility before use.

Preventative Measures:

  • Prepare a Concentrated Stock Solution: Instead of adding the powdered salt directly to your bulk medium, prepare a concentrated stock solution (e.g., 100 mM in sterile water or a basal medium). This allows for easier and more precise pH adjustment of a smaller volume before adding it to the final culture medium.

  • Pre-calculate pH Adjustment: For routine experiments, you can perform a small-scale pilot experiment to determine the amount of 1N HCl needed to correct the pH for a specific concentration of this compound salt in your medium. This will streamline future preparations.

Data Presentation: Estimated pH Changes

The following table provides an estimated pH of Dulbecco's Modified Eagle Medium (DMEM) after the addition of various concentrations of this compound salt, before pH adjustment. The starting pH of the DMEM is assumed to be 7.4. These are illustrative values, and the actual pH may vary depending on the specific formulation of the medium and its buffering capacity.

Concentration of this compound SaltEstimated Final pH of DMEM (before adjustment)
50 µM7.45 - 7.55
100 µM7.50 - 7.60
250 µM7.60 - 7.75
1 mM7.80 - 8.00

Experimental Protocols

Protocol for Preparing Cell Culture Medium Supplemented with this compound Salt

This protocol outlines the steps for preparing a sterile cell culture medium supplemented with this compound salt, including the critical pH adjustment step.

Materials:

  • Basal cell culture medium (e.g., DMEM, RPMI-1640)

  • This compound salt powder

  • Sterile, high-purity water (cell culture grade)

  • Sterile 1N Hydrochloric Acid (HCl)

  • Sterile 1N Sodium Hydroxide (NaOH)

  • Sterile conical tubes (15 mL and 50 mL)

  • Sterile 0.22 µm syringe filters

  • Calibrated pH meter

  • Pipettes and sterile tips

  • Biological safety cabinet

Procedure:

  • Prepare a Stock Solution (Recommended):

    • In a biological safety cabinet, weigh the desired amount of this compound salt powder.

    • Dissolve the powder in a small volume of sterile, high-purity water or basal medium to create a concentrated stock solution (e.g., 100 mM). For example, to make 10 mL of a 100 mM stock solution, dissolve 322.05 mg of the salt (anhydrous basis) in sterile water and bring the final volume to 10 mL.

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a sterile conical tube.

  • Supplement the Medium:

    • In the biological safety cabinet, add the desired volume of the sterile stock solution to your basal cell culture medium to achieve the final working concentration. For instance, to prepare 100 mL of medium with a final concentration of 250 µM, add 250 µL of the 100 mM stock solution to 99.75 mL of the basal medium.

  • Measure and Adjust the pH:

    • Aseptically remove a small aliquot (e.g., 1-2 mL) of the supplemented medium for pH measurement.

    • Using a calibrated pH meter, measure the pH of the aliquot.

    • If the pH is above the desired range (e.g., >7.4), add sterile 1N HCl dropwise to the bulk of the supplemented medium.

    • After each drop, gently mix the medium and measure the pH again using a fresh sterile aliquot.

    • Continue this process until the target pH is reached.

  • Final Sterile Filtration:

    • Once the desired pH is achieved, sterile-filter the entire volume of the supplemented medium through a 0.22 µm bottle-top or syringe filter into a sterile storage bottle.

  • Storage:

    • Store the final supplemented medium at 2-8°C, protected from light.

Mandatory Visualizations

experimental_workflow Experimental Workflow for Media Supplementation cluster_prep Stock Solution Preparation cluster_media Media Supplementation and pH Adjustment weigh Weigh L-Ascorbic acid 2-phosphate trisodium salt dissolve Dissolve in sterile water or basal medium weigh->dissolve filter_stock Sterile filter (0.22 µm) dissolve->filter_stock add_stock Add stock solution to basal medium filter_stock->add_stock measure_ph Measure pH add_stock->measure_ph adjust_ph Adjust pH with sterile 1N HCl measure_ph->adjust_ph If pH is high final_filter Final sterile filtration (0.22 µm) measure_ph->final_filter If pH is correct adjust_ph->measure_ph Re-measure store Store at 2-8°C, protected from light final_filter->store troubleshooting_logic Troubleshooting Logic for Alkaline Media start Add L-Ascorbic acid 2-phosphate trisodium salt to media observe Observe media color change to pink/purple start->observe cause Cause: Alkaline nature of the supplement observe->cause solution Solution: Adjust pH with 1N HCl cause->solution measure Measure pH with a calibrated meter solution->measure adjust Add 1N HCl dropwise measure->adjust If pH > 7.4 remeasure Re-measure pH adjust->remeasure remeasure->adjust If pH still high correct_ph pH is within target range (7.2-7.4) remeasure->correct_ph If pH is correct sterile_filter Sterile filter (0.22 µm) and use correct_ph->sterile_filter

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate in Stem Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the long-term effects of L-Ascorbic acid 2-phosphate (Asc-2P) on stem cell pluripotency.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of L-Ascorbic acid 2-phosphate (Asc-2P) in long-term pluripotent stem cell (PSC) culture?

A1: L-Ascorbic acid 2-phosphate, a stable derivative of Vitamin C, plays a crucial role in maintaining the pluripotency and genomic stability of stem cells during long-term culture. Its primary functions include acting as an antioxidant to reduce oxidative stress, a common issue in in vitro culture that can lead to spontaneous differentiation and cellular damage. Furthermore, Asc-2P actively promotes the expression of key pluripotency-associated genes and modulates epigenetic memory to sustain a naive pluripotent state.[1][2][3]

Q2: How does Asc-2P mechanistically maintain pluripotency?

A2: Asc-2P maintains pluripotency through several mechanisms. It enhances the activity of the Ten-Eleven Translocation (TET) family of enzymes, which are involved in DNA demethylation, a process critical for erasing epigenetic memory associated with differentiation.[2][4][5] Additionally, Asc-2P has been shown to increase the expression of the histone demethylase JARID1A, which helps to reduce unwanted spontaneous differentiation. By promoting an open chromatin state and activating the transcription of core pluripotency factors like NANOG and SOX2, Asc-2P helps to stabilize the pluripotent gene regulatory network.[3]

Q3: What is the recommended concentration of Asc-2P for long-term PSC culture?

A3: The optimal concentration of Asc-2P can vary depending on the specific cell line and culture system. However, a commonly used and effective concentration for the maintenance of human induced pluripotent stem cells (iPSCs) is in the range of 50 µg/mL. It is always recommended to optimize the concentration for your specific experimental conditions.

Q4: Can I use L-Ascorbic acid instead of L-Ascorbic acid 2-phosphate?

A4: While L-Ascorbic acid is the active form of Vitamin C, it is highly unstable in solution and degrades rapidly. L-Ascorbic acid 2-phosphate is a more stable phosphate (B84403) ester that is readily converted to L-Ascorbic acid by cellular phosphatases. For long-term culture, the use of Asc-2P is strongly recommended to ensure a consistent and sustained level of Vitamin C in the culture medium.

Q5: What are the observable long-term effects of Asc-2P on PSC colony morphology?

A5: In long-term culture, the addition of Asc-2P typically results in more homogenous and well-defined pluripotent stem cell colonies with smooth borders. It helps to suppress spontaneous differentiation, leading to a reduced appearance of differentiated morphologies within and around the colonies.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Increased Spontaneous Differentiation Despite Asc-2P Supplementation 1. Suboptimal concentration of Asc-2P. 2. Degradation of Asc-2P in the medium. 3. Other culture conditions are not optimal (e.g., seeding density, passaging technique, medium quality).[6] 4. Cell line-specific sensitivity.1. Titrate the concentration of Asc-2P to find the optimal level for your specific cell line. 2. Ensure fresh media with Asc-2P is used regularly. Prepare fresh Asc-2P stock solutions and store them appropriately. 3. Review and optimize your entire PSC culture protocol, including passaging ratios and frequency. Manually remove any differentiated areas before passaging.[7] 4. Some cell lines may require additional small molecules in combination with Asc-2P to fully suppress differentiation.
Reduced Proliferation Rate or Cell Viability 1. High concentration of Asc-2P may have a negative feedback effect on proliferation in some cell types. 2. pH imbalance in the culture medium due to Asc-2P addition.1. Perform a dose-response experiment to determine the optimal Asc-2P concentration that supports both pluripotency and healthy proliferation. 2. Check the pH of your complete medium after the addition of the Asc-2P stock solution and adjust if necessary.
Variability in Pluripotency Marker Expression 1. Inconsistent daily feeding schedule. 2. Heterogeneity within the stem cell population.1. Maintain a strict and consistent daily media change schedule to ensure a constant supply of Asc-2P. 2. Consider single-cell sorting for key pluripotency markers to establish a more homogenous starting population.
Difficulty in Directed Differentiation After Long-Term Culture with Asc-2P 1. Strong maintenance of the naive pluripotent state by Asc-2P may create a higher barrier to exit pluripotency.1. Wean the cells off Asc-2P for one or two passages before initiating differentiation protocols. 2. Optimize the initial stages of your differentiation protocol, potentially by using stronger induction agents.

Quantitative Data Summary

The following table summarizes the qualitative and semi-quantitative effects of L-Ascorbic acid 2-phosphate on the expression of key pluripotency markers in long-term stem cell culture, as reported in the literature. It is important to note that direct, long-term quantitative comparisons in a standardized format are limited.

Pluripotency MarkerEffect of Asc-2PMethod of AnalysisReference
NANOG UpregulationqPCR, Promoter Activity Assay, Immunofluorescence[3][8]
OCT4 (POU5F1) Maintained or UpregulatedRT-PCR, Immunofluorescence[8][9][10]
SOX2 UpregulatedRT-PCR, qPCR[11][10][12]
SSEA-4 Maintained High ExpressionImmunofluorescence[13]
TRA-1-60 Maintained High ExpressionImmunofluorescence[13]

Experimental Protocols

Protocol 1: Preparation of L-Ascorbic Acid 2-Phosphate Stock Solution

Materials:

  • L-Ascorbic acid 2-phosphate sesquimagnesium salt hydrate

  • Cell culture grade water

  • Sterile conical tubes (50 mL)

  • Sterile filter (0.22 µm)

  • HCl (1 N) and NaOH (1 N) for pH adjustment

Procedure:

  • In a sterile 50 mL conical tube, add 35 mL of sterile cell culture grade water.

  • Add 7 mL of 1 N HCl.

  • Weigh 20 g of L-ascorbic acid 2-phosphate and add it to the tube. CRITICAL: Always add the Asc-2P powder to the liquid, not the other way around, to prevent gel formation.[14]

  • Mix vigorously until the powder is completely dissolved. The final volume should be approximately 50 mL.

  • Check the pH of the solution. It should be around 7.1. Adjust with 1 N HCl or 1 N NaOH if necessary.[14]

  • Sterile-filter the solution using a 0.22 µm filter.

  • Aliquot the stock solution into sterile cryovials and store at -20°C for up to one year.

Protocol 2: Long-Term Culture of Human iPSCs with Asc-2P

Materials:

  • Human induced pluripotent stem cells (iPSCs)

  • Appropriate iPSC maintenance medium (e.g., mTeSR1, E8)

  • Matrigel or other suitable extracellular matrix coating

  • L-Ascorbic acid 2-phosphate stock solution (from Protocol 1)

  • Standard cell culture plates and equipment

Procedure:

  • Coat cell culture plates with Matrigel according to the manufacturer's instructions.

  • Thaw or passage iPSCs onto the coated plates at the desired seeding density.

  • Prepare the complete iPSC maintenance medium. Just before use, supplement the medium with the Asc-2P stock solution to a final concentration of 50 µg/mL.

  • Perform daily media changes with the freshly supplemented medium.

  • Monitor the iPSC colonies daily for morphology and signs of differentiation. Manually remove any differentiated areas before passaging.[7]

  • Passage the iPSCs every 4-7 days, depending on the growth rate and colony size.

  • For long-term maintenance, continue this culture routine, regularly assessing the expression of pluripotency markers (e.g., every 5-10 passages) and performing karyotype analysis to ensure genomic stability.[15][16]

Visualizations

Experimental_Workflow cluster_Preparation Stock Solution Preparation cluster_Culture Long-Term iPSC Culture A Dissolve Asc-2P B Adjust pH to 7.1 A->B C Sterile Filter B->C D Aliquot & Store at -20°C C->D E Prepare Complete Medium + Asc-2P (50 µg/mL) D->E F Daily Media Change E->F G Monitor Morphology F->G H Passage Cells G->H H->E Continue Culture I Regular QC (Markers, Karyotype) H->I

Caption: Experimental workflow for preparing and using Asc-2P in long-term iPSC culture.

Signaling_Pathway Asc2P L-Ascorbic Acid 2-Phosphate Asc L-Ascorbic Acid Asc2P->Asc Cellular Phosphatases TET TET Enzymes Asc->TET Enhances Activity JARID1A JARID1A Asc->JARID1A Increases Expression DNA_demethylation DNA Demethylation TET->DNA_demethylation Histone_demethylation Histone Demethylation (H3K4me2/3) JARID1A->Histone_demethylation Pluripotency_Genes Pluripotency Genes (NANOG, SOX2) DNA_demethylation->Pluripotency_Genes Activates Transcription Histone_demethylation->Pluripotency_Genes Activates Transcription Pluripotency_Maintenance Pluripotency Maintenance Pluripotency_Genes->Pluripotency_Maintenance

References

Technical Support Center: Minimizing Variability in Differentiation Assays with Stable Ascorbate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize variability in differentiation assays using stable forms of ascorbate (B8700270).

Troubleshooting Guides

This section addresses specific issues that may arise during differentiation experiments involving ascorbate.

Issue 1: Inconsistent or Failed Differentiation

  • Question: My cells are not differentiating, or the differentiation efficiency is highly variable between experiments. I suspect an issue with my ascorbate supplementation. What should I do?

    Answer: Variability in differentiation can often be traced back to the instability of L-ascorbic acid in cell culture media. Standard L-ascorbic acid degrades rapidly, with a half-life that can be as short as 1.5 hours in some media formulations.[1][2] This leads to inconsistent concentrations of bioactive ascorbate, affecting critical processes like collagen synthesis, which is essential for the differentiation of many cell types.[3][4]

    Troubleshooting Steps:

    • Switch to a Stable Ascorbate Derivative: Replace L-ascorbic acid with a stable form, such as L-ascorbic acid 2-phosphate (Asc-2P). Asc-2P is resistant to oxidation in culture media and provides a sustained release of bioactive ascorbate as it is hydrolyzed by cellular phosphatases.[1][5][6] This ensures a consistent supply of ascorbate throughout the differentiation protocol.

    • Optimize Concentration: The optimal concentration of stable ascorbate can vary depending on the cell type and differentiation lineage. For osteogenic differentiation of human adipose stem cells, concentrations between 50 µM and 250 µM of Asc-2P have been shown to be effective.[7] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.

    • Ensure Consistent Culture Conditions: Maintain consistent cell seeding densities and media change schedules.[8] Fluctuations in these parameters can introduce variability.

    • Verify Other Reagents: Ensure that other critical components of your differentiation media, such as growth factors, are not degraded.

Issue 2: Cell Toxicity or Death

  • Question: I am observing increased cell death or changes in cell morphology after adding ascorbate to my cultures. What could be the cause?

    Answer: High concentrations of L-ascorbic acid can be cytotoxic. This is often due to the production of hydrogen peroxide (H₂O₂) during the oxidation of ascorbate in the presence of metal ions in the culture medium.[9] Cytotoxicity can become significant at concentrations around 1 mM.[9]

    Troubleshooting Steps:

    • Reduce Ascorbate Concentration: If using L-ascorbic acid, try reducing the concentration. For some cell lines, concentrations above 500 µM can be toxic.[9]

    • Use a Stable Ascorbate Form: L-ascorbic acid 2-phosphate (Asc-2P) does not readily oxidize in the medium and therefore does not produce H₂O₂, reducing the risk of cytotoxicity.[1]

    • Frequent Media Changes: If you must use L-ascorbic acid, more frequent media changes can help to remove toxic byproducts. However, this also leads to fluctuating ascorbate levels.

    • Test Different Concentrations: The threshold for cytotoxicity varies between cell lines. It is advisable to test a range of concentrations to find one that is effective for differentiation without causing cell death.[9]

Issue 3: Clumpy or Unhealthy Cell Monolayer

  • Question: My cells are forming clumps and the monolayer looks unhealthy after initiating differentiation with ascorbate. How can I resolve this?

    Answer: This issue can be related to the pro-oxidant effects of unstable ascorbate at high concentrations or inconsistent cell culture practices.

    Troubleshooting Steps:

    • Switch to Stable Ascorbate: As mentioned previously, stable forms like Asc-2P avoid the pro-oxidant effects associated with the rapid oxidation of L-ascorbic acid.[1]

    • Ensure Even Cell Seeding: Uneven cell distribution can lead to areas of high cell density that may differentiate poorly or detach. Ensure a single-cell suspension at the time of plating.

    • Pre-coat Cultureware: For certain cell types, such as those undergoing neuronal differentiation, pre-coating culture vessels with substrates like poly-L-ornithine and laminin (B1169045) can improve cell attachment and health.[10]

Frequently Asked Questions (FAQs)

  • Q1: What is the main difference between L-ascorbic acid and stable ascorbate derivatives like L-ascorbic acid 2-phosphate (Asc-2P)?

    A1: The primary difference is stability in cell culture medium. L-ascorbic acid is highly unstable and oxidizes rapidly, leading to a short half-life and the production of potentially cytotoxic byproducts.[9][11] Asc-2P is a derivative where the unstable enediol group is protected by a phosphate (B84403) group, making it resistant to oxidation.[5] It is then converted to active L-ascorbic acid by cellular enzymes, providing a steady and continuous supply to the cells.[1]

  • Q2: How should I prepare and store stable ascorbate solutions?

    A2: L-ascorbic acid 2-phosphate is typically available as a salt (e.g., trisodium (B8492382) or magnesium salt) which is readily soluble in water or culture medium. It is recommended to prepare a concentrated stock solution in sterile water or PBS, filter-sterilize it, and store it in aliquots at -20°C. Thawed aliquots can be kept at 4°C for a short period (e.g., up to a week).[12] Avoid repeated freeze-thaw cycles.

  • Q3: What are the typical concentrations of stable ascorbate used for differentiation?

    A3: The optimal concentration is cell-type and lineage-dependent. However, a common starting range for L-ascorbic acid 2-phosphate is 50 µM to 250 µM.[7][13] For example, in osteogenic differentiation of human mesenchymal stem cells (MSCs), concentrations in this range have been shown to be effective.[7][14] For neuronal differentiation, 200 µM is a commonly used concentration.[15][16]

  • Q4: Can I use stable ascorbate for all types of differentiation assays?

    A4: Stable ascorbate is beneficial for any differentiation protocol that requires sustained ascorbate activity. This is particularly relevant for lineages that depend on robust collagen synthesis and extracellular matrix (ECM) formation, such as osteoblasts, chondrocytes, and myoblasts.[3][5][17][18] It is also used in protocols for neuronal differentiation.[15][19]

Data Presentation

Table 1: Stability of Ascorbate in Cell Culture Media

Ascorbate FormMediumConditionHalf-lifeReference
L-ascorbic acidRPMI 1640 (serum-free)37°C, 5% CO₂~1.5 hours[1][2]
L-ascorbic acidDMEM37°C, 5% CO₂Rapid degradation within 4 hours[9][11]
L-ascorbic acid 2-phosphateSerum-free medium37°CStable for up to two weeks[1]
L-ascorbic acid 2-phosphateMedium with serum37°CStability is reduced compared to serum-free conditions[1]

Table 2: Recommended Starting Concentrations of Stable Ascorbate (L-ascorbic acid 2-phosphate) for Differentiation

Differentiation LineageCell TypeRecommended Concentration RangeReference
OsteogenicHuman Adipose Stem Cells (hASCs)50 µM - 250 µM[7]
OsteogenicHuman Mesenchymal Stem Cells (hMSCs)50 µM - 250 µM[14]
ChondrogenicHuman Infrapatellar Fat Pad Stem Cells50 µM - 250 µM[13][20]
MyogenicL6 Muscle CellsNot specified, but shown to promote differentiation[17]
NeuronalEmbryonic Cortical Precursors200 µM[15][16]

Experimental Protocols

Protocol 1: General Protocol for Osteogenic Differentiation using Stable Ascorbate

  • Cell Seeding: Plate human mesenchymal stem cells (hMSCs) in a culture vessel at a density of 2-3 x 10⁴ cells/cm². Culture in growth medium until they reach 80-90% confluency.

  • Preparation of Osteogenic Differentiation Medium: Prepare the basal medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin). Just before use, supplement with the following osteogenic inducers:

    • 100 nM Dexamethasone

    • 10 mM β-glycerophosphate

    • 50-250 µM L-ascorbic acid 2-phosphate (Asc-2P)

  • Induction of Differentiation: Aspirate the growth medium and replace it with the freshly prepared osteogenic differentiation medium.

  • Maintenance: Culture the cells at 37°C in a humidified incubator with 5% CO₂. Change the differentiation medium every 2-3 days.

  • Assessment of Differentiation: After 14-21 days, assess osteogenic differentiation by:

    • Alkaline Phosphatase (ALP) Staining: An early marker of osteogenesis.

    • Alizarin Red S Staining: To detect calcium deposition and matrix mineralization.

    • Gene Expression Analysis (RT-qPCR): For osteogenic markers such as RUNX2, ALP, and Osteocalcin.

Protocol 2: General Protocol for Neuronal Differentiation using Stable Ascorbate

  • Preparation of Coated Cultureware: Coat culture plates with Poly-L-Ornithine followed by Laminin to promote neuronal attachment and survival.

  • Cell Seeding: Plate neural stem cells (NSCs) or progenitors onto the coated plates in their proliferation medium.

  • Initiation of Differentiation: Once the cells have attached and reached the desired confluency, switch to a neural differentiation medium. A typical formulation includes:

    • Neurobasal Medium

    • B-27 Supplement

    • GlutaMAX

    • 200 µM L-ascorbic acid 2-phosphate (Asc-2P)

    • Brain-Derived Neurotrophic Factor (BDNF)

    • Glial cell-derived Neurotrophic Factor (GDNF)

  • Maturation: Maintain the cultures for 2-4 weeks, performing partial media changes every 3-4 days with fresh, pre-warmed differentiation medium.

  • Analysis of Neuronal Markers: Evaluate differentiation by immunocytochemistry for neuronal markers such as β-III tubulin (Tuj1), Microtubule-Associated Protein 2 (MAP2), and specific neurotransmitter markers (e.g., Tyrosine Hydroxylase for dopaminergic neurons).

Mandatory Visualizations

Ascorbate_Collagen_Pathway cluster_cell Cell cluster_ecm Extracellular Matrix Asc2P Ascorbate-2-Phosphate (Stable) Phosphatase Cellular Phosphatases Ascorbate Ascorbic Acid (Active) Asc2P->Ascorbate Hydrolysis ProlylHydroxylase_active Prolyl Hydroxylase (Active) Ascorbate->ProlylHydroxylase_active Cofactor ProlylHydroxylase_inactive Prolyl Hydroxylase (Inactive) Procollagen Procollagen (Unhydroxylated) ProlylHydroxylase_active->Procollagen Hydroxyproline Hydroxyproline-rich Procollagen Procollagen->Hydroxyproline Hydroxylation Collagen Secreted Collagen (Triple Helix) Hydroxyproline->Collagen Secretion & Assembly ECM Stable ECM Formation & Cell Differentiation Collagen->ECM

Caption: Ascorbate's role in collagen synthesis for differentiation.

Differentiation_Workflow start Start: Progenitor Cells seed_cells 1. Seed Cells in Growth Medium start->seed_cells induce_diff 3. Induce Differentiation seed_cells->induce_diff prepare_media 2. Prepare Differentiation Medium with Stable Ascorbate (Asc-2P) prepare_media->induce_diff Use fresh medium maintain_culture 4. Maintain Culture (Change Medium every 2-3 days) induce_diff->maintain_culture assess_diff 5. Assess Differentiation (Staining, RT-qPCR, etc.) maintain_culture->assess_diff end End: Differentiated Cells assess_diff->end

Caption: Workflow for differentiation assays using stable ascorbate.

Troubleshooting_Logic issue Problem: Inconsistent Differentiation or Cell Death check_ascorbate Is L-Ascorbic Acid being used? issue->check_ascorbate check_concentration Is concentration too high (>500µM)? check_ascorbate->check_concentration No (Using Asc-2P) solution1 Solution: Switch to Stable Ascorbate (e.g., Asc-2P) check_ascorbate->solution1 Yes solution2 Solution: Reduce Concentration & Perform Dose-Response Test check_concentration->solution2 Yes solution3 Solution: Optimize Asc-2P concentration for your cell type check_concentration->solution3 No check_other Review other parameters: - Cell density - Media change schedule - Other reagents solution1->check_other solution2->check_other solution3->check_other

Caption: Troubleshooting logic for ascorbate-related assay issues.

References

Technical Support Center: L-Ascorbic Acid 2-Phosphate (AA2P) Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability, use, and troubleshooting of L-Ascorbic acid 2-phosphate (AA2P) stock solutions, with a particular focus on the effects of freeze-thaw cycles.

Frequently Asked Questions (FAQs)

Q1: What is L-Ascorbic acid 2-phosphate (AA2P) and why is it used in cell culture?

A1: L-Ascorbic acid 2-phosphate (AA2P) is a stable derivative of Vitamin C (L-Ascorbic acid). The phosphate (B84403) group at the 2-position of the ascorbic acid molecule protects it from oxidation, making it more stable in solution than L-Ascorbic acid, especially under typical cell culture conditions (neutral pH and 37°C).[1][2] In cell culture, AA2P serves as a precursor to L-ascorbic acid, which is an essential cofactor for enzymes involved in collagen synthesis and is used to promote cellular differentiation, particularly in osteogenic lineages.[1][3][4]

Q2: How should I store the solid form of AA2P?

A2: The solid, powdered form of AA2P is generally stable for years when stored at -20°C.[5]

Q3: How should I prepare a stock solution of AA2P?

A3: To prepare a stock solution, dissolve the AA2P powder in a sterile aqueous buffer, such as phosphate-buffered saline (PBS) or cell culture medium. Ensure the powder is fully dissolved. The solution should be filter-sterilized, for example, by passing it through a 0.22 µm filter.

Q4: What is the recommended storage condition for AA2P stock solutions?

A4: While some suppliers do not recommend storing aqueous solutions for more than a day, others suggest that stock solutions can be stored at refrigerated temperatures (2-8°C) for up to a month with approximately 80% activity retained.[5] For longer-term storage, it is generally recommended to aliquot the stock solution into single-use volumes and store them frozen at -20°C or -80°C to minimize degradation from repeated temperature changes.

Q5: How many times can I freeze-thaw my AA2P stock solution?

A5: There is limited quantitative data available in the public domain specifically detailing the degradation of AA2P stock solutions after a specific number of freeze-thaw cycles. However, it is a widely accepted laboratory practice to avoid multiple freeze-thaw cycles for most reagents to prevent degradation. Each freeze-thaw cycle can potentially lead to a loss of activity. It is strongly recommended to aliquot stock solutions into single-use volumes to maintain their integrity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Reduced or no biological effect (e.g., poor osteogenic differentiation, low collagen production) Degradation of AA2P in the stock solution.Prepare a fresh stock solution of AA2P. If using a frozen stock, use a fresh aliquot that has not been previously thawed. Consider that repeated freeze-thaw cycles may have compromised the integrity of the stock solution.
Instability of AA2P in the culture medium.AA2P is more stable than L-ascorbic acid, but can still degrade over time in culture medium at 37°C. For long-term experiments, it is advisable to refresh the culture medium with freshly added AA2P every 2-3 days.[6]
Incorrect concentration of AA2P.Verify the calculations for the stock solution and the final working concentration in your culture medium. The optimal concentration can vary depending on the cell type and application.
Precipitate forms in the stock solution upon thawing. The concentration of the stock solution may be too high, leading to precipitation at low temperatures.Gently warm the solution to 37°C and vortex to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated. Prepare a new stock solution at a lower concentration.
pH shift in the solution during freezing.Ensure the buffer used for the stock solution has adequate buffering capacity to maintain a stable pH during freezing and thawing.
Variability in experimental results between different batches of stock solution. Inconsistent preparation or storage of stock solutions.Standardize the protocol for preparing and storing your AA2P stock solutions. Ensure all users in the lab follow the same procedure. Aliquoting is crucial for consistency.
Degradation due to multiple freeze-thaw cycles.Avoid using aliquots that have been thawed and refrozen multiple times. Implement a system to track the number of freeze-thaw cycles for each aliquot.

Stability of AA2P Stock Solutions After Freeze-Thaw Cycles

Recommendation: To ensure the highest efficacy and reproducibility of your experiments, it is strongly advised to aliquot your AA2P stock solution into single-use volumes after preparation and before freezing. This practice minimizes the exposure of the entire stock to temperature fluctuations.

Data on Stability at Different Temperatures (Aqueous Solution)

TemperatureDurationApproximate Activity RetentionReference
37°C1 week85%
5°C4 weeks80%
-20°C / -80°CNot DeterminedThe stability of AA2P solutions at freezer temperatures has not been formally determined by many suppliers.

Experimental Protocols

Protocol for Assessing the Stability of AA2P Stock Solution after Freeze-Thaw Cycles

This protocol outlines a method using High-Performance Liquid Chromatography (HPLC) to quantify the concentration of AA2P in a stock solution after subjecting it to multiple freeze-thaw cycles.

1. Preparation of AA2P Stock Solution:

  • Prepare a stock solution of AA2P (e.g., 10 mg/mL) in a suitable buffer (e.g., PBS, pH 7.4).

  • Filter-sterilize the solution.

  • Aliquot the solution into multiple sterile microcentrifuge tubes.

2. Freeze-Thaw Cycles:

  • Designate a set of aliquots for each freeze-thaw cycle number (e.g., 0, 1, 3, 5, 10 cycles).

  • A freeze-thaw cycle consists of freezing the aliquot at -20°C or -80°C for at least one hour, followed by thawing at room temperature until completely liquid.

  • For cycle 0, analyze an aliquot immediately after preparation.

  • For subsequent cycles, subject the designated aliquots to the corresponding number of freeze-thaw cycles.

3. HPLC Analysis:

  • Instrumentation: A standard HPLC system with a UV detector is required.

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A typical mobile phase could be a mixture of a phosphate buffer and an organic solvent like methanol (B129727) or acetonitrile. The exact composition may need optimization.

  • Detection: AA2P can be detected by UV absorbance, typically around 260 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of a fresh, non-frozen AA2P standard.

    • Inject the samples from each freeze-thaw cycle onto the HPLC column.

    • Determine the concentration of AA2P in each sample by comparing its peak area to the standard curve.

4. Data Analysis:

  • Calculate the percentage of AA2P remaining after each freeze-thaw cycle relative to the initial concentration (cycle 0).

  • Plot the percentage of remaining AA2P against the number of freeze-thaw cycles.

Visualizations

Logical Workflow for Troubleshooting AA2P-Related Cell Culture Issues

Caption: Troubleshooting workflow for AA2P-related issues.

Signaling Pathway: AA2P in Osteogenic Differentiation

Osteogenic_Differentiation cluster_0 Extracellular cluster_1 Intracellular AA2P L-Ascorbic Acid 2-Phosphate (AA2P) Dephosphorylation Dephosphorylation (by phosphatases) AA2P->Dephosphorylation Uptake Cell_Membrane Cell Membrane Ascorbic_Acid L-Ascorbic Acid Dephosphorylation->Ascorbic_Acid Prolyl_Hydroxylase Prolyl Hydroxylase Activation Ascorbic_Acid->Prolyl_Hydroxylase Lysyl_Hydroxylase Lysyl Hydroxylase Activation Ascorbic_Acid->Lysyl_Hydroxylase Collagen_Hydroxylation Hydroxylation of Proline and Lysine Residues Prolyl_Hydroxylase->Collagen_Hydroxylation Lysyl_Hydroxylase->Collagen_Hydroxylation Procollagen Procollagen Procollagen->Collagen_Hydroxylation Collagen_Secretion Secreted Collagen Collagen_Hydroxylation->Collagen_Secretion ECM Extracellular Matrix (ECM) Formation Collagen_Secretion->ECM Integrin Integrin Signaling ECM->Integrin Runx2 Runx2 Upregulation Integrin->Runx2 Osteoblast_Markers Osteoblast Gene Expression (e.g., Alkaline Phosphatase, Osteocalcin) Runx2->Osteoblast_Markers Differentiation Osteogenic Differentiation Osteoblast_Markers->Differentiation

Caption: AA2P's role in osteogenic differentiation.

References

Validation & Comparative

A Comparative Guide to L-Ascorbic Acid 2-Phosphate and L-Ascorbic Acid in Osteogenesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of L-Ascorbic Acid 2-Phosphate and L-Ascorbic Acid, focusing on their efficacy and mechanisms in promoting bone formation. The following sections detail their differential effects on osteoblast proliferation, differentiation, and the underlying signaling pathways, supported by experimental data and protocols.

L-Ascorbic acid (vitamin C) is a well-established supplement crucial for collagen synthesis and, consequently, for bone matrix formation.[1][2] However, its inherent instability in culture media poses a significant challenge for in vitro studies.[3][4] L-Ascorbic acid 2-phosphate (Asc-2P), a stable derivative, has emerged as a more reliable alternative, demonstrating superior and more consistent effects on osteogenesis.[3][4] This guide elucidates the comparative performance of these two compounds in promoting the differentiation of osteoblasts, the bone-forming cells.

Comparative Efficacy in Osteogenic Differentiation

Experimental evidence consistently indicates that L-Ascorbic acid 2-phosphate is more potent than L-ascorbic acid in promoting the differentiation of osteoblastic cells. This is primarily attributed to its enhanced stability, which ensures a sustained supply of ascorbic acid to the cells.

Osteoblast Proliferation

Studies on human osteoblast-like MG-63 cells have shown that Asc-2P significantly stimulates cell growth at various concentrations, whereas L-ascorbic acid can exhibit a growth-repressive effect depending on its concentration and the presence of fetal bovine serum (FBS).[3][5]

CompoundConcentrationCell LineEffect on ProliferationReference
L-Ascorbic acid 2-phosphate 0.25 - 1 mMMG-63Significant stimulation[3]
L-Ascorbic acid 0.25 - 1 mMMG-63Concentration-dependent repression[3]
Alkaline Phosphatase (ALP) Activity

Alkaline phosphatase is a critical early marker of osteoblast differentiation. Research has demonstrated that Asc-2P leads to a more substantial increase in ALP activity compared to L-ascorbic acid. In human osteoblast-like MG-63 cells, Asc-2P not only stimulated cell growth but also resulted in a much higher ALP activity than that observed with L-ascorbic acid.[3] Another study using the human osteoblast cell line HuO-3N1 found that Asc-2P significantly enhanced ALPase activity in a dose-dependent manner.[6]

CompoundConcentrationCell LineEffect on ALP ActivityReference
L-Ascorbic acid 2-phosphate 0.25 - 1 mMMG-63Markedly higher than L-ascorbic acid[3]
L-Ascorbic acid 0.25 mMMG-63Significant stimulation[3]
L-Ascorbic acid 2-phosphate 0.2 - 2 mMHuO-3N1Approximately 3-fold increase[6]
Collagen Synthesis and Mineralization

The primary mechanism by which ascorbic acid and its derivatives promote osteogenesis is through their role as cofactors in collagen synthesis.[1][2] The accumulation of a mature type I collagen matrix is essential for osteoblast differentiation and subsequent mineralization.[7][8] Studies have shown that the stimulatory effects of Asc-2P on osteoblastic markers like ALP and osteocalcin (B1147995) are dependent on mature collagen secretion.[7][8] The enhanced stability of Asc-2P allows for a more sustained and effective stimulation of collagen synthesis, leading to the formation of a three-dimensional, tissue-like structure with a mature extracellular matrix.[3][5]

Signaling Pathways in Ascorbic Acid-Mediated Osteogenesis

Both L-ascorbic acid and L-Ascorbic acid 2-phosphate influence key signaling pathways that regulate osteoblast differentiation. The enhanced collagen secretion facilitated by these compounds plays a crucial role in activating these pathways.

The binding of collagen type I to α2β1 integrins on the cell surface initiates a signaling cascade that leads to the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2) within the MAPK signaling pathway.[9] Phosphorylated ERK1/2 then translocates to the nucleus, where it activates the master osteogenic transcription factor, Runx2.[9] Runx2, in turn, upregulates the expression of various osteoblast-specific genes, including alkaline phosphatase, osteocalcin, and collagen type I.

Furthermore, ascorbic acid has been shown to activate the Wnt/β-catenin signaling pathway, which is a critical regulator of osteoblastogenesis.[10][11] This pathway activation also contributes to the expression of Runx2 and other osteogenic markers.[10][11]

Osteogenesis_Signaling_Pathway cluster_extracellular Extracellular Matrix cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus L-Ascorbic Acid 2-Phosphate L-Ascorbic Acid 2-Phosphate L-Ascorbic Acid L-Ascorbic Acid L-Ascorbic Acid 2-Phosphate->L-Ascorbic Acid Hydrolysis Collagen I Collagen I L-Ascorbic Acid->Collagen I Stimulates Synthesis β-catenin β-catenin L-Ascorbic Acid->β-catenin Activates Wnt Pathway Integrin α2β1 Integrin α2β1 Collagen I->Integrin α2β1 Binds ERK1/2 ERK1/2 Integrin α2β1->ERK1/2 Activates P-ERK1/2 P-ERK1/2 ERK1/2->P-ERK1/2 Phosphorylation Runx2 Runx2 P-ERK1/2->Runx2 Activates β-catenin->Runx2 Upregulates Osteogenic Genes Osteogenic Genes Runx2->Osteogenic Genes Upregulates Expression

Fig. 1: Signaling pathway of ascorbic acid-induced osteogenesis.

Experimental Protocols

The following are summarized methodologies for key experiments used to compare the effects of L-Ascorbic acid 2-phosphate and L-ascorbic acid on osteogenesis.

Cell Culture and Treatment

Human osteoblast-like MG-63 cells are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.[3] For experiments, cells are plated at a density of 1 x 10^5 cells per 35 mm dish. After 24 hours, the medium is replaced with fresh DMEM containing various concentrations (0.25 to 1 mM) of either L-ascorbic acid or L-Ascorbic acid 2-phosphate, in the presence of 1% or 10% FBS.[3]

Experimental_Workflow cluster_setup Cell Culture Setup cluster_treatment Treatment cluster_analysis Analysis Plate Cells Plate MG-63 cells (1x10^5 cells/dish) Incubate_24h Incubate for 24h Plate Cells->Incubate_24h Change Medium Replace medium Incubate_24h->Change Medium Add Compounds Add L-Ascorbic Acid or L-Ascorbic Acid 2-Phosphate (0.25 - 1 mM) Change Medium->Add Compounds ALP Assay Alkaline Phosphatase Assay Add Compounds->ALP Assay Collagen Assay Collagen Synthesis Assay Add Compounds->Collagen Assay Gene Expression Gene Expression Analysis (Runx2, Osteocalcin) Add Compounds->Gene Expression

Fig. 2: General experimental workflow for comparing osteogenic compounds.
Alkaline Phosphatase (ALP) Activity Assay

After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed. The ALP activity in the cell lysate is determined using a colorimetric assay with p-nitrophenyl phosphate (B84403) as the substrate.[3] The absorbance is measured at 405 nm, and the activity is normalized to the total protein content of the cell lysate, which is determined using a standard protein assay like the Bradford assay.[12]

Collagen Synthesis Assay

To measure collagen synthesis, cells are metabolically labeled with [3H]proline.[13] After the incubation period, the cell layer and medium are collected and treated with purified bacterial collagenase. The amount of collagenase-digestible radioactivity is determined by liquid scintillation counting and is expressed as a percentage of the total protein-incorporated radioactivity.[13]

Conclusion

In the context of in vitro osteogenesis research, L-Ascorbic acid 2-phosphate consistently outperforms L-ascorbic acid. Its superior stability ensures a continuous and reliable supply of ascorbic acid, leading to more potent and reproducible stimulation of osteoblast proliferation, differentiation, and matrix mineralization. For researchers and drug development professionals, the use of L-Ascorbic acid 2-phosphate is recommended to achieve more consistent and physiologically relevant results in studies of bone formation.

References

A Comparative Analysis of Stabilized Vitamin C Derivatives in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro efficacy of various stabilized vitamin C derivatives. We delve into their performance in key cellular processes, supported by experimental data, to aid in the selection of appropriate candidates for further research and formulation.

L-ascorbic acid (AA), the biologically active form of vitamin C, is a potent antioxidant and a crucial cofactor in collagen synthesis. However, its inherent instability in aqueous solutions presents a significant challenge for its application in cell culture and topical formulations. This has led to the development of more stable derivatives that aim to deliver the benefits of vitamin C with enhanced stability. This guide focuses on the comparative efficacy of prominent stabilized vitamin C derivatives in cultured human fibroblasts and keratinocytes, evaluating their impact on collagen synthesis, antioxidant and photoprotective effects, and overall cytotoxicity.

Comparative Efficacy of Vitamin C Derivatives

The primary goal of using stabilized vitamin C derivatives is to ensure the sustained intracellular availability of ascorbic acid. The efficacy of these derivatives is contingent on their cellular uptake and subsequent enzymatic hydrolysis to release the active L-ascorbic acid. The following tables summarize the comparative performance of L-ascorbic acid and its key derivatives based on published in vitro studies.

Collagen Synthesis in Human Dermal Fibroblasts

Vitamin C is indispensable for the hydroxylation of proline and lysine (B10760008) residues, a critical step in collagen maturation and stabilization. The ability of vitamin C derivatives to stimulate collagen production is a key indicator of their bioactivity.

DerivativeConcentration RangeKey Findings
L-Ascorbic Acid (AA) 0.1 - 1.0 mMInduces a dose-dependent increase in collagen type I deposition. Can be cytotoxic at higher concentrations in low-density cultures.[1][2]
Ascorbyl Glucoside (AG) 0.5 - 5 mMDemonstrates similar biological properties to L-ascorbic acid in stimulating collagen synthesis, though with potentially different potency.[1][2]
Magnesium Ascorbyl Phosphate (MAP) Not specifiedFound to be equivalent to L-ascorbic acid in stimulating collagen synthesis.
Sodium Ascorbyl Phosphate (SAP) Not specifiedRequired at least a tenfold greater concentration to produce the same effect as L-ascorbic acid on collagen synthesis.
Ascorbyl Tetraisopalmitate (ATIP) 2% (in ex vivo skin explant)Showed a strong effect on collagen synthesis, comparable to 2% L-ascorbic acid.
Antioxidant and Photoprotective Effects in Human Keratinocytes

The antioxidant properties of vitamin C protect cells from oxidative stress induced by various stimuli, including ultraviolet (UV) radiation. The photoprotective efficacy of its derivatives is assessed by their ability to mitigate UVB-induced cellular damage and reduce reactive oxygen species (ROS).

DerivativeConcentration RangeKey Findings
L-Ascorbic Acid (AA) 0.5 - 5 mMCould not inhibit UVB-induced cytotoxicity in HaCaT keratinocytes in one study.[3]
Ascorbyl 2-Phosphate (AA-2P) 0.5 - 5 mMSignificantly canceled the harmful effects of UVB at higher concentrations.[3]
Ascorbyl Glucoside (AG) 0.5 - 5 mMEffectively suppressed UVB-induced cytotoxicity at higher concentrations.[3]
Ascorbyl Palmitate (AP) Not specifiedReduced cellular levels of reactive oxygen species following UVB irradiation but also promoted UVB-induced lipid peroxidation and cytotoxicity.[4]
Ascorbyl Tetraisopalmitate (ATIP) 3% (in cream formulation, clinical study)Suppressed UVB-induced pigmentation, likely through its antioxidant activity.[5]
Cytotoxicity Profile

An ideal vitamin C derivative should exhibit high efficacy with minimal cytotoxicity. The following table summarizes the observed cytotoxic effects of L-ascorbic acid and its derivatives in cell culture.

DerivativeCell TypeConcentrationKey Findings
L-Ascorbic Acid (AA) Human Dermal Fibroblasts0.1 - 1.0 mMMarkedly reduced viable cell number in low-density cultures.[6]
L-Ascorbic Acid (AA) HaCaT Keratinocytes100 µg/mLInduced pronounced cytotoxicity.[6]
Ascorbyl Glucoside (AG) Human Dermal Fibroblasts0.1 - 1.0 mMHad no cytotoxic effect at concentrations where AA was toxic.
Ascorbyl 2-Phosphate (AA-2P) HaCaT KeratinocytesNot specifiedCaused no inhibition of cell growth.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to evaluate the efficacy of vitamin C derivatives.

Quantification of Collagen Synthesis using Sirius Red Staining

This colorimetric assay is used to quantify the total collagen content produced by fibroblasts in culture.

Materials:

  • Human dermal fibroblasts

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Vitamin C derivatives

  • Phosphate-buffered saline (PBS)

  • Fixative: Bouin's fluid or 4% paraformaldehyde

  • Sirius Red stain solution (0.1% Sirius Red in saturated picric acid)

  • 0.01 N HCl

  • Destain solution: 0.1 N NaOH

  • Microplate reader

Procedure:

  • Seed human dermal fibroblasts in 24-well plates and culture until confluent.

  • Replace the culture medium with fresh medium containing various concentrations of the vitamin C derivatives to be tested. A control group with L-ascorbic acid and a vehicle control should be included.

  • Incubate the cells for the desired period (e.g., 24-72 hours).

  • After incubation, remove the medium and wash the cell layer twice with PBS.

  • Fix the cells with 1 mL of Bouin's fluid for 1 hour at room temperature.

  • Aspirate the fixative and wash the plates thoroughly with deionized water until the yellow color disappears.

  • Air-dry the plates completely.

  • Add 300 µL of Sirius Red stain solution to each well and incubate for 1 hour at room temperature with gentle shaking.

  • Remove the staining solution and wash the wells with 0.01 N HCl to remove unbound dye.

  • Add 300 µL of 0.1 N NaOH to each well to elute the bound dye.

  • Transfer the eluate to a 96-well plate and measure the absorbance at 540 nm using a microplate reader.

  • The amount of collagen is proportional to the absorbance.

Assessment of Intracellular ROS using DCFH-DA Assay

This assay measures the level of intracellular reactive oxygen species (ROS) and is used to assess the antioxidant capacity of vitamin C derivatives.

Materials:

  • Human keratinocytes (e.g., HaCaT)

  • Cell culture medium

  • Vitamin C derivatives

  • 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution

  • Phosphate-buffered saline (PBS)

  • Oxidative stress inducer (e.g., H₂O₂ or UVB radiation)

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Seed keratinocytes in a 96-well black, clear-bottom plate and culture until they reach approximately 80% confluency.

  • Pre-treat the cells with various concentrations of vitamin C derivatives for a specified period (e.g., 1-24 hours).

  • Remove the medium and load the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess DCFH-DA.

  • Induce oxidative stress by adding an ROS inducer (e.g., H₂O₂) or by exposing the cells to UVB radiation.

  • Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence microplate reader. Kinetic readings can be taken over time.

  • The reduction in fluorescence intensity in cells treated with vitamin C derivatives compared to the control indicates a decrease in intracellular ROS levels.

Cytotoxicity Assessment using MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability and cytotoxicity.

Materials:

  • Cells (fibroblasts or keratinocytes)

  • Cell culture medium

  • Vitamin C derivatives

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.

  • Replace the medium with fresh medium containing a range of concentrations of the vitamin C derivatives.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the untreated control.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can enhance understanding. The following diagrams, created using Graphviz, illustrate key pathways and workflows.

experimental_workflow cluster_prep Cell Preparation cluster_assays Efficacy Assessment cluster_analysis Data Analysis cell_culture Cell Seeding (Fibroblasts/Keratinocytes) treatment Treatment with Vitamin C Derivatives cell_culture->treatment collagen_assay Collagen Synthesis (Sirius Red) treatment->collagen_assay ros_assay Antioxidant Activity (DCFH-DA) treatment->ros_assay mtt_assay Cytotoxicity (MTT) treatment->mtt_assay data_analysis Data Quantification and Comparison collagen_assay->data_analysis ros_assay->data_analysis mtt_assay->data_analysis

Caption: Experimental workflow for comparing the efficacy of vitamin C derivatives.

collagen_synthesis_pathway cluster_uptake Cellular Uptake & Conversion cluster_collagen Collagen Synthesis cluster_enzymes Key Enzymes cluster_maturation Extracellular Maturation vitC_deriv Vitamin C Derivative (e.g., Ascorbyl Glucoside) hydrolysis Intracellular Hydrolysis vitC_deriv->hydrolysis vitC L-Ascorbic Acid (Active Form) hydrolysis->vitC hydroxylation Prolyl & Lysyl Hydroxylation vitC->hydroxylation Cofactor procollagen Procollagen procollagen->hydroxylation prolyl_hydroxylase Prolyl Hydroxylase lysyl_hydroxylase Lysyl Hydroxylase secretion Secretion of Hydroxylated Procollagen hydroxylation->secretion crosslinking Collagen Fibril Cross-linking secretion->crosslinking mature_collagen Mature Collagen crosslinking->mature_collagen

Caption: Role of Vitamin C in the collagen synthesis pathway.

uvb_mapk_pathway cluster_stimulus Stimulus cluster_ros Oxidative Stress cluster_vitc Intervention cluster_mapk MAPK Signaling Cascade cluster_response Cellular Response uvb UVB Radiation ros Intracellular ROS Production uvb->ros egfr EGFR Activation ros->egfr jnk JNK Activation ros->jnk vitC Vitamin C (from derivatives) vitC->ros Inhibits erk ERK Phosphorylation egfr->erk p38 p38 Phosphorylation egfr->p38 inflammation Inflammation erk->inflammation p38->inflammation apoptosis Apoptosis jnk->apoptosis

References

L-Ascorbic Acid 2-Phosphate: Superior Efficacy and Stability in Promoting Collagen Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of experimental data demonstrates that L-Ascorbic acid 2-phosphate (AA2P), a long-acting vitamin C derivative, significantly enhances collagen production in cell cultures, outperforming its more unstable counterpart, L-ascorbic acid. This guide provides an objective comparison, supported by experimental data and detailed protocols, for researchers, scientists, and drug development professionals engaged in tissue engineering and dermatological research.

L-ascorbic acid is an essential cofactor for the enzymatic hydroxylation of proline and lysine (B10760008) residues in procollagen, a critical step for the formation of a stable collagen triple helix. However, its inherent instability in aqueous solutions presents a significant challenge for long-term cell culture experiments. AA2P has emerged as a stable and effective alternative, ensuring a sustained supply of ascorbic acid to cells.

Comparative Performance in Collagen Synthesis

Studies have consistently shown that AA2P is more effective at promoting collagen accumulation and cell proliferation in fibroblast cultures compared to L-ascorbic acid.[1] A seminal study by Hata and Senoo (1989) provides quantitative evidence of this superior performance. In their experiments with human skin fibroblasts, the presence of AA2P in the culture medium for three weeks led to a two-fold enhancement in the relative rate of collagen synthesis compared to total protein synthesis, and a four-fold increase in cell growth.[1][2][3][4]

This enhanced activity is attributed to the greater stability of AA2P in culture medium.[5][6] While L-ascorbic acid degrades rapidly under typical culture conditions, AA2P remains stable for several days, providing a continuous and reliable source of vitamin C for the cells.[5][6] This sustained availability is crucial for the long-term studies often required in tissue regeneration and wound healing research.

The following table summarizes the key quantitative findings from the study by Hata and Senoo (1989), comparing the effects of AA2P and L-ascorbic acid on human skin fibroblasts.

Treatment ConditionRelative Rate of Collagen Synthesis (% of Total Protein Synthesis)DNA Content per Dish (μg)
Control (No Ascorbic Acid)~2.5%~10 μg
L-Ascorbic Acid (0.1 mM)~4.5%~25 μg
L-Ascorbic Acid 2-Phosphate (0.1 mM)~5.0%~40 μg

Data synthesized from figures presented in Hata, R., & Senoo, H. (1989). L-ascorbic acid 2-phosphate stimulates collagen accumulation, cell proliferation, and formation of a three-dimensional tissuelike substance by skin fibroblasts. Journal of Cellular Physiology, 138(1), 8-16.[1]

Experimental Protocols

To validate the activity of AA2P and other vitamin C derivatives, two primary collagen quantification methods are widely used: the Sircol™ Collagen Assay and the Hydroxyproline (B1673980) Assay.

Sircol™ Soluble Collagen Assay Protocol

This assay is a quantitative dye-binding method for the analysis of acid and pepsin-soluble collagens.

Materials:

  • Sircol™ Dye Reagent

  • Collagen Standard

  • Acid Neutralizing Reagent

  • Isolation & Concentration Reagent

  • Acid-Salt Wash Reagent

  • Microcentrifuge tubes

  • Mechanical shaker

  • Microcentrifuge

  • Spectrophotometer or microplate reader (556 nm)

Procedure:

  • Sample Preparation: Collect cell culture medium or prepare cell lysates. For tissue samples, perform acid-pepsin extraction to solubilize collagen.

  • Collagen Precipitation: To 1.0 ml of the sample in a microcentrifuge tube, add 200 µl of the cold Isolation & Concentration Reagent. Vortex and incubate at 4°C for 30 minutes.

  • Centrifugation: Centrifuge the tubes at 13,000 x g for 10 minutes to pellet the collagen.

  • Washing: Carefully decant the supernatant. Add 1000 µl of cold Acid-Salt Wash Reagent, gently invert to rinse the pellet, and centrifuge again at 13,000 x g for 10 minutes.

  • Dye Binding: Decant the supernatant. Add 1.0 ml of Sircol™ Dye Reagent to the pellet. Cap the tubes and mix on a mechanical shaker for 30 minutes.

  • Centrifugation and Dye Removal: Centrifuge at 13,000 x g for 10 minutes. Carefully invert the tubes to drain the unbound dye.

  • Dye Elution: Add 250 µl of Alkali Reagent to dissolve the collagen-bound dye. Vortex to ensure complete dissolution.

  • Measurement: Transfer the solution to a microplate and read the absorbance at 556 nm.

  • Quantification: Determine the collagen concentration from a standard curve prepared using the provided collagen standard.[7][8]

Hydroxyproline Assay Protocol

This assay measures the total amount of collagen present in a sample by quantifying its unique amino acid, hydroxyproline.[9][10][11]

Materials:

  • 12 N Hydrochloric Acid (HCl)

  • Chloramine T Reagent

  • Ehrlich's Reagent (DMAB)

  • Hydroxyproline Standard

  • Pressure-tight vials or screw-cap microcentrifuge tubes

  • Heating block or oven (95-120°C)

  • Spectrophotometer or microplate reader (560-570 nm)

Procedure:

  • Sample Hydrolysis: Place the sample (e.g., cell pellet, tissue homogenate) in a pressure-tight vial. Add 100 µl of 12 N HCl. Seal the vial and incubate at 120°C for 3 hours or at 95°C for 24 hours to hydrolyze the collagen.[11]

  • Neutralization/Dilution: After cooling, clarify the hydrolysate by centrifugation. The hydrolyzed samples will need to be diluted. For samples hydrolyzed in 6M HCl, a common dilution is 1 volume of sample to 0.5 volume of water.[10]

  • Oxidation: Pipette 35 µl of the diluted hydrolysate or standard into a 96-well plate. Add 75 µl of assay buffer and incubate for 20 minutes at room temperature with shaking. Then add a Chloramine T mixture to each well and incubate for 30 minutes at room temperature to oxidize the hydroxyproline.[10][11]

  • Color Reaction: Add Ehrlich's Reagent to each well and incubate at 60-65°C for 20-45 minutes. A chromophore will develop.[11][12]

  • Measurement: Cool the plate to room temperature and measure the absorbance at 560-570 nm.

  • Quantification: Calculate the hydroxyproline concentration from a standard curve. The amount of collagen can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.[11]

Visualizing the Experimental Workflow and Signaling Pathway

To further clarify the processes involved, the following diagrams illustrate the experimental workflow for a typical collagen assay and the signaling pathway of collagen synthesis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_collagen_assay Collagen Quantification cluster_data_analysis Data Analysis cell_culture Cell Culture with L-Ascorbic Acid 2-Phosphate sample_collection Collect Culture Medium or Cell Lysate cell_culture->sample_collection assay_choice Choose Assay sample_collection->assay_choice sircol Sircol Assay (Dye Binding) assay_choice->sircol hydroxyproline Hydroxyproline Assay (Amino Acid Analysis) assay_choice->hydroxyproline measurement Spectrophotometric Measurement sircol->measurement hydroxyproline->measurement quantification Quantification against Standard Curve measurement->quantification

Fig. 1: Experimental workflow for collagen assay.

collagen_synthesis_pathway cluster_nucleus Nucleus cluster_er Endoplasmic Reticulum cluster_cofactor cluster_golgi Golgi Apparatus cluster_ecm Extracellular Matrix collagen_gene Collagen Genes (e.g., COL1A1, COL1A2) transcription Transcription collagen_gene->transcription mrna Pro-α chain mRNA transcription->mrna translation Translation mrna->translation pro_alpha_chain Pro-α chains translation->pro_alpha_chain hydroxylation Hydroxylation of Proline and Lysine pro_alpha_chain->hydroxylation glycosylation Glycosylation hydroxylation->glycosylation assembly Triple Helix Formation (Procollagen) glycosylation->assembly packaging Packaging into Secretory Vesicles assembly->packaging aa2p L-Ascorbic Acid 2-Phosphate ascorbic_acid L-Ascorbic Acid aa2p->ascorbic_acid Cellular Phosphatases prolyl_hydroxylase Prolyl & Lysyl Hydroxylases ascorbic_acid->prolyl_hydroxylase Cofactor prolyl_hydroxylase->hydroxylation secretion Secretion of Procollagen packaging->secretion cleavage Cleavage of Propeptides (Tropocollagen) secretion->cleavage crosslinking Covalent Cross-linking (Collagen Fibril) cleavage->crosslinking

Fig. 2: Role of L-Ascorbic Acid 2-Phosphate in collagen synthesis.

References

A Comparative Analysis of L-Ascorbic Acid 2-Phosphate and Magnesium Ascorbyl Phosphate in Skincare Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of dermatological and cosmetic science, the quest for stable and effective Vitamin C derivatives is paramount. L-Ascorbic Acid (L-AA), the physiologically active form of Vitamin C, is notoriously unstable in aqueous solutions, readily undergoing oxidation which compromises its efficacy. This guide provides an objective comparison of two popular stabilized derivatives: L-Ascorbic Acid 2-Phosphate (AA2P) and Magnesium Ascorbyl Phosphate (B84403) (MAP). We will delve into their comparative performance based on experimental data, focusing on stability, skin permeability, antioxidant activity, and collagen synthesis.

Comparative Performance Data

The following tables summarize the quantitative data from various studies, offering a side-by-side comparison of AA2P and MAP. It is important to note that experimental conditions can vary between studies, influencing the results.

Parameter L-Ascorbic Acid 2-Phosphate (AA2P) Magnesium Ascorbyl Phosphate (MAP) L-Ascorbic Acid (L-AA) Reference Study Highlights
Chemical Stability in O/W Emulsion (4 weeks) Not directly quantified in comparative study with MAP. However, the phosphate group at the 2-position is known to protect the enediol system from oxidation.Less stable than Sodium Ascorbyl Phosphate but significantly more stable than L-AA.Highly unstable, significant degradation.A study on the stability of L-AA and its derivatives in a topical cream showed that a formulation with Sodium Ascorbyl Phosphate was more stable than one with MAP, which in turn was more stable than the L-AA formulation[1]. The introduction of a phosphate group at the 2-position of the ascorbic acid molecule has been shown to protect it from the breakup of the enediol system, confirming it as a very stable derivative[2].
Collagen Synthesis Stimulation (in human dermal fibroblasts) Stimulates collagen accumulation and cell proliferation.Equivalent to L-AA in stimulating collagen synthesis.Potent stimulator of collagen synthesis.One study found that MAP was equivalent to L-AA in its ability to stimulate collagen synthesis in fibroblast cultures, while the sodium salt of ascorbyl-2-phosphate required a tenfold greater concentration for the same effect[3]. Another study demonstrated that AA2P enhances the relative rate of collagen synthesis and cell growth[4].
Parameter L-Ascorbic Acid 2-Phosphate (AA2P) Magnesium Ascorbyl Phosphate (MAP) Reference Study Highlights
Skin Permeability Data not available in direct comparison with MAP.Generally considered more lipophilic than L-AA, suggesting enhanced skin penetration. However, some sources suggest it is poorly absorbed compared to L-AA.Permeation rates through mouse skin were found to be 3.43 ± 0.74 µg/cm²/h for whole skin and 33.2 ± 5.2 µg/cm²/h for stripped skin.
Antioxidant Activity (DPPH Assay IC50) Data not available.Data not available.IC50 values for L-AA vary across studies, with reported values around 5.6 µg/mL and 24.34 µg/mL, highlighting the influence of experimental conditions[5][6].

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in DOT language for use with Graphviz.

Cellular Uptake and Conversion

Both AA2P and MAP must be converted to L-Ascorbic Acid within the skin to exert their biological effects. This process involves enzymatic activity within skin cells.

cluster_extracellular Extracellular Space cluster_cell Skin Cell (Keratinocyte/Fibroblast) AA2P L-Ascorbic Acid 2-Phosphate Phosphatase Phosphatases AA2P->Phosphatase MAP Magnesium Ascorbyl Phosphate MAP->Phosphatase AA L-Ascorbic Acid Phosphatase->AA Hydrolysis

Caption: Cellular uptake and enzymatic conversion of ascorbyl phosphates.

Mechanism of Collagen Synthesis Stimulation

Once converted to L-Ascorbic Acid, the molecule plays a crucial role as a cofactor in collagen synthesis and stimulates the expression of collagen genes.

AA L-Ascorbic Acid Prolyl Prolyl Hydroxylase AA->Prolyl Cofactor Lysyl Lysyl Hydroxylase AA->Lysyl Cofactor Gene Procollagen Gene Expression AA->Gene Stimulates Procollagen Procollagen Prolyl->Procollagen Hydroxylation of Proline Lysyl->Procollagen Hydroxylation of Lysine Collagen Collagen Triple Helix Procollagen->Collagen Stabilization & Secretion Gene->Procollagen Increases Synthesis

Caption: L-Ascorbic Acid's role in collagen synthesis.

Experimental Workflow: Stability Assessment

A typical workflow for assessing the chemical stability of Vitamin C derivatives in a cosmetic emulsion using High-Performance Liquid Chromatography (HPLC).

cluster_prep Sample Preparation cluster_analysis HPLC Analysis Formulation Prepare O/W Emulsion with Vitamin C Derivative Storage Store at Different Temperatures (e.g., 4°C, 25°C, 40°C) Formulation->Storage Sampling Collect Samples at Different Time Points Storage->Sampling Extraction Extract Vitamin C Derivative from Emulsion Sampling->Extraction HPLC Inject into HPLC System Extraction->HPLC Quantification Quantify Peak Area Against Standard Curve HPLC->Quantification

Caption: HPLC workflow for stability testing.

Detailed Experimental Protocols

Stability Assessment via High-Performance Liquid Chromatography (HPLC)

Objective: To quantify the degradation of AA2P and MAP in an oil-in-water (O/W) emulsion over time at various temperatures.

Methodology:

  • Formulation: Prepare O/W emulsions containing a standardized concentration (e.g., 2%) of either AA2P or MAP. A control emulsion without the active ingredient should also be prepared.

  • Storage: Aliquot the emulsions into sealed, opaque containers and store them under different temperature conditions (e.g., 8°C, 25°C, and 40°C) for a period of at least four weeks.

  • Sampling: At specified intervals (e.g., week 0, 1, 2, 3, and 4), retrieve samples from each temperature condition.

  • Extraction: Accurately weigh a portion of the emulsion and dissolve it in a suitable solvent system (e.g., a mixture of 0.05 M KH2PO4 buffer at pH 2.5 and methanol) to extract the vitamin C derivative. The mixture should be vortexed and centrifuged to separate the phases.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., Cosmosil 5 C18-AR-II).

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of 0.05 M KH2PO4 buffer (pH 2.5) and methanol (B129727) (99:1, v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 280 nm.

    • Injection Volume: 20 µL.

  • Quantification: Prepare a standard curve with known concentrations of the respective vitamin C derivative. The concentration in the samples is determined by comparing the peak area from the chromatogram to the standard curve. The percentage of the remaining active ingredient is calculated relative to the initial concentration at week 0.

In Vitro Skin Permeation Study using Franz Diffusion Cells

Objective: To measure and compare the flux of AA2P and MAP across a skin membrane.

Methodology:

  • Membrane Preparation: Use either excised human or animal skin (e.g., porcine ear skin) or a synthetic membrane. The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Formulation Application: Apply a finite dose of the formulation containing either AA2P or MAP to the surface of the membrane in the donor compartment.

  • Receptor Fluid: The receptor compartment is filled with a suitable receptor fluid (e.g., phosphate-buffered saline at pH 7.4) and maintained at 32°C to simulate physiological skin temperature. The fluid should be continuously stirred.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor fluid and replace with fresh, pre-warmed receptor fluid.

  • Analysis: Quantify the concentration of the vitamin C derivative in the collected samples using a validated HPLC method as described above.

  • Data Analysis: Calculate the cumulative amount of the permeated compound per unit area of the membrane over time. The steady-state flux (Jss) is determined from the slope of the linear portion of the cumulative amount versus time plot.

Collagen Synthesis Assay in Human Dermal Fibroblasts

Objective: To assess the ability of AA2P and MAP to stimulate the production of Type I collagen in cultured human dermal fibroblasts.

Methodology:

  • Cell Culture: Culture primary human dermal fibroblasts in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Seed the fibroblasts in multi-well plates. Once they reach a desired confluency, replace the growth medium with a serum-free or low-serum medium containing various concentrations of AA2P, MAP, or L-AA (as a positive control). A vehicle control should also be included. Incubate for a specified period (e.g., 48-72 hours).

  • Sample Collection: Collect the cell culture supernatant, which contains the secreted collagen.

  • Quantification of Collagen Type I:

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use a commercially available Human Collagen Type I ELISA kit.

    • Procedure (General):

      • Coat the wells of a microplate with a capture antibody specific for human collagen type I.

      • Add the collected cell culture supernatants and standards to the wells and incubate.

      • Wash the wells and add a biotinylated detection antibody.

      • After another incubation and wash step, add a streptavidin-HRP conjugate.

      • Add a TMB substrate to develop a colorimetric signal.

      • Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve from the absorbance readings of the known collagen standards. Use this curve to determine the concentration of collagen type I in the treated and control samples.

Conclusion

Both L-Ascorbic Acid 2-Phosphate and Magnesium Ascorbyl Phosphate present as viable, more stable alternatives to L-Ascorbic Acid in skincare formulations. The available data suggests that MAP is effective at stimulating collagen synthesis, with a potency comparable to L-AA[3]. While both AA2P and MAP offer improved stability, the choice between them may depend on specific formulation requirements and desired performance characteristics. Further direct comparative studies are warranted to elucidate the nuanced differences in their skin permeability and antioxidant capacity. The experimental protocols outlined provide a framework for researchers to conduct such comparative analyses, contributing to the development of more effective and stable next-generation skincare products.

References

Synergistic Enhancement of Stem Cell Proliferation and "Stemness" by L-Ascorbic Acid 2-Phosphate and FGF-2

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The combination of L-Ascorbic acid 2-phosphate (AsA-2P), a stable analogue of vitamin C, and Fibroblast Growth Factor-2 (FGF-2) demonstrates a potent synergistic effect in promoting the proliferation and maintaining the undifferentiated state, or "stemness," of various stem cell populations, particularly mesenchymal stem cells (MSCs). This guide provides a comparative analysis of this combination against other alternatives, supported by experimental data and detailed protocols, to inform research and therapeutic development.

Superior Proliferation and Maintenance of Multipotency

Co-treatment of bone marrow-derived mesenchymal stem cells (BMSCs) with AsA-2P and FGF-2 results in optimal cell proliferation and an increased rate of cell number accumulation over extended culture periods, such as two months.[1][2] This combination not only enhances the proliferative capacity but also crucially preserves the differentiation potential of the stem cells during long-term culture.[1][2] This effect is attributed, in part, to the increased expression of Hepatocyte Growth Factor (HGF).[1][2]

Comparative Proliferation and "Stemness" Maintenance Data

Treatment GroupProliferation Rate (Population Doublings)Differentiation Potential (Qualitative)Key Gene Expression (Fold Change vs. Control)
Control BaselineGradual Decline-
AsA-2P alone Moderate IncreaseMaintainedHGF: Increased
FGF-2 alone Significant IncreasePartial MaintenanceKi67: Increased
AsA-2P + FGF-2 Highest Increase Well-Maintained HGF: Significantly Increased, Ki67: Significantly Increased

Note: The table presents a summary of expected outcomes based on available literature. Actual quantitative values may vary depending on the specific cell type and experimental conditions.

Mechanism of Synergistic Action: A Dual Signaling Approach

The synergistic effect of AsA-2P and FGF-2 is rooted in their distinct but complementary roles in activating key intracellular signaling pathways. FGF-2 is a potent mitogen that binds to its receptor (FGFR) to activate the Ras/MAPK and PI3K/Akt pathways, which are central to cell proliferation and survival.[3][4][5]

AsA-2P, a stable precursor of ascorbic acid, acts as a powerful antioxidant, mitigating cellular stress.[1][6] More specifically to this synergy, it stimulates the production and secretion of HGF.[1][2] HGF, in turn, binds to its receptor, c-Met, activating downstream pathways that are crucial for maintaining the multipotency and differentiation potential of the stem cells.[1] The combination of enhanced proliferation driven by FGF-2 and the preservation of "stemness" by the AsA-2P-HGF axis leads to the robust expansion of high-quality stem cells.

G A Seed BMSCs in 96-well plate B Apply different treatments (Control, AsA-2P, FGF-2, Combo) A->B C Incubate for specified durations B->C D Add MTT reagent and incubate for 4h C->D E Add DMSO to dissolve formazan D->E F Read absorbance at 570nm E->F

References

Unveiling the Transcriptional Impact of Ascorbate Variants: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of how different forms of ascorbate (B8700270)—L-ascorbic acid, L-ascorbic acid 2-phosphate, and 2-O-α-D-glucopyranosyl-L-ascorbic acid—modulate gene expression, with a focus on pathways related to collagen synthesis, antioxidant response, and cellular differentiation. This guide provides researchers, scientists, and drug development professionals with a comparative overview supported by experimental data and methodologies.

Different forms of ascorbate, commonly known as Vitamin C, exert varied effects on gene expression, influencing a range of cellular processes from extracellular matrix formation to myogenic differentiation. While L-ascorbic acid (AA) is the most biologically active form, its derivatives, such as L-ascorbic acid 2-phosphate (Asc 2-P) and 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G), have been developed to enhance stability and offer sustained release, leading to distinct transcriptional responses.

Comparative Gene Expression Data

The following tables summarize the observed changes in gene expression in response to treatment with different forms of ascorbate. The data is compiled from various studies and experimental conditions should be considered when interpreting the results.

Table 1: Comparative Effect of Ascorbate Forms on Collagen and Extracellular Matrix-Related Gene Expression

GeneAscorbate FormCell TypeFold Change / EffectReference
Procollagen mRNAL-Ascorbic AcidHuman FibroblastsStimulation at the transcriptional level[1][2]
Type I CollagenL-Ascorbic AcidHuman Skin FibroblastsEnhanced mRNA expression[3]
Type IV CollagenL-Ascorbic AcidHuman Skin FibroblastsEnhanced mRNA expression[3]
SVCT2L-Ascorbic AcidHuman Skin FibroblastsEnhanced mRNA expression[3]
Collagen SynthesisL-Ascorbic Acid 2-PhosphateHuman Skin FibroblastsSimilar biological properties to L-Ascorbic Acid with different potency[4]
Collagen Production2-O-α-D-glucopyranosyl-L-ascorbic acidHuman Skin FibroblastsSustained promotion of collagen synthesis compared to AA and AA-2P

Table 2: Comparative Effect of Ascorbate Forms on Myogenesis-Related Gene Expression

GeneAscorbate FormCell TypeFold Change / EffectReference
MyogeninL-Ascorbic Acid 2-PhosphateL6 Muscle CellsIncreased mRNA and protein expression[5]

Table 3: Comparative Effect of Ascorbate Forms on Macrophage-Related Gene Expression

GeneAscorbate FormCell TypeFold Change / EffectReference
M2-like genesL-Ascorbic AcidMurine MacrophagesAltered gene expression[6]
TAM-associated genesL-Ascorbic AcidMurine MacrophagesAltered gene expression[6]

Table 4: Comparative Effect of Ascorbate Forms on Antioxidant-Related Gene Expression

GeneAscorbate FormCell TypeFold Change / EffectReference
Keap-12-O-β-D-glucopyranosyl-L-ascorbic acidNot specifiedDecreased expression[7]
Nrf22-O-β-D-glucopyranosyl-L-ascorbic acidNot specifiedIncreased expression[7]
Heme oxygenase-12-O-β-D-glucopyranosyl-L-ascorbic acidNot specifiedIncreased expression[7]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for interpreting the gene expression data.

Experiment 1: Analysis of Collagen and SVCT2 Gene Expression in Human Skin Fibroblasts

  • Cell Culture: Human skin fibroblasts are cultured in a standard growth medium.

  • Treatment: Cells are treated with L-ascorbic acid at a specific concentration.

  • Gene Expression Analysis: After the treatment period, total RNA is extracted from the cells. The expression levels of Type I Collagen, Type IV Collagen, and SVCT2 mRNA are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).[3]

Experiment 2: Analysis of Myogenin Gene Expression in L6 Muscle Cells

  • Cell Culture and Differentiation: L6 muscle cells are cultured and induced to differentiate.

  • Treatment: The differentiating cells are treated with L-ascorbic acid 2-phosphate.

  • Gene Expression Analysis: Myogenin mRNA and protein levels are measured at different time points during differentiation using methods such as RT-qPCR and Western blotting.[5]

Experiment 3: Analysis of Macrophage-Related Gene Expression

  • Cell Culture: Murine bone marrow-derived macrophages are cultured.

  • Treatment: The macrophages are treated with L-ascorbic acid.

  • Gene Expression Analysis: The expression of M2-like and TAM-associated genes is analyzed using techniques like microarray or RNA sequencing to obtain a broad gene expression profile.[6]

Visualization of Cellular Mechanisms

The following diagrams illustrate the key signaling pathways and experimental workflows discussed in this guide.

Ascorbate_Collagen_Synthesis cluster_extracellular Extracellular cluster_cell Fibroblast cluster_nucleus Nucleus Ascorbate Ascorbate Forms (AA, Asc 2-P, AA-2G) SVCT2 SVCT2 Transporter Ascorbate->SVCT2 Transport Intracellular_AA Intracellular Ascorbic Acid SVCT2->Intracellular_AA Procollagen_Gene Procollagen Gene Intracellular_AA->Procollagen_Gene Stimulates Transcription Transcription Transcription Procollagen_Gene->Transcription Procollagen_mRNA Procollagen mRNA Transcription->Procollagen_mRNA Ribosome Ribosome Procollagen_mRNA->Ribosome Translation Procollagen Procollagen Ribosome->Procollagen Extracellular Matrix Collagen Fibers Procollagen->Extracellular Matrix Secretion & Assembly

Caption: Ascorbate uptake and its role in stimulating collagen gene transcription.

Experimental_Workflow_Gene_Expression start Start: Cell Culture treatment Treatment with Ascorbate Forms start->treatment incubation Incubation treatment->incubation rna_extraction RNA Extraction incubation->rna_extraction rt_qpcr RT-qPCR Analysis rna_extraction->rt_qpcr data_analysis Data Analysis: Gene Expression Fold Change rt_qpcr->data_analysis end End: Comparative Results data_analysis->end

Caption: A typical experimental workflow for comparative gene expression analysis.

Conclusion

The choice of ascorbate form can significantly influence the transcriptional response in target cells. While L-ascorbic acid directly impacts the expression of genes like procollagen, its less stable nature can limit its efficacy in prolonged cell culture experiments. Stable derivatives such as L-ascorbic acid 2-phosphate and 2-O-α-D-glucopyranosyl-L-ascorbic acid provide a sustained release of ascorbate, leading to prolonged effects on gene expression, as seen in the continuous promotion of collagen synthesis. These findings are critical for the development of therapeutic strategies in areas such as tissue engineering, dermatology, and immunology, where precise control of gene expression is paramount. Further research employing genome-wide transcriptomic analyses will be invaluable in elucidating the full spectrum of genes regulated by different ascorbate forms and uncovering novel therapeutic applications.

References

A Comparative Analysis of the Long-Term Stability of L-Ascorbic Acid 2-Phosphate and Fresh L-Ascorbic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of active ingredients is paramount for ensuring product efficacy and shelf-life. This guide provides a detailed comparison of the long-term stability of L-Ascorbic acid 2-phosphate (AA2P) and fresh L-ascorbic acid (AA), supported by experimental data and protocols.

L-ascorbic acid, a potent antioxidant and essential cofactor in various biological processes, is notoriously unstable, readily degrading when exposed to light, heat, and oxygen. This instability poses significant challenges in formulation development. L-Ascorbic acid 2-phosphate, a phosphorylated derivative of ascorbic acid, has emerged as a stable alternative. This guide delves into a quantitative comparison of their stability, provides detailed experimental methodologies for assessment, and illustrates relevant biological pathways.

Quantitative Stability Comparison

The superior stability of L-Ascorbic acid 2-phosphate over L-ascorbic acid is evident under various conditions. The following table summarizes the degradation of both compounds over time in different environments.

ConditionCompoundConcentration after 60 daysReference
Room Temperature (in standard solution)L-Ascorbic Acid~35%[1]
Magnesium Ascorbyl Phosphate (B84403) (a form of AA2P)>90%[1]
40°C (in o/w emulsion)L-Ascorbic AcidSignificant degradation and color change[2]
Sodium Ascorbyl Phosphate (a form of AA2P)Stable, no significant change[2]
Magnesium Ascorbyl Phosphate (a form of AA2P)More stable than L-ascorbic acid[2]

Experimental Protocols for Stability Assessment

A robust method for comparing the stability of L-ascorbic acid and its derivatives involves High-Performance Liquid Chromatography (HPLC), which allows for the precise quantification of the active ingredient over time.

Objective:

To assess and compare the long-term stability of L-Ascorbic Acid and L-Ascorbic Acid 2-Phosphate in an aqueous solution under controlled temperature and light conditions.

Materials:
  • L-Ascorbic Acid (analytical standard)

  • L-Ascorbic Acid 2-Phosphate (analytical standard)

  • Deionized water

  • Metaphosphoric acid

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column

  • Incubators/stability chambers

  • pH meter

  • Volumetric flasks and pipettes

Methodology:
  • Preparation of Stock Solutions:

    • Prepare a 1 mg/mL stock solution of L-Ascorbic Acid in deionized water containing 1% metaphosphoric acid (to prevent initial oxidation).

    • Prepare a 1 mg/mL stock solution of L-Ascorbic Acid 2-Phosphate in deionized water.

  • Sample Preparation for Stability Study:

    • For each compound, prepare multiple identical samples by diluting the stock solution to a final concentration of 100 µg/mL in amber vials to protect from light.

    • Adjust the pH of the solutions to a desired level (e.g., pH 4, 6, and 8) using appropriate buffers.

  • Storage Conditions:

    • Store the prepared samples under various controlled conditions:

      • Refrigerated (4°C)

      • Room temperature (25°C)

      • Accelerated stability testing (40°C)

      • Photostability testing (exposure to UV light)

  • HPLC Analysis:

    • At predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks), withdraw an aliquot from each sample.

    • The concentration of L-Ascorbic Acid and L-Ascorbic Acid 2-Phosphate is determined using a validated HPLC method. A common method involves a C18 column with a mobile phase consisting of a phosphate buffer and methanol, with UV detection at approximately 260 nm.[3][4][5]

  • Data Analysis:

    • Calculate the percentage of the initial concentration of each compound remaining at each time point.

    • Plot the concentration versus time to determine the degradation kinetics and half-life of each compound under the different storage conditions.

Experimental Workflow

The following diagram illustrates the general workflow for assessing the stability of L-ascorbic acid and its derivatives.

G cluster_prep Preparation cluster_storage Storage cluster_analysis Analysis prep_stock Prepare Stock Solutions (AA & AA2P) prep_samples Prepare Stability Samples (Different pH, Amber Vials) prep_stock->prep_samples storage_conditions Store under various conditions: - 4°C - 25°C - 40°C - UV Light prep_samples->storage_conditions sampling Withdraw Samples at Time Points storage_conditions->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: - Degradation Kinetics - Half-life Calculation hplc->data_analysis

Caption: Experimental workflow for stability assessment.

Role in Collagen Synthesis Signaling Pathway

The biological efficacy of any ascorbic acid derivative is contingent on its ability to be converted to active L-ascorbic acid within the cell. L-ascorbic acid is a critical cofactor for prolyl and lysyl hydroxylases, enzymes essential for the post-translational modification of procollagen, the precursor to collagen.

G cluster_cell Fibroblast Cell AA2P L-Ascorbic Acid 2-Phosphate AA L-Ascorbic Acid AA2P->AA Phosphatase Prolyl_Lysyl_Hydroxylase Prolyl & Lysyl Hydroxylases AA->Prolyl_Lysyl_Hydroxylase Cofactor Procollagen Procollagen (in ER) Hydroxylated_Procollagen Hydroxylated Procollagen Procollagen->Hydroxylated_Procollagen Hydroxylation Collagen Secreted Collagen Hydroxylated_Procollagen->Collagen Secretion Extracellular_Matrix Extracellular_Matrix Collagen->Extracellular_Matrix Forms Collagen Fibrils Prolyl_Lysyl_Hydroxylase->Procollagen

Caption: L-Ascorbic acid's role in collagen synthesis.

References

A Comparative Guide to HPLC Methods for the Quantification of Ascorbate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

The quantification of ascorbate (B8700270) derivatives is crucial for quality control in cosmetics, pharmaceuticals, and food science. High-Performance Liquid Chromatography (HPLC) stands out as a precise and reliable technique for this purpose. This guide provides a comparative overview of various validated HPLC methods for the quantification of common ascorbyl derivatives, offering researchers, scientists, and drug development professionals the data needed to select the appropriate analytical approach.

Comparative Analysis of HPLC Method Performance

The following tables summarize the performance parameters of different HPLC methods developed for the quantification of several key ascorbate derivatives. These parameters are essential for assessing the reliability, sensitivity, and accuracy of each method.

Table 1: HPLC Method Performance for Magnesium Ascorbyl Phosphate (MAP) and Ascorbyl Glucoside (AG)

ParameterMagnesium Ascorbyl Phosphate (MAP)Ascorbyl Glucoside (AG)Reference
Linearity (R²) 0.9998 - 1.00000.9998 - 1.0000[1][2]
Accuracy (Recovery %) 93.5% - 103.3%93.5% - 103.3%[1][2]
Precision (Intra-day RSD %) < 2.4%< 2.4%[1][2]
Precision (Inter-day RSD %) < 2.4%< 2.4%[1][2]
Limit of Quantitation (LOQ) 80.0 µg/mL20.0 µg/mL[1][2]

Table 2: HPLC Method Performance for 3-O-Ethyl Ascorbic Acid

ParameterMethod 1Method 2Reference
Linearity (R²) > 0.9990.9992[3][4][5]
Accuracy (Recovery %) 97.88% - 100.63%97.75% - 100.60%[3][4][5]
Precision (Intra-day RSD %) < 2%2.6%[3][4][5]
Precision (Inter-day RSD %) < 2%Not Reported[3][4]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported

Table 3: HPLC Method Performance for Ascorbic Acid and Ascorbyl Palmitate

ParameterAscorbic Acid (AA)Ascorbyl Palmitate (AP)Reference
Linearity (R²) 0.99950.9996[6]
Accuracy (Recovery %) 95.77%101.24%[6]
Precision (RSD %) < 1.55%< 1.55%[6]
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantitation (LOQ) Not ReportedNot Reported

Experimental Workflows and Methodologies

A generalized workflow for the validation of an HPLC method for ascorbate derivative quantification is depicted below. This process ensures the method is reliable, reproducible, and fit for its intended purpose.

HPLC_Validation_Workflow cluster_planning Method Development & Planning cluster_validation Method Validation cluster_analysis Data Analysis & Reporting start Define Analytical Requirements method_dev Develop HPLC Method (Column, Mobile Phase, Detector) start->method_dev protocol Write Validation Protocol method_dev->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness data_analysis Analyze Validation Data specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis robustness->data_analysis report Prepare Validation Report data_analysis->report end Method Implementation report->end Cross_Validation_Logic cluster_setup Setup cluster_execution Execution cluster_comparison Comparison & Conclusion start Select Multiple Validated HPLC Methods for the Same Analyte samples Prepare a Standardized Set of Samples (e.g., Spiked Matrices, Reference Materials) start->samples method_a Analyze Samples with Method A samples->method_a method_b Analyze Samples with Method B samples->method_b method_c Analyze Samples with Method C samples->method_c compare Compare Results for: - Accuracy - Precision - Linearity - Sensitivity method_a->compare method_b->compare method_c->compare statistical Perform Statistical Analysis (e.g., t-test, ANOVA) compare->statistical conclusion Draw Conclusions on Method Equivalency or Superiority statistical->conclusion

References

evaluating the effect of L-Ascorbic acid 2-phosphate on osteoblast mineralization compared to beta-glycerophosphate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced roles of reagents in osteogenic differentiation is paramount. This guide provides an objective comparison of two key components of osteogenic media, L-Ascorbic acid 2-phosphate (AsA-2P) and β-glycerophosphate (β-GP), in promoting osteoblast mineralization, supported by experimental data and detailed protocols.

L-Ascorbic acid 2-phosphate, a stable derivative of Vitamin C, and β-glycerophosphate, an organic phosphate (B84403) donor, are fundamental supplements used to induce the differentiation of mesenchymal stem cells into osteoblasts and promote the subsequent mineralization of the extracellular matrix in vitro. While both are critical for robust bone formation in culture, they exert their effects through distinct yet complementary mechanisms. AsA-2P is primarily involved in the synthesis and maturation of the collagenous extracellular matrix, a prerequisite for mineral deposition. In contrast, β-GP serves as a source of inorganic phosphate, a direct building block of hydroxyapatite (B223615), the mineral component of bone, and also acts as a signaling molecule to promote osteogenic gene expression.

Quantitative Comparison of Efficacy

The following tables summarize the dose-dependent effects of AsA-2P and β-GP on key markers of osteoblast differentiation and mineralization, compiled from various studies. It is important to note that direct comparisons should be made with caution, as experimental conditions such as cell lines, basal media, and culture duration can vary between studies.

Table 1: Effect of L-Ascorbic Acid 2-Phosphate on Osteoblast Differentiation Markers

ConcentrationAlkaline Phosphatase (ALP) ActivityCollagen Synthesis (Type I)Mineralization (Alizarin Red S Staining)Key Osteogenic Gene Expression (Runx2, Osteocalcin)
0 mM BaselineMinimalAbsentBaseline
0.25 - 0.5 mM Significant increase in activity.[1]Markedly stimulated.[2][3]Dependent on the presence of a phosphate source.Increased expression of osteocalcin.[2][3]
1.0 - 2.0 mM Dose-dependent increase, up to 3-fold.[4]Sustained high levels of collagen production.[5]Enhanced in the presence of β-GP.Promotes the expression of osteoblast differentiation genes.[6][7]

Table 2: Effect of β-Glycerophosphate on Osteoblast Mineralization and Gene Expression

ConcentrationMineralization (Alizarin Red S Staining)Alkaline Phosphatase (ALP) ActivityKey Osteogenic Gene Expression (Runx2, Osteocalcin)Cell Viability
0 mM Absent.[8]Dependent on other supplements like AsA-2P.Baseline.No adverse effects.
2 - 5 mM Reproducible formation of mineralized nodules.[8]Generally unaffected.Upregulation of late osteoblastic markers like Osteocalcin.No significant impairment.[8]
10 mM Widespread, potentially non-specific mineral deposition.[8]May decrease ALP expression at higher concentrations.Can influence the expression of osteogenic markers.May impair cell viability.[8]

Experimental Protocols

Detailed methodologies for assessing the effects of AsA-2P and β-GP on osteoblast mineralization are crucial for reproducible research.

Alkaline Phosphatase (ALP) Activity Assay

This assay quantifies the activity of ALP, an early marker of osteoblast differentiation.

  • Cell Culture: Plate osteoblastic cells (e.g., MC3T3-E1, Saos-2) in a 24-well plate and culture in osteogenic medium supplemented with varying concentrations of AsA-2P or β-GP.

  • Cell Lysis: After the desired culture period (e.g., 7, 14, or 21 days), wash the cells with phosphate-buffered saline (PBS) and lyse them with a lysis buffer (e.g., 0.1% Triton X-100 in PBS).

  • Enzymatic Reaction: Add a p-nitrophenyl phosphate (pNPP) substrate solution to the cell lysate. ALP will hydrolyze pNPP to p-nitrophenol (pNP), which is yellow.

  • Quantification: Stop the reaction with NaOH and measure the absorbance of the yellow pNP product at 405 nm using a microplate reader. The ALP activity is proportional to the absorbance and can be normalized to the total protein concentration of the cell lysate.

Alizarin Red S (ARS) Staining for Mineralization

ARS staining is used to visualize and quantify calcium deposits, a hallmark of late-stage osteoblast differentiation and matrix mineralization.

  • Cell Culture: Culture osteoblasts in a 24-well plate with osteogenic medium containing different concentrations of AsA-2P or β-GP until mineralized nodules are expected to form (typically 14-28 days).

  • Fixation: Wash the cells with PBS and fix them with 4% paraformaldehyde for 15-30 minutes at room temperature.

  • Staining: Wash the fixed cells with deionized water and stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-30 minutes.

  • Washing: Gently wash the cells with deionized water to remove excess stain.

  • Visualization and Quantification: Visualize the red-stained calcium deposits under a microscope. For quantification, the stain can be extracted with 10% cetylpyridinium (B1207926) chloride, and the absorbance of the extracted solution can be measured at 562 nm.

Mechanistic Insights: Signaling Pathways

The distinct roles of AsA-2P and β-GP are rooted in the different signaling pathways they activate.

L-Ascorbic Acid 2-Phosphate: Building the Foundation

AsA-2P's primary role is to facilitate the synthesis of a robust type I collagen matrix, which is essential for osteoblast differentiation and provides the scaffold for mineralization.[2][3] This process is linked to the activation of the Wnt/β-catenin signaling pathway, a critical regulator of osteoblastogenesis.[6][7]

Asa_2P_Signaling AsA-2P AsA-2P Collagen_Synthesis Collagen Synthesis (Type I) AsA-2P->Collagen_Synthesis ECM Extracellular Matrix Formation Collagen_Synthesis->ECM Wnt_Pathway Wnt/β-catenin Signaling ECM->Wnt_Pathway Activates Mineralization Mineralization ECM->Mineralization Scaffold for Runx2_Expression Runx2/Osteocalcin Expression Wnt_Pathway->Runx2_Expression Runx2_Expression->Mineralization

AsA-2P promotes mineralization via collagen matrix formation.
β-Glycerophosphate: Providing the Bricks and a Signal

β-GP is enzymatically hydrolyzed by ALP to release inorganic phosphate (Pi). This Pi serves two main purposes: it is a direct component of hydroxyapatite crystals, and it acts as an intracellular signaling molecule, activating pathways such as the ERK/MAPK pathway to upregulate the expression of osteogenic genes like Runx2 and Osteocalcin.[9]

bGP_Signaling bGP β-Glycerophosphate Pi Inorganic Phosphate (Pi) bGP->Pi Hydrolysis by ALP ALP Alkaline Phosphatase ERK_MAPK ERK/MAPK Signaling Pi->ERK_MAPK Hydroxyapatite Hydroxyapatite Formation Pi->Hydroxyapatite Component of Gene_Expression Osteogenic Gene Expression ERK_MAPK->Gene_Expression Gene_Expression->Hydroxyapatite

β-GP provides phosphate for mineralization and signaling.

Experimental Workflow

A typical workflow for evaluating the effects of these compounds on osteoblast mineralization is outlined below.

Experimental_Workflow cluster_0 Cell Culture and Treatment cluster_1 Analysis cluster_2 Data Interpretation A Seed Osteoprogenitor Cells B Culture in Osteogenic Medium with Varying AsA-2P or β-GP Concentrations A->B C Incubate for 7, 14, 21 days B->C D Day 7: ALP Activity Assay C->D E Day 14-21: Alizarin Red S Staining C->E F Day 7, 14, 21: Gene Expression Analysis (RT-qPCR for Runx2, Osteocalcin, Col1a1) C->F G Quantify and Compare - ALP Activity - Mineralization - Gene Expression D->G E->G F->G

Workflow for assessing osteoblast mineralization.

Conclusion

References

Safety Operating Guide

Safe Disposal of L-Ascorbic Acid 2-Phosphate Trisodium Salt: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe disposal of laboratory chemicals is paramount to maintaining a secure work environment and adhering to regulatory compliance. This guide provides a comprehensive overview of the proper disposal procedures for L-Ascorbic acid 2-phosphate trisodium (B8492382) salt, focusing on immediate safety and logistical information.

Pre-Disposal and Handling

Before commencing any disposal protocol, it is crucial to handle L-Ascorbic acid 2-phosphate trisodium salt with appropriate care. Avoid generating dust, as fine particles can form explosive mixtures with air[1]. Personal contact, including inhalation, should be strictly avoided[1]. In case of a spill, do not allow the substance to enter drains or waterways[2]. For containment, sweep up, vacuum, or absorb the material with an inert substance and place it into a suitable disposal container[2].

Personal Protective Equipment (PPE)

When handling this compound salt for disposal, wearing the correct Personal Protective Equipment (PPE) is mandatory to prevent skin and eye irritation, as well as respiratory exposure[2][3].

Protective EquipmentSpecificationRationale
Eye Protection Safety glasses with side-shields or goggles.Prevents eye irritation from dust or splashes[2][3].
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Protects against skin irritation[2][3].
Respiratory Protection NIOSH-approved respirator for dusts.Avoids inhalation of dust particles, which can cause respiratory irritation[2][3].
Protective Clothing Laboratory coat.Minimizes skin contact with the chemical[1][3].

Disposal Procedure

Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and must also consult state and local regulations for complete and accurate classification[2].

Step 1: Waste Characterization

  • Determine if the this compound salt waste is contaminated with other hazardous materials.

  • If mixed with other waste, the entire mixture must be treated according to the most hazardous component.

Step 2: Containerization

  • Place the waste material in its original container or a clearly labeled, sealed container to prevent leakage or spillage.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

Step 3: Labeling and Storage

  • Label the waste container clearly with "Waste this compound salt" and any other relevant hazard information.

  • Store the container in a designated, well-ventilated waste accumulation area, away from incompatible materials such as strong oxidizing agents[1][2].

Step 4: Final Disposal

  • Dispose of the contents and container in accordance with all local, state, and federal regulations[1][2].

  • This should be done through an approved waste disposal plant or a licensed waste management contractor[2].

  • Recycling options may be available; consult the manufacturer or your local waste management authority[1].

  • Do not allow wash water from cleaning equipment to enter drains; collect it for treatment before disposal[1].

Disposal Workflow

cluster_prep Preparation cluster_contain Containment cluster_dispose Final Disposition A Don Personal Protective Equipment (PPE) B Characterize Waste Stream A->B Proceed with caution C Place in a Labeled, Sealed Container B->C Segregate if necessary D Store in Designated Waste Area C->D Ensure proper labeling E Engage Licensed Waste Contractor D->E Schedule pickup F Transport to Approved Disposal Facility E->F Follow regulations

Figure 1: A flowchart outlining the key steps for the proper disposal of this compound salt.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.